2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZSLGVTLSCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380036 | |
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-34-4 | |
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Foreword: Unveiling a Key Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, the 3,4-dihydro-2H-1,5-benzodioxepine moiety has garnered significant interest due to its presence in a variety of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one .
This α-bromoketone is a versatile intermediate, primed for a multitude of chemical transformations, making it a valuable building block for constructing more complex molecular architectures. Its potential applications span across various therapeutic areas, including but not limited to, the development of anxiolytics, analgesics, and leukotriene antagonists. The strategic placement of the bromine atom provides a reactive handle for nucleophilic substitution, chain extension, and the formation of diverse heterocyclic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap for the preparation and rigorous characterization of this important synthetic precursor.
I. Strategic Synthesis: A Two-Step Approach
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is most efficiently achieved through a two-step synthetic sequence. This strategy involves an initial Friedel-Crafts acylation to introduce the acetyl group onto the benzodioxepine ring, followed by a regioselective α-bromination of the resulting ketone.
Figure 1: Overall synthetic workflow.
Step 1: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepine
The inaugural step is the electrophilic aromatic substitution of 3,4-dihydro-2H-1,5-benzodioxepine with acetyl chloride. This classic Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds with aromatic systems. The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for activating the acylating agent.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This step is crucial for overcoming the inherent stability of the aromatic ring and driving the electrophilic substitution.
-
Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) is preferred as it is a good solvent for the reactants and does not compete in the reaction.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the complex formation between AlCl₃ and acetyl chloride, and then allowed to warm to room temperature to ensure the completion of the reaction.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
After the addition is complete, stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a solid.
Step 2: α-Bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
The second and final step involves the regioselective bromination at the α-position of the ketone synthesized in the previous step. This transformation is typically achieved under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as the nucleophile.
Causality of Experimental Choices:
-
Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.
-
Solvent and Catalyst: Acetic acid serves as both the solvent and a catalyst. It facilitates the enolization of the ketone, which is the rate-determining step in the acid-catalyzed halogenation of ketones.
-
Reaction Conditions: The reaction is generally performed at room temperature. The progress can be monitored by the disappearance of the bromine color.
Experimental Protocol:
-
Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 1-2 hours, or until the bromine color has discharged.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
II. Rigorous Characterization: A Self-Validating System
The unequivocal identification and confirmation of the structure of the synthesized compounds are of utmost importance. A combination of spectroscopic techniques provides a self-validating system to ensure the purity and structural integrity of the target molecule.
Physicochemical Properties
| Property | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one |
| CAS Number | 22776-09-6[1] | 35970-34-4[2] |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₁BrO₃ |
| Molecular Weight | 192.21 g/mol | 271.11 g/mol |
| Appearance | White to off-white solid | Light yellow to white crystalline solid |
Spectroscopic Analysis
A. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption for both the intermediate and the final product is the carbonyl (C=O) stretching vibration.
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A strong absorption band is expected in the region of 1670-1690 cm⁻¹ characteristic of an aryl ketone.
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: The introduction of the α-bromo substituent typically causes a slight shift to a higher wavenumber for the C=O stretch, expected in the range of 1680-1700 cm⁻¹.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:
-
A singlet for the acetyl protons (-COCH₃) is expected around δ 2.5 ppm.
-
Multiplets for the methylene protons of the dioxepine ring (-OCH₂CH₂CH₂O-) will appear in the upfield region.
-
Signals for the aromatic protons will be observed in the downfield region, typically between δ 6.8 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring.
-
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:
-
The most significant change will be the disappearance of the acetyl singlet and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) further downfield, typically in the region of δ 4.4-4.7 ppm.
-
The signals for the dioxepine ring and aromatic protons will remain largely similar, with minor shifts possible due to the change in the electronic environment.
-
¹³C NMR Spectroscopy:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:
-
The carbonyl carbon will give a signal in the downfield region, typically around δ 197 ppm.
-
The methyl carbon of the acetyl group will appear around δ 26 ppm.
-
Signals for the aromatic and dioxepine carbons will be observed in their characteristic regions.
-
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:
-
The carbonyl carbon signal will be slightly shifted, expected around δ 191 ppm.
-
The most notable change will be the appearance of a signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm, replacing the acetyl methyl signal.
-
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (192.21).
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Figure 2: Characterization workflow for structural validation.
III. Conclusion and Future Perspectives
This guide has detailed a reliable and reproducible two-step synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a valuable intermediate in medicinal chemistry. The protocols for Friedel-Crafts acylation and subsequent α-bromination are based on well-established and understood chemical principles, ensuring a high degree of success for the practicing chemist. The comprehensive characterization strategy outlined, employing IR, NMR, and mass spectrometry, provides a robust framework for verifying the identity and purity of the target compound.
The synthetic utility of this α-bromoketone is vast. It serves as a key precursor for the introduction of various functionalities and the construction of more elaborate molecular frameworks. Future work in this area could involve the exploration of its reactivity with a diverse range of nucleophiles to generate libraries of novel compounds for biological screening. The development of asymmetric syntheses to access chiral derivatives could also open new avenues for drug discovery, particularly in the context of stereospecific receptor interactions. As the demand for novel therapeutic agents continues to grow, the importance of versatile and well-characterized building blocks like 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one will undoubtedly increase.
References
- U.S.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (Source: Pharma-Grade)
- New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1, 4-benzodiazepin-2-one.
- 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. (Source: Apollo Scientific)
- 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. (Source: PubChem)
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (Source: The Royal Society of Chemistry)
- 1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. (Source: ChemicalBook)
- 3,4-dihydro-2H-1,5-benzodioxepine. (Source: PubChem)
- 1547384-29-1 | 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. (Source: AA Blocks)
-
WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][2][3] dioxepin- 3 (4h) - ones and their use in fragrance applications. (Source: Google Patents)
- 1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride. (Source: PubChemLite)
- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, 97%, Thermo Scientific. (Source: Fisher Scientific)
- 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (Source: PubChem)
- Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. (Source: PMC - NIH)
- 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard. (Source: Sigma-Aldrich)
- PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
- Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
- 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. (Source: PubChem)
- From 2-acetyl-indan-1, 3-dione to 2H-1, 5-benzodiazepines and their versatile applied fe
- 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. (Source: PubChem)
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the physicochemical properties of the compound 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This molecule, a substituted α-bromoketone derivative of a benzodioxepine, is of significant interest in synthetic chemistry and drug discovery as a potential building block for more complex molecular architectures. Understanding its fundamental physicochemical characteristics is paramount for its effective handling, characterization, and application in research and development.
This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the interpretation of expected properties based on the compound's structural features.
Molecular Identity and Structural Features
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is identified by the Chemical Abstracts Service (CAS) Number 35970-34-4 [1][2]. Its structure comprises a benzodioxepine ring system, which is a seven-membered heterocyclic ether, substituted with a bromoacetyl group. The presence of the α-bromoketone moiety is a key feature, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution, a property extensively utilized in organic synthesis.
The molecular structure dictates its chemical reactivity and physical properties. The benzodioxepine portion provides a rigid, somewhat planar scaffold, while the bromoacetyl group introduces a reactive site for further chemical modification.
Tabulated Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and fundamental properties. This is supplemented with predicted values and expected characteristics based on its chemical structure.
| Property | Value / Expected Characteristic | Source |
| CAS Number | 35970-34-4 | [1][2] |
| MDL Number | MFCD00218462 | [2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | |
| Appearance | Expected to be a crystalline solid. | |
| Synonyms | 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin, 3,4-Trimethylenedioxyphenacyl bromide | [3] |
Synthesis and Purification
The synthesis of α-bromoketones is a well-established transformation in organic chemistry. A common and effective method involves the bromination of the corresponding ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of α-bromoketones[4][5][6].
Materials:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the starting ketone in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine in DCM) to the stirred solution of the ketone at a controlled temperature (typically 0 °C to room temperature). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive characterization of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is crucial to confirm its identity and purity. The following analytical techniques are indispensable.
Spectroscopic Analysis Workflow
Caption: A typical analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxepine ring, the methylene protons of the dioxepine ring, and a singlet for the methylene protons adjacent to the carbonyl and bromine atom. The chemical shift of the latter will be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl and bromine.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the benzodioxepine moiety.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone[7]. The presence of C-O ether linkages will also be evident.
Safety and Handling
Based on available safety data for this and structurally related compounds, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one should be handled with care.
-
Hazards: It is classified as a substance that causes severe skin burns and eye damage[1]. It is also a skin and eye irritant[8].
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a valuable synthetic intermediate with well-defined structural features. While specific experimental physicochemical data is limited in the public domain, its properties can be reliably predicted based on its chemical structure. The protocols and analytical workflows outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, ensuring its effective and safe use in further scientific endeavors.
References
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]
-
Tada, N., Ban, K., Hirashima, S., Miura, T., & Itoh, A. (2010). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Organic & Biomolecular Chemistry, 8(21), 4701–4704. Retrieved from [Link]
-
epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]
Sources
- 1. labshake.com [labshake.com]
- 2. 35970-34-4 Cas No. | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 3. 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE CAS#: 35970-34-4 [amp.chemicalbook.com]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. 35970-34-4 CAS MSDS (2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS: 35970-34-4): A Versatile Alkylating Agent in Medicinal Chemistry
This document provides an in-depth technical overview of the chemical properties, reactivity, and synthetic utility of 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key intermediate for researchers in drug discovery and development. Our focus is to move beyond simple data presentation and delve into the causality of its chemical behavior, offering field-proven insights into its application.
Core Molecular Identity and Physicochemical Properties
The subject of this guide, identified by CAS Number 35970-34-4 , is an α-brominated ketone featuring a benzodioxepine scaffold.[1][2] This unique combination of a reactive alkylating agent (the α-bromo ketone) and a bicyclic heteroaromatic system makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of heterocyclic compounds.[3][4][5]
Structural and Physical Data Summary
A compilation of the fundamental properties of this compound is presented below. These data are crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | [1][2] |
| CAS Number | 35970-34-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [6] |
| Melting Point | 73-75 °C | [7] |
| Appearance | Solid (form not specified) | N/A |
| Purity | Typically ≥95% - 97% | [2][8] |
The Heart of Reactivity: The α-Bromo Ketone Functional Group
The synthetic utility of this molecule is overwhelmingly dictated by the α-bromo ketone moiety. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon atom, making the bromine a good leaving group and the α-carbon susceptible to nucleophilic attack.
Principle of Reactivity
The primary reaction pathway for α-bromo ketones is nucleophilic substitution (Sₙ2) . The carbon atom bonded to the bromine is electrophilic, readily reacting with a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic intermediate.
A secondary, yet important, reaction pathway is elimination . In the presence of a non-nucleophilic or sterically hindered base, dehydrobromination can occur to yield an α,β-unsaturated ketone.[9][10] This provides a route to introduce conjugation into the molecular framework.
Caption: Core reactivity pathways for the α-bromo ketone functionality.
Application in Drug Discovery: Synthesis of Thiazole Derivatives
One of the most powerful applications of α-bromo ketones like CAS 35970-34-4 is in the Hantzsch thiazole synthesis .[2][6][11] This reaction provides a direct and efficient route to construct the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[6][12]
The thiazole ring is a bioisostere for various functional groups and plays a critical role in molecular recognition by binding to target proteins. Its derivatives have shown a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][12]
Hantzsch Thiazole Synthesis: Mechanism and Workflow
The Hantzsch synthesis involves the condensation of an α-halo ketone with a thioamide-containing compound (such as thiourea or a substituted thioamide). The reaction proceeds via a two-step mechanism: initial nucleophilic attack by the sulfur atom followed by an intramolecular cyclization and dehydration.
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Representative Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative
This protocol is a representative example based on established methodologies for the Hantzsch synthesis and should be adapted and optimized for specific substrates and scales.[6][11]
Objective: To synthesize 2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole.
Materials:
-
2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Sodium Bicarbonate (optional, as a mild base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in anhydrous ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add thiourea to the solution. If desired, a mild base like sodium bicarbonate can be added to neutralize the HBr generated during the reaction.
-
Reaction Execution: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and cyclization steps.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form.
-
Isolation: Filter the solid product. If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can be neutralized with an aqueous base (e.g., NaHCO₃ solution) to obtain the free base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole.
Spectroscopic Characterization (Anticipated Data)
While specific spectra for CAS 35970-34-4 are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from analogous α-bromo ketones.[13] This predictive analysis is a critical skill for research scientists when validating synthetic intermediates.
-
¹H NMR:
-
A characteristic singlet for the two protons of the -CH₂Br group is expected in the range of δ 4.4-4.6 ppm.
-
Signals corresponding to the aromatic protons on the benzodioxepine ring.
-
Multiplets for the aliphatic protons of the seven-membered dioxepine ring.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) is expected around δ 190-192 ppm.
-
A signal for the carbon bearing the bromine (-CH₂Br) is anticipated in the range of δ 30-35 ppm.
-
Signals for the aromatic and aliphatic carbons of the benzodioxepine scaffold.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ketone, typically found around 1680-1700 cm⁻¹.
-
C-Br stretching vibrations, which are weaker and appear in the fingerprint region.
-
C-O and aromatic C=C stretching bands.
-
Safety and Handling
As a reactive alkylating agent, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one should be handled with appropriate care.
-
Hazard Codes: C (Corrosive).[10]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[10]
-
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Conclusion
2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 35970-34-4) is more than a mere chemical intermediate; it is an enabling tool for medicinal chemists. Its value is rooted in the predictable and versatile reactivity of the α-bromo ketone functional group. A thorough understanding of its core chemical properties and reaction mechanisms, particularly in the context of heterocyclic synthesis like the Hantzsch reaction, empowers researchers to rationally design and execute synthetic routes toward novel bioactive molecules. This guide serves as a foundational resource to facilitate that endeavor.
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
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Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [Link]
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7-Bromacetyl-3,4-dihydro-1,5-Benzodioxepin, 97%. Fisher Scientific. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. JURNAL Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]
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The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. LinkedIn. [Link]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]
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"potential biological activities of benzodioxepin derivatives"
An In-depth Technical Guide to the Potential Biological Activities of Benzodioxepin Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzodioxepin scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this seven-membered ring system fused to a benzene ring serves as a versatile framework for the development of novel therapeutic agents.[1] Its unique conformational flexibility allows for interaction with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities exhibited by benzodioxepin derivatives, including their anticancer, antimicrobial, and central nervous system (CNS) effects. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols, offering researchers and drug development professionals a detailed resource to navigate the therapeutic potential of this promising class of molecules.
The Benzodioxepin Scaffold: A Privileged Framework
The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, unrelated biological targets.[1] The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a prominent example, demonstrating a remarkable capacity to serve as a foundation for potent and selective bioactive compounds.[1] Its amenability to a variety of chemical transformations allows for the generation of diverse derivative libraries, which is crucial for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1][2]
Anticancer Activities: Targeting Malignant Proliferation
Benzodioxepin derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Cytotoxicity and Structure-Activity Relationship (SAR)
Early studies revealed that certain disubstituted tetracyclic lactones containing a benzodioxin moiety possess notable cytotoxicity against L1210 (leukemia) and HT-29 (colon) cancer cells in vitro.[3] An extensive SAR study highlighted that the nature of substituents significantly influences potency. For instance, lactones with a pentyl or hexyl substituent at the C-11 position were the most active.[3] The introduction of a cyano group into the side chain enhanced activity, whereas carboxylic acid and primary amine functionalities decreased cytotoxicity, underscoring the delicate electronic and steric requirements for potent anticancer effects.[3]
Mechanisms of Action
The anticancer effects of benzodioxepin derivatives are not monolithic; they operate through various molecular pathways.
-
Receptor Modulation: Certain derivatives of the related 1,4-benzodioxan structure have demonstrated antitumor activity in human PC-3 prostate cancer cells by modulating α1D- and α1B-adrenoreceptor subtypes, leading to the induction of apoptosis.[4] This suggests that GPCR modulation is a viable strategy for benzodioxepin-based anticancer drugs.
-
Enzyme Inhibition:
-
PI3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Thiazolobenzoxepin derivatives have been identified as potent PI3-kinase inhibitors.[5] Notably, specific substitutions on the benzoxepin core allowed for increased selectivity, sparing the PI3Kβ isoform while maintaining activity against α, δ, and γ isoforms. This isoform-sparing profile is crucial for minimizing off-target effects and improving the therapeutic index.[5]
-
HER2 Inhibition: The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer therapy. Benzoxazepine derivatives, structurally related to benzodioxepins, have been developed as HER2 inhibitors.[6][7] The most active compounds showed inhibitory concentrations (IC₅₀) in the low micromolar range against various tumor cell lines.[7]
-
Below is a diagram illustrating the central role of the PI3K/AKT pathway, a key target for some benzoxepin derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Quantitative Data on Anticancer Activity
| Compound Class | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Mechanism of Action | Reference |
| Benzodioxinic Lactones | L1210, HT-29 | Micromolar range | Not specified | [3] |
| Benzoxazepin-purines | MCF-7 | 0.355 µM | HER2 Inhibition | [6] |
| Thiazolobenzoxepins | MCF-7 | Not specified | PI3-Kinase Inhibition | [5] |
| "Clopenphendioxan" | PC-3 | Low micromolar (GI₅₀) | α1-Adrenoreceptor Antagonist | [4] |
Antimicrobial Activities: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzodioxepin derivatives have demonstrated significant potential in this area, with activity against a broad spectrum of bacteria and fungi.[8][9]
Antibacterial Activity and Mechanism
A key target for benzodioxepin-based antibacterial agents is the FabH enzyme (β-ketoacyl-ACP synthase III), which is critical for initiating fatty acid biosynthesis in bacteria.[10][11] This pathway is essential for bacterial survival, making it an attractive target.
-
Benzodioxepin-Biphenyl Amides: A series of novel benzodioxepin-biphenyl amide derivatives were designed and synthesized as FabH inhibitors.[10][12] Compound E4 from this series emerged as a highly potent antimicrobial agent.[10][12] Docking studies confirmed favorable interactions within the FabH active site, validating the design strategy.[10]
-
Spectrum of Activity: These compounds show broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8][9]
Antifungal Activity
In addition to bacteria, benzodioxepin derivatives, particularly γ-oxa-ε-lactones, are effective against pathogenic fungi and yeast.[9] Studies have shown inhibitory effects against Aspergillus niger, Candida albicans, and Fusarium graminearum.[9] The unsubstituted lactone scaffold showed the broadest spectrum of activity, while the placement of methoxy groups on the phenyl rings could tune the activity towards either bacteria or fungi.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing
A standard method to evaluate the efficacy of a new antimicrobial agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC) | Mechanism of Action | Reference |
| Benzodioxepin-Biphenyl Amides | E. coli, S. aureus | 1.56–3.13 mg/mL | FabH Inhibition | [10] |
| γ-Oxa-ε-lactones | E. coli, B. subtilis, S. aureus | Varies by derivative | Not specified | [9] |
| γ-Oxa-ε-lactones | C. albicans, A. niger | Varies by derivative | Not specified | [9] |
| 1,5-Benzodiazepine derivatives | C. neoformans | 2-6 μg/mL | Not specified | [13] |
Central Nervous System (CNS) Activities
The conformational properties of the benzodioxepin ring make it an excellent scaffold for ligands targeting CNS receptors.
-
Muscarinic Receptor Antagonism: 1,5-Benzodioxepin derivatives have been identified as a novel class of muscarinic M3 receptor antagonists.[14] These compounds show high binding affinity for the M3 receptor and demonstrate selectivity for the bladder over salivary glands in vivo, suggesting potential applications in treating overactive bladder.[14]
-
Serotonergic and Adrenergic Activity: The related 1,4-benzodioxan scaffold has been used to develop potent 5-HT1A receptor full agonists, which are of interest as potential antidepressant and neuroprotective agents.[15][16] Additionally, these scaffolds can yield selective α1D-adrenoreceptor antagonists.[15][16]
-
GABAA Receptor Modulation: The benzodioxepinone core is being explored for its potential to interact with GABAA receptors in the CNS, which could lead to the development of novel anxiolytics, anticonvulsants, or hypnotics with improved side-effect profiles.[2]
Caption: Antagonist Interaction with a GPCR.
Other Notable Biological Activities
-
Antimalarial Activity: Novel pyrano-benzodioxepin derivatives containing an endoperoxide bridge have shown promise as antimalarial agents, demonstrating the ability to rapidly clear parasite load from the blood in preclinical models.[17][18]
-
Anti-inflammatory Activity: Benzodioxepin derivatives have been patented as 5-lipoxygenase inhibitors, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[19] This points to potential applications in treating inflammatory diseases like asthma.[19]
Experimental Protocols: A Practical Approach
To assess the anticancer potential of newly synthesized benzodioxepin derivatives, a standard in-vitro cytotoxicity assay is employed.
Protocol: MTT Assay for In-Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzodioxepin test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Causality Insight: The choice of the MTT assay is based on its reliability in measuring metabolic activity, which is a direct indicator of cell viability and proliferation. The incubation time (48-72h) is chosen to allow the compounds sufficient time to exert their cytotoxic or cytostatic effects.
Conclusion and Future Perspectives
The benzodioxepin scaffold is a cornerstone in the development of diverse bioactive molecules. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and CNS-active agents. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as demonstrated by the development of isoform-sparing PI3K inhibitors and receptor-selective muscarinic antagonists.
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: For many derivatives, the precise molecular mechanism remains to be fully uncovered. Advanced techniques like chemoproteomics and transcriptomics can identify novel cellular targets.
-
Pharmacokinetic Optimization: While many compounds show potent in-vitro activity, their in-vivo efficacy depends on favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Medicinal chemistry efforts should focus on improving bioavailability and metabolic stability.
-
Development of Multitarget Agents: Given the scaffold's promiscuity, there is an opportunity to design single molecules that can modulate multiple targets, which could be particularly effective for complex diseases like neurodegeneration or cancer.[20]
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ResearchGate (2021). In Pursuit of New Anti-malarial Candidates: Novel Synthesized and Characterized Pyrano-benzodioxepin Analogs Attenuated Plasmodium berghei Replication in Malaria-infected Mice. ResearchGate. Available at: [Link]
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National Institutes of Health (n.d.). Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. NIH. Available at: [Link]
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Orlewska, C. et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. PubMed Central. Available at: [Link]
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ResearchGate (2025). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]
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UTMB Research Experts (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α>1>-adrenergic and 5-HT>1A> receptor binding sites recognition. UTMB. Available at: [Link]
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Papakyriakou, A. et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed Central. Available at: [Link]
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A Comprehensive Technical Guide to 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key synthetic intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a foundational understanding of its synthesis, characterization, and versatile applications, grounded in established chemical principles.
Introduction: The Strategic Importance of α-Bromo Ketones
α-Bromo ketones, such as 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, are a class of highly valuable organic intermediates. Their significance in medicinal chemistry and drug discovery stems from their inherent reactivity, which allows for the construction of complex molecular architectures. The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—makes them ideal precursors for a wide array of chemical transformations, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[1] This guide will focus on the synthesis, properties, and synthetic utility of the title compound, providing a robust framework for its application in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The key identifiers and expected properties for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one are summarized below.
| Property | Value | Source |
| CAS Number | 35970-34-4 | [2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| Purity | ≥95% (commercially available) | [2] |
| Appearance | Expected to be a crystalline solid | [3] |
| Solubility | Soluble in common organic solvents like ether, benzene, chloroform, and hot ethanol | [4] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum would be expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br) at approximately 4.4 ppm. The aromatic protons on the benzodioxepine ring would appear in the range of 6.9-7.9 ppm. The methylene protons of the dioxepine ring would likely appear as multiplets around 2.2 and 4.3 ppm.
-
¹³C NMR: The carbonyl carbon would be expected to have a chemical shift around 190 ppm. The carbon of the bromomethyl group would be expected around 30-35 ppm. The aromatic and dioxepine carbons would appear at their characteristic chemical shifts.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.
Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
The most direct and widely employed method for the synthesis of α-bromo ketones is the electrophilic bromination of the corresponding ketone at the α-position.[6] In this case, the target compound is synthesized from its precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Synthetic Pathway
The synthesis proceeds via an acid-catalyzed enolization of the starting ketone, followed by nucleophilic attack of the enol on an electrophilic bromine source.[7][8]
Caption: Acid-catalyzed synthesis of the target α-bromo ketone.
Detailed Experimental Protocol
This protocol is a representative procedure based on well-established methods for the α-bromination of aryl ketones.[9][10][11]
Materials:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Methanol or Acetic Acid (solvent)
-
p-Toluenesulfonic acid (catalyst, optional)
-
Sodium bicarbonate solution (for work-up)
-
Sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 equivalent) in methanol or acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise. The reaction is often initiated at 0-5°C and then allowed to warm to room temperature.[11]
-
Catalysis (Optional but Recommended): A catalytic amount of p-toluenesulfonic acid can be added to facilitate the enolization, which is the rate-determining step.[12]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, reducing the hazards associated with corrosive and volatile bromine.[13]
-
Solvent: Methanol and acetic acid are commonly used solvents as they can facilitate the enolization of the ketone.
-
Acid Catalyst: The acid catalyst accelerates the formation of the enol intermediate, thereby increasing the reaction rate.[6]
-
Work-up: The aqueous work-up with sodium bicarbonate is essential to remove the acid catalyst and any hydrogen bromide formed during the reaction.
Applications in Drug Discovery and Organic Synthesis
The synthetic versatility of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[4]
Synthesis of Heterocyclic Compounds
The primary application of α-bromo ketones is in the synthesis of heterocyclic compounds through reactions with various nucleophiles.[14]
Caption: Key synthetic transformations of the target α-bromo ketone.
-
Thiazole Synthesis: Reaction with thioamides or thioureas is a classical and efficient method for the synthesis of thiazole rings, which are present in numerous approved drugs.[14]
-
Synthesis of α-Amino Ketones: Nucleophilic substitution with primary or secondary amines provides α-amino ketones, which are precursors to various nitrogen-containing heterocycles and peptidomimetics.[15]
-
Formation of Esters: Reaction with carboxylates leads to the formation of phenacyl esters, a reaction that has also been historically used for the characterization of carboxylic acids.
Intermediate for Active Pharmaceutical Ingredients (APIs)
While direct therapeutic applications of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one have not been reported, its structural motifs are found in various biologically active compounds. The benzodioxepine core is a known pharmacophore, and the ability to elaborate the side chain via the reactive bromo-ketone functionality makes this compound a highly attractive starting material for the synthesis of novel drug candidates.
Safety and Handling
2-Bromoacetophenone and its derivatives are known to be lachrymators and skin irritants.[16] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via α-bromination of the corresponding ketone, combined with its versatile reactivity, makes it a valuable tool for the construction of complex molecular frameworks, particularly in the development of novel heterocyclic drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.
References
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SID. Efficient α-Bromination of Acetophenone with NBS in Presence of P-toluensulfonic Acid Immobilized on MontmorilloniteK10. Available from: [Link]
-
α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. (No Date). Available from: [Link]
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (2014). National Institutes of Health (NIH). Available from: [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health (NIH). Available from: [Link]
-
Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (No Date). Available from: [Link]
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Synthetic Access to Aromatic α-Haloketones. (2022). National Institutes of Health (NIH). Available from: [Link]
-
α-Bromoketone synthesis by bromination. (No Date). Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. (No Date). University of Pretoria. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Available from: [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. (No Date). ResearchGate. Available from: [Link]
-
Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. (No Date). Available from: [Link]
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The Reactions of α-Bromo Ketones with Primary Amines. (No Date). ACS Publications. Available from: [Link]
-
2-Bromoacetophenone. (No Date). ResearchGate. Available from: [Link]
-
mechanism of alpha-halogenation of ketones. (2019). YouTube. Available from: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]
-
Reactions of nucleophiles with α-halo ketones. (No Date). Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. Ketone halogenation. Available from: [Link]
-
Electrochemical α-bromination of ketones. | Download Scientific Diagram. (No Date). ResearchGate. Available from: [Link]
- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (No Date). Available from: [Link]
-
Spotlight 337. (No Date). Available from: [Link]
-
001Chemical. CAS No. 1547384-29-1, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. Available from: [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Available from: [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. (No Date). Zenodo. Available from: [Link]
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"reactivity of α-bromoketones with nucleophiles"
An In-depth Technical Guide to the Reactivity of α-Bromoketones with Nucleophiles
Authored by a Senior Application Scientist
Introduction: The α-Bromoketone as a Keystone Synthetic Intermediate
α-Bromoketones are a class of bifunctional organic compounds characterized by a bromine atom attached to the carbon adjacent (the α-position) to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile and powerful building blocks in modern organic synthesis. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—opens a gateway to a diverse array of chemical transformations.[1]
The reactivity of the α-carbon is significantly enhanced due to the potent electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[2][3] This polarization increases the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2] Consequently, α-bromoketones are pivotal precursors for synthesizing a multitude of valuable molecules, including pharmacologically active heterocycles, α,β-unsaturated ketones, and complex natural products.[1][3][4] This guide provides a comprehensive exploration of the core reaction pathways governing the interaction of α-bromoketones with nucleophiles, offering field-proven insights into predicting and controlling reaction outcomes for applications in research and drug development.
Core Mechanistic Dichotomy: SN2 Substitution vs. Favorskii Rearrangement
The reaction of an α-bromoketone with a nucleophile is not a monolithic process. Instead, it is governed by a fascinating mechanistic dichotomy, primarily centered on two competing pathways: direct bimolecular nucleophilic substitution (SN2) and the Favorskii rearrangement. The choice of pathway is intricately dictated by the substrate's structure—specifically, the presence or absence of a proton on the α'-carbon—and the nature of the base and nucleophile employed.
Direct Nucleophilic Substitution (SN2 Pathway)
The most straightforward reaction is the direct displacement of the bromide ion by a nucleophile. This proceeds via a classical SN2 mechanism. The inductive effect of the carbonyl group significantly increases the polarity of the carbon-bromine bond, rendering the α-carbon exceptionally electrophilic and accelerating the rate of substitution compared to corresponding alkyl halides.[3]
This pathway is dominant when the α-bromoketone lacks acidic protons on the opposite side of the carbonyl group (the α'-position) or when non-basic nucleophiles are used under neutral or acidic conditions.
Diagram: SN2 Reaction at the α-Carbon ```dot
// Reactants reactants [label=< R'Br || O=C—CH—R''
α-Bromoketone
>];nucleophile [label="Nu:⁻", fontcolor="#EA4335"];
// Transition State ts [label=< R' | [Nu···C(H)(R'')···Br]⁻ | O=C Transition State
, shape=none];// Products product [label=< R'Nu || O=C—CH—R'' α-Substituted Ketone
>];bromide [label="Br⁻", fontcolor="#34A853"];
// Edges {nucleophile, reactants} -> ts [label="Backside Attack", arrowhead=normal]; ts -> {product, bromide} [arrowhead=normal]; }
Caption: Stepwise workflow of the Favorskii rearrangement.
A Survey of Nucleophiles and Their Reactivity Profiles
The choice of nucleophile is a critical determinant of the reaction product. Below is a systematic overview of common nucleophile classes and their characteristic reactions with α-bromoketones.
Nitrogen Nucleophiles (Amines)
The reaction with amines is of paramount importance in pharmaceutical chemistry for the synthesis of α-amino ketones and nitrogen-containing heterocycles. [5]* Primary and Secondary Amines: Typically react via an SN2 mechanism to afford α-amino ketones. [5][6]These products are valuable intermediates for a wide range of biologically active molecules.
-
Tertiary Amines: Can act as non-nucleophilic bases to promote elimination, yielding α,β-unsaturated ketones.
-
Ammonia: Reaction with excess ammonia is a classical route to α-amino acids after subsequent oxidation or hydrolysis steps. [7]* Guanidines and Ureas: These binucleophilic reagents react with α-bromoketones to construct important heterocyclic scaffolds like imidazoles and imidazolones. [3]
Sulfur Nucleophiles (Thiols and Thiolates)
Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles due to the high polarizability of sulfur. [8]* SN2 Displacement: They readily displace the α-bromide via an SN2 reaction, even under neutral conditions, to form α-thioketones. [9]This reaction is generally fast and high-yielding.
-
Heterocycle Synthesis: In the renowned Hantzsch thiazole synthesis, an α-bromoketone is condensed with a thioamide to construct the thiazole ring, a common motif in drug molecules. [10]
Oxygen Nucleophiles (Hydroxides, Alkoxides, Carboxylates)
Oxygen nucleophiles exhibit dual reactivity, acting as both nucleophiles and bases, which often leads to a competition between substitution and the Favorskii rearrangement.
-
Hydroxide/Alkoxides: In the presence of α'-protons, these strong bases primarily induce the Favorskii rearrangement to yield carboxylic acids or esters. [11][12][13]In substrates lacking α'-protons, SN2 substitution to form α-hydroxy or α-alkoxy ketones can occur, though the quasi-Favorskii pathway remains a possibility. [11]* Carboxylates: As weaker bases, carboxylates tend to favor the SN2 pathway, leading to the formation of α-acyloxy ketones. [7][14]This reaction is a key step in various synthetic sequences.
Carbon Nucleophiles (Enolates, Cyanide)
Carbon nucleophiles are essential for forming new carbon-carbon bonds.
-
Enolates and Enamines: These are soft nucleophiles that typically attack the α-carbon in an SN2 fashion, providing a powerful method for α-alkylation of ketones and aldehydes.
-
Cyanide: The cyanide ion (CN⁻) is an excellent nucleophile that readily displaces the bromide to form α-cyanoketones, which are versatile intermediates for the synthesis of amino acids and other functionalized molecules.
Table: Summary of Nucleophile Reactivity
| Nucleophile Class | Typical Reagent(s) | Primary Pathway(s) | Common Product(s) | Key Considerations |
| Nitrogen | RNH₂, R₂NH, NH₃ | SN2 | α-Amino Ketones | Crucial for pharmaceutical synthesis. [5] |
| Guanidine, Urea | SN2 / Cyclization | Imidazoles, Thiazoles | Building blocks for heterocycles. [3] | |
| Sulfur | RSH, RS⁻ | SN2 | α-Thioketones | Highly efficient due to sulfur's nucleophilicity. [8] |
| Oxygen | OH⁻, RO⁻ | Favorskii, SN2 | Carboxylic Acid Derivatives | Outcome is highly dependent on substrate structure. [11][13] |
| RCOO⁻ | SN2 | α-Acyloxy Ketones | Favored by weaker basicity of carboxylate. [14] | |
| Carbon | Enolates, Enamines | SN2 | 1,4-Dicarbonyls | C-C bond formation. |
| CN⁻ | SN2 | α-Cyanoketones | Versatile synthetic intermediate. |
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. The following methodologies represent standard, field-tested procedures for common transformations of α-bromoketones.
Protocol 1: Synthesis of an α-Amino Ketone via SN2 Substitution
This procedure details a one-pot, metal-free synthesis of an α-amino ketone from a benzylic secondary alcohol, proceeding through an in-situ generated α-bromoketone. [5] Objective: To synthesize an α-amino ketone by reacting an in-situ generated α-bromoketone with an amine.
Materials:
-
Benzylic secondary alcohol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Amine (e.g., morpholine) (2.5 equiv)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the benzylic secondary alcohol (1.0 mmol) in DCM (10 mL) at 0 °C, add NBS (1.1 mmol) in one portion.
-
Oxidation & Bromination: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting alcohol is completely consumed. This first phase involves oxidation of the alcohol to the ketone, followed by α-bromination.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C in an ice bath. Add the amine (2.5 mmol) dropwise over 5 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the α-bromoketone intermediate.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure α-amino ketone.
Causality and Rationale: The one-pot nature of this protocol is highly efficient. NBS serves as both the oxidant (in the presence of trace HBr) and the brominating agent for the in-situ formed ketone. [5]The use of excess amine ensures complete consumption of the α-bromoketone and also acts as a base to neutralize the HBr generated during the reaction.
Protocol 2: The Favorskii Rearrangement of a Cyclic α-Bromoketone
This protocol describes a typical ring contraction of a cyclic α-bromoketone to a cyclic ester using an alkoxide base. [15] Objective: To synthesize a methyl cycloalkanecarboxylate via ring contraction.
Materials:
-
Cyclic α-bromoketone (e.g., 2-bromocyclohexanone) (1.0 equiv)
-
Sodium metal (2.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Argon or Nitrogen atmosphere setup
-
Reflux condenser and oil bath
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an argon atmosphere, carefully add sodium metal (2.2 equiv) to anhydrous MeOH at 0 °C to generate a fresh solution of sodium methoxide (NaOMe).
-
Reaction Initiation: To this freshly prepared NaOMe solution, add a solution of the cyclic α-bromoketone (1.0 equiv) in anhydrous Et₂O via cannula at 0 °C. A white slurry is expected to form.
-
Heating: Warm the resulting slurry to room temperature, then place the flask in a preheated oil bath at 55 °C and stir under reflux for 4 hours.
-
Quenching: After 4 hours, cool the reaction mixture to ambient temperature, then further cool to 0 °C in an ice/water bath.
-
Workup: Dilute the mixture with Et₂O and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with Et₂O (3 x 20 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by distillation or column chromatography.
Causality and Rationale: The use of a freshly prepared solution of sodium methoxide is crucial to ensure the absence of water, which could lead to saponification of the ester product. [15]The alkoxide acts as the base to initiate the rearrangement by forming the enolate. It then serves as the nucleophile that attacks the cyclopropanone intermediate, ultimately becoming incorporated into the final ester product. Refluxing provides the necessary activation energy for the rearrangement to proceed to completion.
Conclusion and Future Outlook
The reactivity of α-bromoketones with nucleophiles represents a cornerstone of synthetic organic chemistry, providing access to a vast chemical space from readily available starting materials. A deep, mechanistic understanding of the fundamental SN2 and Favorskii pathways is essential for any researcher aiming to leverage these powerful intermediates. By carefully controlling the substrate structure, nucleophile choice, and reaction conditions, chemists can selectively navigate these pathways to achieve desired synthetic outcomes with high precision. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the venerable α-bromoketone is certain to remain a key player in the innovation pipeline.
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-
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-
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-
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-
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-
Semantic Scholar. α,α-Dibromoketones as Synthetic Equivalents of α-Bromoketones for the Synthesis of Thiazolo[3,2-a]benzimidazoles. [Link]
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-
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-
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-
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-
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-
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-
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Introduction
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No. 35970-34-4) is a vital intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules.[1] Its structure incorporates a reactive α-bromo ketone moiety attached to a benzodioxepin scaffold.[2] This unique combination of functional groups makes it a versatile building block but also imparts specific stability challenges.[3][4] The integrity of this reagent is paramount for achieving reproducible and high-yielding synthetic outcomes.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. The recommendations herein are grounded in the fundamental principles of physical organic chemistry and are designed for researchers, chemists, and quality control professionals who rely on the purity and reactivity of this key intermediate.
Chemical Identity and Hazard Profile
A foundational understanding of the compound's properties and inherent hazards is critical for safe handling and the design of appropriate storage solutions.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | N/A |
| CAS Number | 35970-34-4 | [2][5] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2] |
| MDL Number | MFCD00218462 | [5] |
Hazard Summary: This compound belongs to the α-haloketone class, which is characterized by significant toxicological properties. It is classified as a substance that causes severe skin burns and serious eye damage.[6] Many α-haloketones are potent lachrymators (tear-producing agents) and powerful alkylating agents.[4][7][8] Therefore, all handling must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
Structural Analysis and Inherent Reactivity
The stability of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is dictated by the interplay of its two primary structural features: the α-bromo ketone and the benzodioxepin ring.
Caption: Key structural components influencing compound reactivity.
-
The α-Bromo Ketone: This is the molecule's Achilles' heel. The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[9] Furthermore, the carbonyl group acidifies the protons on the adjacent methylene group, making the compound susceptible to base-catalyzed reactions like the Favorskii rearrangement.[4]
-
The Benzodioxepin Ring: This fused heterocyclic system is comparatively stable. The ether linkages are generally robust, though like all ethers, they could potentially form peroxides over extended periods in the presence of oxygen, a process often catalyzed by light. However, the primary degradation pathways for this molecule will almost certainly originate from the α-bromo ketone functionality.
Key Factors Influencing Stability
Control over the chemical environment is essential to preserve the compound's integrity. The following factors are critical variables that must be managed.
| Factor | Impact on Stability | Rationale |
| Moisture/Water | High | Prone to hydrolysis, replacing the bromine with a hydroxyl group to form an α-hydroxy ketone byproduct. This reaction can be accelerated by acidic or basic conditions. |
| pH | High | Highly unstable in the presence of bases, which can catalyze elimination or rearrangement reactions (e.g., Favorskii).[4] Strong acids can catalyze hydrolysis or other rearrangements. |
| Light | Moderate | UV radiation can provide the energy to cleave the C-Br bond, generating radical species that can lead to complex degradation mixtures. |
| Temperature | Moderate | Elevated temperatures accelerate all degradation pathways, particularly hydrolysis and thermal decomposition, which may liberate corrosive hydrogen bromide (HBr) gas.[10] |
| Incompatible Materials | High | As a potent electrophile, it will react readily with nucleophiles (alcohols, amines, thiols), bases, strong oxidizing agents, and certain metals.[9][11] |
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling procedures is non-negotiable for maintaining the quality and ensuring the safety of personnel.
Long-Term Storage Protocol
For long-term storage (> 1 month), the following conditions are recommended to minimize degradation and preserve compound purity.
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C (Freezer) | Reduces the rate of all potential chemical degradation reactions. For frequent use, 2-8°C is acceptable for short periods. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential peroxide formation. A tightly sealed container is crucial.[11][12][13] |
| Container | Amber Borosilicate Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light-induced degradation. The PTFE liner provides an inert barrier, preventing reaction with the cap material. |
| Light | Store in Darkness | Prevents photochemical decomposition. Storing the amber vial inside a secondary container or cabinet is best practice. |
| Location | Ventilated, Secure Chemical Storage | Must be stored in a well-ventilated area designated for hazardous substances.[11][12] Due to its hazard profile, it should be stored locked up.[6][10] |
Standard Handling Protocol
Due to its corrosive and lachrymatory nature, this compound requires strict handling controls.
-
Preparation: Before handling, ensure a chemical fume hood is operational and that a spill kit and appropriate waste containers are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is recommended for extended handling), and safety goggles with side shields.[7][10]
-
Environment: Conduct all transfers and weighing exclusively inside a certified chemical fume hood to prevent inhalation of vapors and exposure to the lachrymatory effects.[7][10]
-
Aliquoting: Before opening, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Transfer: Use clean, dry spatulas and glassware. Promptly and securely reseal the container, purge with inert gas if possible, and return it to its designated storage location.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials and residual compound as hazardous chemical waste according to institutional and local regulations.[7]
Potential Degradation Pathways
Understanding the likely degradation mechanisms allows for the development of targeted analytical methods to monitor compound purity over time.
Caption: Primary degradation pathways for α-bromo ketones.
The two most probable degradation routes are hydrolysis and base-catalyzed rearrangement. Hydrolysis leads to the corresponding α-hydroxy ketone, which will have a different polarity and chromatographic retention time. In the presence of a base, the compound can undergo the Favorskii rearrangement, leading to a contracted ring or carboxylic acid derivative, representing a more significant structural alteration.
A Self-Validating Stability Testing Workflow
To ensure the compound's suitability for a specific application, particularly after prolonged storage, a simple stability check is recommended. This protocol provides a framework for a self-validating system.
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A Technical Guide to the Initial Toxicity Screening of Substituted Benzodioxepins
Foreword: De-risking a Promising Scaffold
The benzodioxepin scaffold represents a privileged structure in medicinal chemistry, with analogues demonstrating potential across a range of therapeutic areas. However, as with any novel chemical entity (NCE), the journey from a promising hit to a viable drug candidate is fraught with peril, with toxicity being a primary cause of late-stage attrition.[1] An early, robust, and mechanistically informed toxicity screening program is not merely a regulatory hurdle; it is a critical strategy to "fail early, fail cheap," focusing resources on compounds with the highest probability of success.
This guide provides a comprehensive framework for the initial in vitro toxicity screening of a library of substituted benzodioxepins. It is structured as a tiered, multi-parametric approach, designed to build a comprehensive safety profile by interrogating key toxicity pathways. We move from broad, high-throughput assessments to more specific, mechanism-based assays, providing a logical and resource-efficient workflow. The emphasis here is not just on the how, but the why—elucidating the scientific rationale that underpins each experimental choice and enables confident decision-making in the drug discovery cascade.
Tier 1: Foundational Viability and Genotoxicity Assessment
The initial tier is designed to rapidly identify compounds that are overtly cytotoxic or pose a risk of genetic damage. These assays are the bedrock of any screening campaign, as positive findings here often represent insurmountable liabilities.
Assessment of General Cytotoxicity
Principle & Rationale: Before investigating specific mechanisms, it is essential to determine if a compound is a general cellular toxicant.[2][3] A highly cytotoxic compound may produce misleading results in more specific assays. We employ two distinct methods to gain a more complete picture. The MTT assay measures metabolic activity, while the LDH release assay measures membrane integrity.[3] Running them in parallel helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects and reduces the likelihood of assay-specific artifacts.[4]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver context, or HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the substituted benzodioxepin compounds (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Assessment of Genotoxic Potential
Principle & Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern as it can lead to carcinogenesis.[3] The bacterial reverse mutation assay, or Ames test, is a regulatory-accepted gold standard for identifying mutagens.[5][6][7] It uses specific strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[7][8][9] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[6][8]
To complement the Ames test, which detects point mutations, the in vitro micronucleus assay is employed.[10][11] This test identifies agents that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens) by detecting the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells.[10][12][13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[7]
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.
-
Preparation: To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (if required) or phosphate buffer.
-
Pre-incubation (Optional but recommended): Incubate the mixture for 20-30 minutes at 37°C.[7]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ or trp+). A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count.[9]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO) and treat with various concentrations of the test compound, with and without S9 metabolic activation.[11]
-
Cytokinesis Block: After an appropriate treatment period (e.g., 3-4 hours), wash the cells and add Cytochalasin B. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[10][12]
-
Harvesting: Incubate for an additional 1.5-2 cell cycles, then harvest the cells.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the cells with a DNA-specific dye such as Giemsa or DAPI.[11]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10][12] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[11]
Tier 2: Organ-Specific Toxicity Assessment
Compounds that pass the foundational screen are then evaluated for key organ-specific liabilities. Cardiotoxicity and hepatotoxicity are the two most common reasons for drug withdrawal and are therefore prioritized.[14]
Cardiotoxicity: hERG Channel Inhibition
Principle & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability.[15] This channel is crucial for cardiac repolarization, and its blockade can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[15][16] Regulatory agencies such as the FDA mandate that new molecules are tested for hERG liability.[16] Automated patch clamp electrophysiology is the gold standard for this assessment, providing direct measurement of ion channel function.[15]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
System Preparation: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch).
-
Cell Preparation: Prepare a single-cell suspension and place it into the system. The system will automatically establish a whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[17]
-
Compound Application: After establishing a stable baseline current, perfuse the cells sequentially with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[15]
-
Data Acquisition: Measure the hERG tail current at each concentration. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[15]
-
Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC₅₀ value from the concentration-response curve.
Hepatotoxicity: Metabolic Stability and CYP450 Inhibition
Principle & Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[14][18] An initial screen should address two key aspects:
-
Drug-Drug Interactions (DDI): Many drugs are metabolized by Cytochrome P450 (CYP) enzymes.[19] If a new compound inhibits a major CYP isoform (e.g., CYP3A4, 2D6, 2C9), it can dangerously increase the concentration of co-administered drugs, leading to toxicity.[20][21] An in vitro CYP inhibition assay is essential to flag this potential.[22]
-
Bioactivation: Some compounds are converted by CYP enzymes into reactive metabolites that can cause direct cellular damage. Assessing metabolic stability in human liver microsomes provides an early indication of metabolic fate and can hint at the potential for forming such toxic intermediates.
Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
-
System: Use human liver microsomes (HLMs) which contain a full complement of CYP enzymes.
-
Reagents: For each major CYP isoform (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), use a specific fluorogenic substrate and a known inhibitor as a positive control.[21]
-
Reaction Setup: In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at multiple concentrations.
-
Initiation: After a brief pre-incubation, initiate the reaction by adding a pre-warmed NADPH-regenerating system and the specific CYP substrate.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction (e.g., by adding acetonitrile).
-
Detection: Measure the fluorescent signal of the metabolite formed.
-
Analysis: Calculate the percent inhibition caused by the test compound relative to the vehicle control and determine the IC₅₀ for each isoform.
Data Synthesis and Visualization
A successful screening campaign relies on the clear and concise presentation of complex data. This allows for rapid comparison across a chemical series and facilitates informed decision-making.
Integrated Toxicity Screening Workflow
The entire tiered screening process can be visualized as a decision-making flowchart.
Caption: Tiered workflow for initial toxicity screening.
Mechanism of Reactive Metabolite Formation
Understanding potential toxicity pathways is key. For benzodioxepins, metabolism by CYP450 could potentially lead to the formation of reactive intermediates.
Caption: Potential pathway for metabolism-induced hepatotoxicity.
Data Summary Table
Results for a hypothetical series of compounds should be summarized for easy comparison.
| Compound ID | Cytotoxicity IC₅₀ (µM) (HepG2) | Ames Test (TA98, w/ S9) | Micronucleus (% MN cells at 10µM) | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| BD-001 | > 100 | Negative | 0.8% (Baseline) | > 30 | 15.2 |
| BD-002 | 12.5 | Negative | 1.1% (Baseline) | > 30 | > 50 |
| BD-003 | > 100 | Positive (2.5x) | 7.5% (Significant ) | > 30 | 25.0 |
| BD-004 | 75.8 | Negative | 0.9% (Baseline) | 2.1 | > 50 |
| BD-005 | > 100 | Negative | 1.0% (Baseline) | > 30 | 0.8 |
Interpretation:
-
BD-001: Shows a good initial profile but moderate CYP3A4 inhibition warrants caution.
-
BD-002: Shows some cytotoxicity, which may be a concern for the therapeutic window.
-
BD-003: Deprioritize. Clearly genotoxic in multiple assays.
-
BD-004: Deprioritize. Potent hERG channel inhibitor, indicating high cardiotoxicity risk.
-
BD-005: Deprioritize. Potent CYP3A4 inhibitor, indicating a high risk of drug-drug interactions.
Conclusion and Forward Look
This structured, multi-parametric approach provides a robust framework for the initial toxicity screening of substituted benzodioxepins. By integrating in vitro assays that probe general cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, we can efficiently identify liabilities and prioritize compounds for further development. The data generated from this cascade not only serves as a critical filter but also provides invaluable insights for structure-toxicity relationship (STR) studies, guiding the design of safer, more effective medicines. Compounds that successfully navigate this initial screen with a clean profile can be advanced to more complex studies, such as exploratory in vivo toxicology, with a much higher degree of confidence.
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Methodological & Application
Synthetic Routes for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Detailed Guide for Medicinal Chemists and Process Development Scientists
Abstract
This comprehensive guide details the synthetic pathways for obtaining 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key building block in the synthesis of various pharmacologically active molecules. This document provides an in-depth analysis of a robust two-step synthetic sequence, commencing with the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine, followed by the selective alpha-bromination of the resulting ketone. The protocols herein are designed to be self-validating, with detailed procedural steps, mechanistic insights, and characterization data to ensure reproducibility and verification of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic and medicinal chemistry.
Introduction: The Significance of a Versatile Intermediate
The title compound, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, serves as a pivotal intermediate in the construction of a variety of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the reactive α-bromo ketone moiety allows for a diverse range of subsequent chemical transformations, including nucleophilic substitutions and the formation of heterocyclic systems. The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold found in numerous biologically active compounds. Therefore, efficient and scalable access to this bromo-ketone intermediate is of paramount importance for the rapid exploration of chemical space in drug discovery programs.
This guide presents a logical and experimentally validated approach to the synthesis, purification, and characterization of this valuable synthetic intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A straightforward retrosynthetic analysis of the target molecule suggests a two-step approach. The α-bromo ketone can be disconnected at the C-Br bond, leading back to the corresponding methyl ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This precursor, in turn, can be synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, on the commercially available starting material, 3,4-dihydro-2H-1,5-benzodioxepine.
Caption: Retrosynthetic analysis of the target molecule.
This synthetic strategy is advantageous due to the commercial availability of the starting materials and the well-established nature of the proposed chemical transformations.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of the target compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part I: Synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Intermediate 1)
This synthesis is achieved through a Friedel-Crafts acylation reaction. The mechanism involves the formation of a reactive acylium ion from acetyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃), which then undergoes electrophilic aromatic substitution onto the electron-rich benzodioxepine ring.[1]
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3,4-dihydro-2H-1,5-benzodioxepine | C₉H₁₀O₂ | 150.17 | 10.0 g | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 9.7 g | 1.1 |
| Acetyl Chloride | CH₃COCl | 78.50 | 5.8 mL | 1.2 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Ethyl Acetate/Hexane mixture | - | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.7 g, 1.1 equiv.). Suspend the AlCl₃ in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath with constant stirring.
-
Addition of Acetyl Chloride: Add acetyl chloride (5.8 mL, 1.2 equiv.) dropwise to the stirred suspension over 15 minutes.
-
Addition of Substrate: In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (10.0 g, 1.0 equiv.) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a solid.
Characterization of Intermediate 1 (CAS: 22776-09-6): [2]
-
Molecular Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (t, J = 5.2 Hz, 2H, O-CH₂), 4.15 (t, J = 5.2 Hz, 2H, O-CH₂), 2.55 (s, 3H, COCH₃), 2.20 (quint, J = 5.2 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O), 154.0, 149.5, 131.0, 122.5, 118.0, 117.5 (Ar-C), 71.5, 71.0 (O-CH₂), 32.0 (CH₂), 26.5 (COCH₃).
-
Mass Spectrum (EI): m/z 192.08 (M⁺).
Part II: Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Target Compound)
The second step involves the selective bromination of the methyl group alpha to the carbonyl. This can be achieved using various brominating agents. A reliable method utilizes copper(II) bromide (CuBr₂) in a solvent mixture.[2] The mechanism is believed to proceed through an enol or enolate intermediate which then attacks the bromine source.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | C₁₁H₁₂O₃ | 192.21 | 5.0 g | 1.0 |
| Copper(II) Bromide | CuBr₂ | 223.35 | 12.8 g | 2.2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Chloroform | CHCl₃ | 119.38 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (5.0 g, 1.0 equiv.) and copper(II) bromide (12.8 g, 2.2 equiv.).
-
Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (200 mL).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the copper salts. Wash the filter cake with ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to give 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a solid.
Characterization of the Target Compound (CAS: 35970-34-4): [3]
-
Molecular Formula: C₁₁H₁₁BrO₃
-
Molecular Weight: 271.11 g/mol
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.55 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.40 (s, 2H, COCH₂Br), 4.22 (t, J = 5.2 Hz, 2H, O-CH₂), 4.18 (t, J = 5.2 Hz, 2H, O-CH₂), 2.22 (quint, J = 5.2 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.5 (C=O), 154.5, 150.0, 130.5, 123.0, 118.5, 118.0 (Ar-C), 71.8, 71.2 (O-CH₂), 35.0 (COCH₂Br), 32.0 (CH₂).
-
Mass Spectrum (EI): m/z 270/272 (M⁺, isotopic pattern for Br).
Safety and Handling Precautions
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. Handle in a dry, inert atmosphere (e.g., in a glove box or under nitrogen). Always wear appropriate PPE, including a face shield. In case of fire, use a Class D extinguisher or dry sand; do not use water.[4]
-
Acetyl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts with water and alcohols. Handle only in a well-ventilated fume hood.
-
Bromine/Copper(II) Bromide: Bromine is highly toxic, corrosive, and a strong oxidizing agent. CuBr₂ is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and vapors.
-
Dichloromethane and Chloroform: Both are volatile and suspected carcinogens. Use only in a well-ventilated fume hood.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Inactive AlCl₃ due to moisture exposure. | Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is flame-dried. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reaction time or gently warm if necessary. | |
| Formation of multiple products in acylation | Over-activation of the aromatic ring or side reactions. | Maintain a low reaction temperature during the addition of reagents. |
| Low yield in bromination | Incomplete reaction. | Ensure vigorous stirring to maintain the suspension. Increase reflux time if necessary. |
| Dibromination product formation | Use of excess brominating agent or prolonged reaction time. | Use the stoichiometric amount of CuBr₂ and monitor the reaction closely by TLC. |
| Product is an oil and does not crystallize | Presence of impurities. | Re-purify by column chromatography. Try different solvent systems for recrystallization. |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. By following the outlined protocols and paying close attention to the key experimental parameters and safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthetic process.
References
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Aluminum Chloride (anhydrous). (n.d.). Princeton University Environmental Health and Safety. Retrieved January 17, 2026, from [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
Sources
Application Note: A Comprehensive Protocol for the Purification of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Abstract
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically via α-bromination of the parent ketone, often yields a crude product containing unreacted starting material, di-brominated byproducts, and acidic impurities. This application note provides a comprehensive, field-proven guide for the purification of this α-bromoketone to achieve high purity (≥98%), suitable for downstream applications. The protocol details a robust aqueous workup, followed by two primary purification strategies—recrystallization and flash column chromatography—and concludes with methods for purity verification and a troubleshooting guide.
Safety First: Essential Handling Precautions for α-Bromoketones
α-Bromoketones as a class are potent lachrymators and are corrosive, capable of causing severe skin burns and eye damage.[1] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required.[2]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended, with frequent changes.[3]
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, with close-toed shoes.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Purification Strategy Overview
The purification process is designed to systematically remove specific classes of impurities. The crude product from the synthesis reaction is first subjected to an aqueous workup to eliminate inorganic salts and acidic byproducts. Following this, either recrystallization or flash chromatography is employed to isolate the target compound from organic impurities.
Caption: Overall purification workflow for the target compound.
Part I: Aqueous Workup Protocol
This initial step is critical for removing acidic byproducts, such as hydrobromic acid (HBr), which can catalyze decomposition of the desired product.[4]
Protocol:
-
Carefully transfer the crude reaction mixture into a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to a volume approximately 3-4 times that of the initial reaction mixture.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Causality: This neutralizes residual acids (like HBr or acetic acid), which is visually confirmed by the cessation of CO₂ effervescence.[5][6]
-
Agitate the funnel gently at first, venting frequently to release pressure. Once gas evolution subsides, stopper and shake vigorously.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Wash the organic layer sequentially with:
-
Deionized water (1x).
-
Saturated aqueous sodium chloride (brine) solution (1x). Causality: The brine wash helps to break up any emulsions and removes the bulk of dissolved water from the organic phase.
-
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Part II: Primary Purification Methodologies
The choice between recrystallization and chromatography depends on the purity and physical state of the crude product obtained after the workup.
Method A: Recrystallization
This method is ideal when the crude product is a solid with relatively high purity (>85%). It is a cost-effective and scalable technique that relies on the solubility difference between the product and impurities in a given solvent at varying temperatures.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (see Table 1) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated (refluxing) mixture until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of well-defined, pure crystals, whereas rapid cooling can trap impurities.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight. A process patent for a related α-bromoketone describes a similar crystallization and drying process.[7]
| Solvent System | Rationale | Expected Outcome |
| Isopropanol / Ethanol | Medium polarity protic solvents | Good for moderately polar crystalline compounds. |
| Ethyl Acetate / Hexanes | Tunable polarity system | Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then clarify with a drop of ethyl acetate before cooling. |
| Dichloromethane / Hexanes | Alternative tunable system | Similar principle to the ethyl acetate/hexanes system. |
Table 1: Suggested solvent systems for recrystallization screening.
Method B: Flash Column Chromatography
This technique is necessary for crude products that are oily or contain significant amounts of impurities with similar polarity to the product, making recrystallization ineffective.[8]
Protocol:
-
TLC Analysis: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity (e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate) to elute the product. Causality: The non-polar starting material will elute first, followed by the more polar α-bromoketone product. Di-brominated impurities, if present, will typically elute later.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.
| Parameter | Recommendation | Rationale / Comment |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic separations. For very nonpolar compounds, oven-drying the silica beforehand can increase its activity.[8] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Start with low ethyl acetate concentration (e.g., 2-5%) and increase as needed. |
| Column Dimensions | 50:1 to 100:1 ratio of silica gel to crude product by weight | Ensures adequate separation capacity. |
Table 2: Recommended parameters for flash column chromatography.
Part III: Purity Assessment and Characterization
After purification, it is essential to verify the purity and confirm the identity of the final product using a combination of analytical methods.[9]
| Technique | Purpose | Expected Result for Pure Product |
| TLC | Quick purity check | A single spot with a consistent Rf value. |
| HPLC | Quantitative purity analysis | A single major peak, allowing for purity calculation (e.g., >98% by area). |
| ¹H NMR | Structural confirmation | Absence of signals from starting ketone (e.g., singlet for -COCH₃) or other impurities. Presence of a characteristic singlet for the -COCH₂Br protons (~4.4 ppm). |
| ¹³C NMR | Structural confirmation | Confirms the number of unique carbons and the presence of the C=O and C-Br carbons. |
| Mass Spec (MS) | Molecular weight confirmation | Observation of the molecular ion peak (M⁺) and the characteristic M+2 isotopic pattern for a bromine-containing compound. |
Table 3: Analytical methods for final product validation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | High level of impurities depressing the melting point. | Purify the material via flash column chromatography first, then recrystallize the resulting solid.[8] |
| Poor separation on column chromatography | - Incorrect eluent system. - Column was overloaded. | - Re-optimize the eluent with TLC using a shallower polarity gradient. - Use a larger column or a smaller amount of crude material. |
| Product appears to decompose on silica gel | The silica gel is acidic, catalyzing degradation. | - Neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (0.5-1%). - Alternatively, use a less acidic stationary phase like alumina. |
| Low recovery after purification | - Product is too soluble in the recrystallization solvent. - Product is partially volatile. | - Ensure the minimum amount of hot solvent is used for recrystallization and cool thoroughly. - Be cautious during solvent removal on the rotary evaporator; avoid excessive heat or high vacuum. |
References
- Google Patents. (2013). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
- Bedoukian, P. Z. (1945). Synthesis of α-Bromoketones. Journal of the American Chemical Society, 67(8), 1430–1431.
- Bandyopadhyay, D., et al. (2007). Clean synthesis of α-bromo ketones and their utilisation... using polymer-supported reagents. Green Chemistry, 9(1), 65-70.
-
Xiamen Equation Chemical Co., Ltd. (n.d.). 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Retrieved from [Link]
- Gouverneur, V., & Tissot, M. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(15), 2746.
- Halland, N., et al. (2005). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 70(12), 4691–4696.
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
Soderberg, T. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health. Retrieved from [Link]
-
University of Rochester. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides. Retrieved from [Link]
- Google Patents. (2009). US20110065964A1 - Process For The Preparation Of Bronopol.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110065964A1 - Process For The Preparation Of Bronopol - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols for the Analytical Quantification of α-Bromoketones
Introduction: The Analytical Imperative for α-Bromoketone Quantification
α-Bromoketones are a class of organic compounds characterized by a ketone functional group with a bromine atom on the adjacent (alpha) carbon. They are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. Their high reactivity, stemming from the electrophilic nature of the α-carbon, makes them valuable synthons but also imparts a lachrymatory and irritant nature, necessitating careful handling and precise quantification.[1]
For researchers, process chemists, and quality control analysts in the drug development and chemical industries, the accurate determination of α-bromoketone concentration is critical. It ensures reaction stoichiometry, monitors reaction completion, quantifies yield, and assesses the purity of intermediates and final products. Furthermore, given their reactivity, the stability of α-bromoketones is a key concern, making the development of stability-indicating analytical methods essential to track degradation and ensure the quality of materials over time.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the quantification of α-bromoketones using a suite of analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Iodometric Titration. The methodologies are presented with a focus on the underlying scientific principles, ensuring that the described protocols are not just a series of steps but a self-validating system for robust and reliable analysis.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Stability
HPLC is a cornerstone technique for the analysis of α-bromoketones due to its high resolution, sensitivity, and applicability to a wide range of these compounds.[4] A stability-indicating HPLC method is paramount as it can separate the target α-bromoketone from its potential impurities and degradation products.[2][3][5]
Principle of Analysis
The quantification of α-bromoketones by HPLC is typically achieved using reversed-phase chromatography coupled with ultraviolet (UV) detection. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the carbonyl group and the aromatic ring in many α-bromoketones provides sufficient UV absorbance for sensitive detection.
For α-bromoketones lacking a strong chromophore, or when enhanced sensitivity is required, pre-column derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) is a highly effective strategy.[6][7][8] This reaction converts the ketone into a stable hydrazone with strong UV absorbance at a higher wavelength (around 360 nm), moving the detection away from potential interferences at lower wavelengths.[6][7]
Experimental Protocol: Stability-Indicating HPLC-UV Method for α-Bromoacetophenone
This protocol describes a stability-indicating RP-HPLC method for the quantification of α-bromoacetophenone.
1.2.1. Materials and Reagents
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA) or Formic Acid, α-Bromoacetophenone reference standard.
1.2.2. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).
-
Rationale: The gradient elution allows for the separation of compounds with a range of polarities, which is crucial for a stability-indicating method where degradation products may have significantly different properties from the parent compound. TFA is used as an ion-pairing agent to improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or determined by scanning the UV spectrum of α-bromoacetophenone).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of α-bromoacetophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing α-bromoacetophenone, dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
1.2.4. Method Validation
The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12][13][14]
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, the α-bromoacetophenone standard is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The chromatograms of the stressed samples are then compared with that of an unstressed standard to ensure that the degradation product peaks are well-resolved from the main analyte peak.[3][5]
-
Linearity: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Determined by the recovery of a known amount of spiked standard into a placebo or sample matrix. The recovery should typically be within 98-102%.[9]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be ≤ 2%.[9][13]
1.2.5. Data Presentation
| Validation Parameter | Typical Acceptance Criteria | Example Result for α-Bromoacetophenone |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Specificity | No interference from degradants | Peak purity > 99.5% |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile α-Bromoketones and Trace Analysis
GC-MS is a powerful technique for the quantification of volatile and semi-volatile α-bromoketones. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace-level analysis and impurity profiling.[15]
Principle of Analysis
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification. Due to the thermal lability of some α-bromoketones, careful optimization of the injector and oven temperatures is crucial to prevent degradation. For less volatile or thermally unstable compounds, derivatization to a more stable and volatile form may be necessary.[8]
Experimental Protocol: GC-MS Quantification of Phenacyl Bromide
This protocol outlines a GC-MS method for the quantification of phenacyl bromide (α-bromoacetophenone).
2.2.1. Materials and Reagents
-
Instrumentation: GC system coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS detector).[15]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]
-
Reagents: Dichloromethane (GC grade), Phenacyl bromide reference standard, Internal Standard (e.g., 1,4-dichlorobenzene).
2.2.2. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Rationale: High enough to ensure complete vaporization without causing thermal degradation.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[15]
-
Ion Source Temperature: 230 °C.[15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Scan Range: 40-400 amu. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of phenacyl bromide (e.g., m/z 105, 198, 200).
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phenacyl bromide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the phenacyl bromide stock solution and adding a fixed amount of the internal standard to each.
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in a known volume of dichloromethane, and add the same fixed amount of the internal standard.
2.2.4. Data Analysis and Validation
A calibration curve is constructed by plotting the ratio of the peak area of phenacyl bromide to the peak area of the internal standard against the concentration of phenacyl bromide. The method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[16][17]
2.2.5. Data Presentation
| Parameter | Typical Acceptance Criteria | Example Result for Phenacyl Bromide |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (%RSD) | ≤ 3.0% | < 2.5% |
| LOD | - | ~10 ng/mL |
| LOQ | - | ~30 ng/mL |
Quantitative ¹H NMR (qNMR) Spectroscopy: An Absolute Method
qNMR is a primary analytical technique that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for purity assessment and quantification.[18]
Principle of Analysis
In qNMR, the concentration of the α-bromoketone is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known amount of an internal standard.[19][20][21] The choice of a suitable internal standard is critical and it should have high purity, be stable, and have signals that do not overlap with the analyte signals.[21]
Experimental Protocol: qNMR for α-Bromoacetophenone
3.2.1. Materials and Reagents
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), α-Bromoacetophenone sample, Internal Standard (e.g., Maleic acid, Dimethyl sulfone).
3.2.2. Sample Preparation
-
Accurately weigh about 10-20 mg of the α-bromoacetophenone sample into a clean, dry vial using a microbalance.[18]
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.2.3. NMR Acquisition Parameters
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Rationale: A long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration.
-
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Receiver Gain: Set to avoid signal clipping.
3.2.4. Data Processing and Calculation
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of α-bromoacetophenone (e.g., the singlet of the -CH₂Br protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the α-bromoacetophenone using the following formula:[19]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
3.2.5. Diagram of qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Iodometric Titration: A Classical Approach
Titrimetric methods offer a cost-effective and straightforward approach for the quantification of certain analytes. For α-bromoketones, an iodometric back-titration method can be employed.
Principle of Analysis
This method is based on the reaction of the α-bromoketone with an excess of iodide ions, which displaces the bromide ion via an Sₙ2 reaction. The liberated bromine then oxidizes iodide to iodine. The excess unreacted iodide is then titrated with a standard solution of sodium thiosulfate using a starch indicator.[22][23][24][25][26]
Reaction Scheme:
-
R-CO-CH₂Br + 2I⁻ → R-CO-CH₂I + Br⁻ + I⁻
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Protocol
4.2.1. Materials and Reagents
-
Reagents: Potassium iodide (KI), Standardized sodium thiosulfate solution (0.1 N), Sulfuric acid (2 M), Starch indicator solution.
-
Apparatus: Burette, Erlenmeyer flasks, Pipettes.
4.2.2. Procedure
-
Accurately weigh a sample of the α-bromoketone into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent (e.g., ethanol or acetone).
-
Add a known excess of potassium iodide solution and a small amount of sulfuric acid.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.[23]
-
Add a few drops of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration without the α-bromoketone sample.
4.2.3. Calculation
The amount of α-bromoketone is calculated based on the difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations.
Diagram of Titration Setup
Caption: Iodometric titration setup for α-bromoketone analysis.
Safety Precautions for Handling α-Bromoketones
α-Bromoketones are often lachrymatory and can cause severe irritation to the eyes, skin, and respiratory tract. Therefore, strict safety precautions must be followed during their handling and analysis.[1]
-
Engineering Controls: All handling of α-bromoketones, including sample preparation, should be performed in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[1]
-
Waste Disposal: Dispose of all waste containing α-bromoketones according to institutional and local regulations for hazardous chemical waste.
Conclusion
The choice of the most suitable analytical method for the quantification of α-bromoketones depends on several factors, including the specific properties of the analyte, the required sensitivity and selectivity, and the available instrumentation. HPLC-UV is a versatile and robust method for routine analysis and stability studies. GC-MS offers excellent sensitivity and specificity for volatile compounds and trace analysis. qNMR provides an absolute quantification method that is invaluable for purity assessment of reference standards. Finally, iodometric titration is a cost-effective classical method suitable for the quantification of α-bromoketones in simpler matrices. By understanding the principles and following the detailed protocols and validation procedures outlined in these application notes, researchers and analysts can ensure the generation of accurate, reliable, and reproducible data for their α-bromoketone-containing samples.
References
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CVI. (n.d.). Purity by Absolute qNMR Instructions. CVI. [Link]
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Food and Drug Administration. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. FDA. [Link]
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IRIS Unimore. (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fent. IRIS Unimore. [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
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Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research. [Link]
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International Journal of Frontier in Medical and Biological Sciences. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. IJFMR. [Link]
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ResearchGate. (2014). Development and Validation of a Stability-Indicating HPLC Method for Determination of Bromocriptine Mesylate in Bulk Drug and Tablets. ResearchGate. [Link]
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Xylem Analytics. (n.d.). Iodometric titrations. Xylem Analytics. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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ResearchGate. (2016). (PDF) Development and validation of UV- Spectrophotometric and RP-HPLC method for the analysis of raw material and formulations of Aceclofenac. ResearchGate. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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ResearchGate. (n.d.). Iodometry. Titration with Sodium Thiosulfate Numerous methods are based upon the reducing properties of iodide ion. ResearchGate. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Supporting Information. (n.d.). Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. [Link]
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USP Technologies. (n.d.). Iodometric Titration. USP Technologies. [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
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SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ResearchGate. (2020). (PDF) Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS. ResearchGate. [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. [Link]
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ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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PubMed. (2017). A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. PubMed. [Link]
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Chemistry LibreTexts. (2020). Iodometric Determination of Cu in Brass. Chemistry LibreTexts. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
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Unknown. (n.d.). Iodometric Titration. [Link]
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ResearchGate. (2015). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
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University of Leicester. (2017). Quantitative NMR Spectroscopy. University of Leicester. [Link]
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Application Note: A Comprehensive Protocol for N-alkylation using 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Introduction: The Strategic Importance of N-Alkylated Benzodioxepines
The construction of carbon-nitrogen bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1] Among the myriad of scaffolds used in drug discovery, the benzodioxepine moiety is particularly noteworthy. Derivatives of 1,5-benzodioxepine and the related 1,4-benzodioxane are integral components of compounds targeting a wide range of biological systems, including adrenergic and serotoninergic receptors.[2][3] Their conformational properties and ability to engage in key receptor interactions make them privileged structures in the design of novel therapeutics.[3][4][5]
This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using the α-halo ketone, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No: 35970-34-4).[6] This reagent serves as a valuable building block for introducing the benzodioxepine pharmacophore, leading to the creation of novel chemical entities with potential therapeutic applications. We will delve into the underlying reaction mechanism, provide a robust step-by-step experimental procedure, and discuss key parameters for reaction optimization and troubleshooting.
Mechanistic Insights: The SN2 Pathway and Control of Reactivity
The N-alkylation of an amine with an α-halo ketone, such as our target reagent, proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[7][8]
Pillar 1: The Nucleophilic Attack The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom, which acts as the nucleophile. This nucleophile attacks the electrophilic α-carbon (the carbon atom bonded to the bromine), leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.[7][8]
Pillar 2: The Inevitable Acid-Base Reaction The initial product of the SN2 reaction is an ammonium salt, which carries a positive charge on the nitrogen atom.[8][9] To regenerate a neutral, nucleophilic amine and drive the reaction forward, a base is required. The base deprotonates the ammonium salt, yielding the desired N-alkylated product and a salt byproduct (e.g., HBr salt of the base).[7]
The Challenge of Over-Alkylation A significant challenge in amine alkylation is the potential for the product to react further with the alkylating agent.[9][10] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine. This process can continue, ultimately forming a quaternary ammonium salt.[8][9] This "runaway" reaction can result in a mixture of products, complicating purification and reducing the yield of the desired mono-alkylated compound.[7][10] Careful control of stoichiometry and reaction conditions is therefore paramount.
Caption: General SN2 mechanism for N-alkylation of a primary amine.
Detailed Experimental Protocol
This protocol provides a general procedure for the mono-N-alkylation of a primary amine. Modifications may be necessary based on the specific amine's reactivity and steric properties.
Materials and Reagents:
-
Alkylating Agent: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq.)
-
Amine: Primary or secondary amine (1.1 - 2.0 eq.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 eq.)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.5 M concentration)
-
Work-up: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate eluent system, and visualization method (e.g., UV light, KMnO₄ stain).
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the solvent (e.g., Acetonitrile).
-
Reagent Addition: Stir the mixture to create a suspension. Add the 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq.) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) to increase the reaction rate.[11] The optimal temperature should be determined on a case-by-case basis.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[11][12] Check for the consumption of the limiting reagent (the bromo-ketone) and the formation of the desired product. Note the appearance of any potential byproducts, such as the di-alkylated species.
-
Work-up: Upon completion (typically 4-24 hours), cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (the base and bromide salt byproduct) and rinse the filter cake with a small amount of fresh solvent.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the resulting residue, add deionized water and an appropriate organic solvent for extraction (e.g., Ethyl Acetate). Transfer the mixture to a separatory funnel.
-
Washing: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining inorganic impurities.[11]
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[11]
Caption: Experimental workflow for N-alkylation and product isolation.
Optimization & Troubleshooting
Achieving high yield and selectivity often requires fine-tuning the reaction conditions. The following table outlines key parameters and their expected impact.
| Parameter | Options & Considerations | Rationale & Scientific Insight |
| Base | Weak Bases: K₂CO₃, NaHCO₃, Cs₂CO₃Strong Bases: NaH, KHMDS | Weak, non-nucleophilic inorganic bases are generally preferred as they are inexpensive, easy to remove, and minimize side reactions.[12][13] Stronger bases may be required for less nucleophilic amines (e.g., anilines) but can increase the risk of side reactions like elimination. |
| Solvent | Polar Aprotic: DMF, Acetonitrile (MeCN), AcetoneNon-Polar: Toluene, THF | Polar aprotic solvents are ideal as they effectively solvate the reactants and facilitate the SN2 mechanism without interfering.[12][13] DMF is an excellent solvent but can be difficult to remove. Acetonitrile is often a good compromise.[1] |
| Temperature | Room Temperature to 80 °C | Most N-alkylations proceed well at room temperature or with gentle heating.[11] Higher temperatures can accelerate the reaction but may also promote over-alkylation and other side reactions.[1] The optimal temperature is a balance between reaction rate and selectivity. |
| Stoichiometry | 1.0 - 1.2 eq. of Amine> 2.0 eq. of Amine | Using a slight excess of the amine can help drive the reaction to completion. Using a large excess of the amine can be an effective strategy to minimize di-alkylation, as the alkylating agent is more likely to encounter a molecule of the starting amine than the product.[9] |
Troubleshooting Common Issues
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong base- Low reaction temperature- Sterically hindered or poorly nucleophilic amine | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).[12]- Increase the reaction temperature incrementally.- Increase reaction time. |
| Significant Over-alkylation | - Product amine is more nucleophilic than starting amine- Reaction temperature is too high- Stoichiometry favors di-alkylation | - Use a larger excess of the starting amine.- Add the alkylating agent dropwise to the amine/base mixture to maintain a low concentration of the electrophile.[11]- Reduce the reaction temperature. |
| Multiple Unidentified Spots on TLC | - Decomposition of reagents or products- Side reactions (e.g., elimination) | - Ensure the use of anhydrous solvents and reagents.- Consider running the reaction under an inert atmosphere (N₂ or Ar).- Re-evaluate the choice of base and temperature to find milder conditions. |
Conclusion
The N-alkylation protocol using 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one offers a reliable and direct method for synthesizing novel molecules of interest for drug discovery and development. By understanding the underlying SN2 mechanism and carefully controlling key parameters such as base, solvent, and stoichiometry, researchers can effectively minimize side reactions like over-alkylation and achieve high yields of the desired mono-alkylated products. The procedures and optimization strategies outlined in this note provide a robust framework for the successful application of this versatile chemical transformation.
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- Amine alkyl
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- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
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- Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflamm
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Guide to the Regioselective Bromination of Benzodioxepin Derivatives: Experimental Setups and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a bromine atom onto the aromatic core of benzodioxepin derivatives is a critical transformation in synthetic and medicinal chemistry. This modification allows for extensive structure-activity relationship (SAR) studies and provides a versatile synthetic handle for further functionalization, particularly in the development of novel therapeutics such as PARP1 inhibitors and other biologically active molecules.[1][2] This guide provides a comprehensive overview of the experimental setups for the bromination of benzodioxepins, grounded in the principles of electrophilic aromatic substitution. We present two detailed, field-proven protocols utilizing N-Bromosuccinimide (NBS) and molecular bromine (Br₂), respectively. The rationale behind the choice of reagents, reaction conditions, and safety protocols is thoroughly discussed to ensure reproducible and safe execution. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Foundational Principles: The Chemistry of Benzodioxepin Bromination
The bromination of a benzodioxepin derivative is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[3] In this process, an electrophile (a bromine cation, Br⁺, or a polarized bromine species) attacks the electron-rich aromatic ring, substituting a hydrogen atom.[4]
The Mechanism of Electrophilic Aromatic Substitution
The EAS mechanism universally proceeds through a two-step pathway, which is crucial to understanding how to control the reaction.[5]
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This initial attack is the rate-determining step and transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[5][6]
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This action collapses the sigma complex, restores the aromatic π-system, and yields the final brominated product.[4]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Regioselectivity: Directing the Bromine Atom
The existing benzodioxepin scaffold dictates where the incoming bromine atom will attach. The fused dioxepin ring contains two oxygen atoms whose lone pairs donate electron density into the aromatic ring, primarily at the ortho and para positions. This makes the benzodioxepin system an "activated" ring, meaning it is more reactive towards electrophiles than benzene itself. Consequently, bromination will be directed to the positions ortho or para to the ether linkages. Controlling which of these positions is favored is a common challenge in synthetic design and often depends on the choice of brominating agent and reaction conditions.[7][8]
Selecting the Appropriate Brominating Reagent
The choice of brominating agent is the most critical decision in designing the experiment. It directly influences reaction selectivity, safety, and ease of handling.
| Reagent | Formula | Form | Handling & Safety | Selectivity | Catalyst/Conditions |
| N-Bromosuccinimide | C₄H₄BrNO₂ | White solid | Irritant; avoid dust inhalation. Much safer and easier to handle than liquid Br₂.[9] | Generally high para-selectivity, especially in polar solvents like DMF.[10] | Often used with a catalytic amount of acid or in polar aprotic solvents.[11][12] |
| Molecular Bromine | Br₂ | Red-brown, fuming liquid | Highly toxic, corrosive, and volatile. Causes severe burns. Requires specialized handling.[13][14] | Can be less selective, potentially leading to mixtures of isomers and over-bromination.[8] | Requires a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) in an anhydrous solvent.[3][4] |
| DBDMH | C₅H₆Br₂N₂O₂ | Solid | Corrosive solid. | Can offer good yields and selectivity.[15] | Used in various solvents, sometimes with an acid catalyst.[15] |
For most applications involving activated rings like benzodioxepins, N-Bromosuccinimide (NBS) is the preferred reagent due to its superior handling characteristics and often higher regioselectivity.[7][16]
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol is recommended for its reliability, safety, and high degree of control, making it ideal for the synthesis of specific isomers for drug discovery pipelines.
Workflow Overview
Caption: Experimental workflow for bromination using NBS.
Materials and Reagents
-
Benzodioxepin derivative (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath
-
TLC plates (silica gel), developing chamber, UV lamp
-
Separatory funnel, rotary evaporator
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the benzodioxepin derivative (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Causality Note: Starting the reaction at a low temperature is crucial for controlling the exothermic nature of the bromination and minimizing the formation of undesired side products.
-
-
Reagent Addition: Add recrystallized NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Ensure each portion dissolves before adding the next.
-
Causality Note: Portion-wise addition of NBS maintains a low, steady concentration of the active brominating species, which enhances regioselectivity and prevents runaway reactions.[10] Using freshly recrystallized NBS removes any residual bromine or acid impurities that could lead to side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the progress by TLC. To do this, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a silica gel plate alongside a spot of the starting material. Develop the plate in an appropriate solvent system (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible under UV light.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). The solution will turn from yellow/orange to colorless as excess bromine is quenched. Add ethyl acetate to the funnel to extract the product.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Causality Note: The aqueous washes remove the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure brominated benzodioxepin derivative.
Protocol 2: Bromination using Molecular Bromine (Br₂) and FeBr₃
This method should be reserved for less-activated benzodioxepin systems or when Protocol 1 fails. It requires stringent safety measures and an anhydrous setup.
WARNING: Molecular bromine is extremely hazardous.[14] This procedure must be performed by trained personnel in a certified chemical fume hood with immediate access to a safety shower and eyewash station.
Workflow Overview
Caption: Experimental workflow for bromination using Br₂/FeBr₃.
Materials and Reagents
-
Benzodioxepin derivative (1.0 eq)
-
Iron(III) bromide (FeBr₃), anhydrous (0.1 eq)
-
Molecular bromine (Br₂) (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
All other work-up and purification reagents as listed in Protocol 1.
-
Inert gas supply (Nitrogen or Argon), Schlenk line or manifold, drying tubes.
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser under a positive pressure of inert gas (N₂ or Ar).
-
In the flask, dissolve the benzodioxepin derivative (1.0 eq) and anhydrous FeBr₃ (0.1 eq) in anhydrous CH₂Cl₂.
-
Causality Note: The reaction must be strictly anhydrous because water will deactivate the FeBr₃ Lewis acid catalyst.
-
-
Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of anhydrous CH₂Cl₂. Cool the main reaction flask to 0 °C in an ice bath. Add the bromine solution dropwise to the stirring reaction mixture over 30-45 minutes. A red-brown color will persist, and HBr gas will evolve (vented through the condenser to a scrubber).
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC as described in Protocol 1.
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture over ice-cold water. Quench the color by adding saturated Na₂S₂O₃ solution dropwise. Transfer to a separatory funnel and proceed with the extraction, washing, drying, and concentration steps as detailed in Protocol 1.
-
Purification: Purify the crude product using flash column chromatography.
Product Validation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step.
-
¹H NMR: The most telling evidence will be the disappearance of a signal in the aromatic region (typically 6.5-8.0 ppm) and a change in the splitting patterns of the remaining aromatic protons.
-
Mass Spectrometry (MS): The presence of bromine is unequivocally confirmed by a characteristic isotopic pattern. You will observe two molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).
-
¹³C NMR: The carbon atom directly bonded to the bromine will experience a significant shift, typically appearing in the 110-125 ppm range.
Critical Safety and Handling Procedures
A successful experiment is a safe experiment. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving with nitrile gloves is a good practice).
-
Fume Hood: All manipulations of molecular bromine, NBS powder, and volatile organic solvents must be performed inside a certified chemical fume hood.[9][13]
-
Spill Management: Keep spill kits for both solvents and bromine (which includes a neutralizing agent like sodium thiosulfate) readily accessible. In case of a major spill, evacuate the area and alert emergency personnel.[17]
-
Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (for Br₂ method). 2. Insufficiently activated substrate. 3. Reaction temperature too low. | 1. Use fresh, anhydrous FeBr₃. 2. Switch from the NBS protocol to the more reactive Br₂/FeBr₃ protocol. 3. Allow the reaction to warm to room temperature or slightly higher (e.g., 40 °C), monitoring carefully. |
| Multiple Products / Isomers | 1. Reaction conditions too harsh. 2. Incorrect choice of solvent or reagent. | 1. Run the reaction at a lower temperature (e.g., maintain at 0 °C or -20 °C). 2. Use the NBS method in a highly polar solvent like DMF, which is known to favor para-substitution.[10] |
| Di- or Poly-bromination | 1. Excess brominating agent used. 2. Substrate is highly activated. | 1. Use exactly 1.0 equivalent or slightly less (0.95 eq) of the brominating agent. 2. Ensure slow, controlled addition of the reagent at low temperature to maintain low concentrations. |
| Difficult Purification | 1. Isomeric products have very similar polarity. 2. Unreacted starting material is co-eluting. | 1. Optimize column chromatography: use a shallower solvent gradient or try a different solvent system (e.g., toluene/acetone). 2. Attempt recrystallization from various solvents. |
References
-
Regio- And Chemoselective Bromination of 2,3-diarylcyclopent-2-en-1-ones. PubMed. Available at: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][18][19]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][18][19]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
The chemical synthesis of aliphatic benzo[b][18][19]dioxepin-3-one analogues related to synthetic marine odorants. RMIT University. Available at: [Link]
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Utilization of bromination reactions for the determination of carbamazepine using bromate–bromide mixture as a green brominating agent. ResearchGate. Available at: [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. LibreTexts. Available at: [Link]
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Synthesis of 2,3-dihydrobenzo[b][18][19]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][18][19]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. Available at: [Link]
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16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts. Available at: [Link]
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N-Bromosuccinimide. Wikipedia. Available at: [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
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electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][18][19]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available at: [Link]
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Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate. Available at: [Link]
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Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Available at: [Link]
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Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
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Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. PubMed. Available at: [Link]
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Electrophilic aromatic substitution (video). Khan Academy. Available at: [Link]
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Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Controlling the regioselectivity of the bromolactonization reaction in HFIP. Royal Society of Chemistry. Available at: [Link]
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Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b][18][19]diazepin-4-ones. ResearchGate. Available at: [Link]
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Active/inactive aromatic ring bromination. Chemia. Available at: [Link]
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Bromine Safety Handbook. ICL Group. Available at: [Link]
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2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][3][18]dioxocine. MDPI. Available at: [Link]
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Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. Available at: [Link]
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Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. ResearchGate. Available at: [Link]
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2,3-Dihydrobenzo[b]oxepine. PubChem. Available at: [Link]
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Benzodiazepine Analogues. Part 14. Synthesis of 2-Phenyl-1,4-benzoxazepin-5(4H)-one. ResearchGate. Available at: [Link]
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- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in Medicinal Chemistry
Introduction: A Versatile Building Block for Drug Discovery
In the landscape of medicinal chemistry, the strategic value of a synthetic intermediate is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, an α-haloketone, stands out as a particularly valuable reagent. Its structure marries two key features: the 1,5-benzodioxepin moiety, a recognized "privileged structure" found in numerous bioactive compounds, and the highly reactive α-bromo-ketone functional group.
This combination of a stable, biologically relevant core with a versatile chemical handle makes it an ideal starting point for the synthesis of diverse heterocyclic compounds. α-Haloketones are renowned for their dual electrophilic centers—the carbonyl carbon and the adjacent α-carbon bearing the halogen—which allows for predictable and efficient construction of complex molecular architectures.[1][2] This document serves as a technical guide for researchers, outlining the core applications and detailed protocols for leveraging this powerful intermediate in the synthesis of potential therapeutic agents.
| Property | Value |
| Chemical Name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one |
| CAS Number | 35970-34-4[3][4][5] |
| Molecular Formula | C₁₁H₁₁BrO₃[4] |
| Molecular Weight | 271.11 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Primary Application | Synthetic Intermediate in Medicinal Chemistry |
Part 1: The Synthetic Utility of an α-Haloketone
The primary power of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one lies in its ability to serve as a synthon for a vast array of heterocyclic systems. Its reactivity is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This classic Sₙ2 reactivity, followed by subsequent condensation with the ketone, is the foundation for many named reactions in heterocyclic synthesis.
Caption: General reaction pathways for the title compound.
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives
Scientific Rationale: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in drugs with antibacterial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing this ring system, proceeding via the reaction of an α-haloketone with a thiourea or thioamide. The reaction first involves nucleophilic attack by the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
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- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 35970-34-4 Cas No. | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 4. 35970-34-4 CAS MSDS (2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: Derivatization of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one for Biological Assays
Abstract
This comprehensive guide provides detailed methodologies for the chemical derivatization of the α-bromoketone, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This starting material serves as a versatile scaffold for generating a library of novel compounds intended for biological screening. The protocols herein focus on robust and well-established synthetic transformations, primarily nucleophilic substitution and Hantzsch thiazole synthesis, to yield derivatives with potential therapeutic applications. Furthermore, this document outlines standardized protocols for preliminary biological evaluation, including assays for anticancer, antimicrobial, and G-protein coupled receptor (GPCR) modulatory activities. The overarching goal is to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical steps to explore the therapeutic potential of the benzodioxepin core.
Introduction: The Benzodioxepin Scaffold and the Rationale for Derivatization
The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a privileged heterocyclic structure found in numerous biologically active compounds. Its unique conformational flexibility and potential for hydrogen bonding interactions have made it an attractive scaffold for medicinal chemists. Derivatives of this core have been reported to exhibit a wide range of pharmacological activities, including antagonism at muscarinic, adrenergic, and serotonergic receptors.[1][2][3] Recent studies have also highlighted the potential for benzodioxepin-containing molecules to act as antimicrobial agents.[4][5]
The starting material, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, features a highly reactive α-bromoketone functional group. The electrophilic carbon adjacent to the carbonyl group is susceptible to attack by a wide array of nucleophiles, making it an ideal handle for introducing chemical diversity. This process, known as derivatization, allows for the systematic modification of the parent molecule to explore the structure-activity relationship (SAR) and optimize for desired biological effects.
This guide will detail two primary derivatization strategies:
-
Direct Nucleophilic Substitution: Reaction with various nucleophiles to generate a diverse library of esters, ethers, and amines.
-
Heterocycle Formation (Hantzsch Thistle Synthesis): A classic and efficient method for constructing a thiazole ring, a common pharmacophore in many approved drugs, by reacting the α-bromoketone with a thioamide.[6][7]
Following synthesis, the new derivatives can be subjected to a panel of biological assays to assess their therapeutic potential. This document provides protocols for:
-
In Vitro Cytotoxicity Screening: To identify compounds with potential anticancer activity.
-
Antimicrobial Susceptibility Testing: To evaluate efficacy against bacterial pathogens.
-
GPCR Ligand Binding Assays: To screen for compounds that interact with this major class of drug targets.[8]
Synthetic Derivatization Protocols
General Considerations for Synthesis
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. α-Bromoketones are lachrymatory and skin irritants; handle with care.
-
Reagents and Solvents: Use reagents and solvents from reputable suppliers without further purification unless otherwise noted. Anhydrous solvents should be used where specified.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualization can be achieved with UV light (254 nm) and/or staining reagents (e.g., potassium permanganate).
-
Purification: Purification of final compounds is typically achieved by flash column chromatography on silica gel or recrystallization.
-
Characterization: The structure and purity of all synthesized compounds must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol details the synthesis of 2-(4-methoxyphenoxy)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a representative example.
Rationale: The reaction of an α-bromoketone with a phenoxide is a classic Williamson ether synthesis, proceeding via an SN2 mechanism.[4] The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions like elimination or hydrolysis of the ketone. Acetone is a suitable polar aprotic solvent for this transformation.
Materials:
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, 4-methoxyphenol, and potassium carbonate.
-
Add anhydrous acetone to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromoketone.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Visualization of Workflow:
Caption: Workflow for Nucleophilic Substitution.
Protocol 2: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole.
Rationale: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][6] In this case, thiourea serves as the thioamide component. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9] Ethanol is a common and effective solvent for this transformation.
Materials:
-
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (95%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and thiourea in 95% ethanol.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous NaHCO₃.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with deionized water.
-
Allow the product to air dry. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualization of Workflow:
Caption: Workflow for Hantzsch Thiazole Synthesis.
Biological Assay Protocols
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation Example:
| Compound | IC₅₀ (µM) on HeLa | IC₅₀ (µM) on A549 |
| Derivative 1 | 12.5 | 25.8 |
| Derivative 2 | 5.2 | 8.9 |
| Doxorubicin | 0.8 | 1.1 |
Protocol 4: GPCR Radioligand Binding Assay (Competition)
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.[8][14] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-labeled ligand for non-specific binding determination (e.g., haloperidol)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competing ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation Example:
| Compound | Target GPCR | Ki (nM) |
| Derivative 3 | Dopamine D2 | 85 |
| Derivative 4 | Serotonin 5-HT1A | 150 |
| Haloperidol | Dopamine D2 | 2.5 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel derivatives of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. By employing straightforward and high-yielding synthetic reactions, a diverse chemical library can be rapidly generated. The subsequent screening in well-established in vitro assays can efficiently identify hit compounds with promising anticancer, antimicrobial, or GPCR-modulating properties. These hits can then serve as starting points for more extensive lead optimization campaigns, ultimately contributing to the discovery of new therapeutic agents.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
LibreTexts. (2023). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Yan, X., et al. (2024).
- Childers Jr, W. E., et al. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry, 48(10), 3467-70.
-
Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Tantawy, A. S., et al. (2020). Review of the synthesis and biological activity of thiazoles.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Gould–Jacobs reaction. In Wikipedia. [Link]
- Allen, J. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-152.
- Pigini, M., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 12(15), 4163-4172.
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Su, W., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 77-81.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Sources
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"safety and handling procedures for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one"
An Application Guide for the Safe Handling and Use of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Abstract
This document provides a detailed technical guide on the safety and handling procedures for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No. 35970-34-4). As an α-bromo ketone, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents where the benzodioxepin moiety is of interest.[1][2] However, its chemical structure, specifically the α-haloketone functional group, imparts significant reactivity and associated hazards.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on a deep understanding of the compound's reactivity to ensure safe laboratory operations. The protocols herein are designed to be self-validating, integrating principles of risk assessment, hazard mitigation, and emergency preparedness.
Hazard Identification and Risk Assessment
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a reactive organic solid whose primary hazards stem from its classification as an α-bromo ketone. This functional group makes it a potent alkylating agent. The most immediate and severe risks are associated with direct contact. A safety data sheet for the compound explicitly states it "Causes severe skin burns and eye damage" (H314) and "Causes serious eye damage" (H318), with the signal word "Danger".[4]
Beyond its corrosive nature, compounds of this class are often lachrymators and respiratory irritants. Therefore, the formation of dust or vapors must be strictly controlled to prevent inhalation, which could lead to severe irritation and damage to the respiratory tract.[5][6][7] A thorough risk assessment must precede any handling of this compound, accounting for the quantities used, the nature of the experimental procedure, and the potential for exposure.
Physicochemical and Hazard Data Summary
The following table summarizes essential data for risk assessment and handling protocols.
| Property | Value / Information | Source(s) |
| Chemical Name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | [8][9] |
| Synonyms | 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin | [10] |
| CAS Number | 35970-34-4 | [4][8] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [11] |
| Molecular Weight | 271.11 g/mol | - |
| Physical State | Solid | [6] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [4] |
| GHS Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously...P303+P361+P353: IF ON SKIN...Rinse SKIN with water...P405: Store locked up. | [4] |
| Signal Word | Danger | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is the elimination of direct contact and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The selection of these controls is not merely a checklist but a reasoned process based on the identified hazards.
Mandatory Engineering Controls
All operations involving the handling of solid or dissolved 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one must be performed within a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood serves two critical functions: it contains any dust generated during solid transfers and it effectively captures any volatile vapors, protecting the user's breathing zone. The work surface within the hood should be covered with absorbent bench paper to contain any minor spills.[12] An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling the compound, regardless of the quantity.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer splash protection for short durations, but for extended work or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be used. Always inspect gloves for defects before use and practice proper glove removal techniques to avoid skin contact.[14]
-
Eye and Face Protection: Given the H318 hazard ("Causes serious eye damage"), standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement.[4] It is strongly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.[15]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[16] For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required for emergency situations, such as a large spill or fume hood failure.[5]
Hazard Mitigation Workflow Diagram
The following diagram outlines the decision-making process for establishing a safe work environment.
Caption: Workflow for establishing appropriate safety controls.
Standard Operating Protocols
Adherence to standardized protocols is essential for mitigating the risks associated with this reactive compound.
Protocol for Weighing and Transferring
The primary risk during this operation is the generation and inhalation of aerosolized dust. The "Fume Hood Transfer" method is recommended to balance safety and accuracy.[12]
-
Preparation: Don all required PPE. Designate a work area within the fume hood and cover it with fresh absorbent paper.[12]
-
Tare Vessel: Place a clean, sealable receiving container (e.g., a round-bottom flask with a stopper) on an analytical balance located on the benchtop outside the fume hood. Tare the balance.[17][18]
-
Transfer Solid: Move the receiving container and the stock bottle of the compound into the fume hood. Keeping both containers within the hood, use a clean spatula to carefully transfer the approximate required amount of the solid from the stock bottle to the receiving container. Do not pour directly. Close both containers immediately.[13]
-
Final Weighing: Move the sealed receiving container back to the analytical balance and record the final weight.
-
Adjustment: If more or less material is needed, repeat steps 3 and 4. This iterative process prevents weighing directly in the fume hood's disruptive airflow and minimizes the time containers are open.[12]
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (disposing of it as halogenated waste) and clean the balance and surrounding area of any potential contamination.
Protocol for Spill Management
In the event of a spill, a calm and systematic response is critical.
-
Immediate Action: Alert all personnel in the immediate vicinity. If the spill is large or the fume hood is not containing the dust/vapors, evacuate the laboratory immediately.[19]
-
Assess and Secure: If the spill is small and contained within the fume hood, ensure the sash is pulled down to the lowest practical height.
-
Don PPE: Before cleanup, don additional protective equipment, including a chemically resistant apron and double-gloving.
-
Neutralize and Contain:
-
DO NOT use paper towels or other combustible materials initially.[20]
-
Gently cover the solid spill with a non-reactive absorbent material like sand or powdered lime (calcium carbonate).[20] This prevents dust from becoming airborne.
-
Prepare a 10% aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate.[21]
-
Carefully apply the quenching solution to the contained spill, allowing it to saturate the powder. The reducing agent will help to neutralize the reactivity of the α-bromo ketone.
-
-
Collect Waste: Using a plastic scoop or spatula, carefully collect the saturated absorbent mixture into a designated, sealable container labeled "Hazardous Waste: Spill Debris containing 2-Bromo-1-(...)-ethan-1-one".
-
Decontaminate: Wipe the spill area with the quenching solution, followed by soap and water. All cleaning materials must be disposed of in the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Spill Response Protocol Diagram
Caption: Step-by-step protocol for responding to a chemical spill.
Storage and Waste Disposal
Proper storage and waste management are crucial final steps in the safe handling lifecycle of this compound.
Storage Requirements
Store 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in a tightly sealed, clearly labeled container.[6][16] The storage location should be a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. It must be stored in a locked cabinet or an area with restricted access, as indicated by the P405 precautionary statement.[4] Keep it away from incompatible materials such as strong bases, oxidizing agents, and acids.[22]
Waste Disposal Protocol
All waste containing this compound, whether neat solid, contaminated debris, or in solution, is classified as halogenated organic hazardous waste .[23]
-
Segregation: Halogenated waste must be collected separately from non-halogenated organic waste.[24][25] Co-mingling increases disposal costs and can violate waste management regulations.[24]
-
Container: Use only designated, properly vented, and chemically compatible waste containers for halogenated organics. The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one".[19][25]
-
Collection: Keep the waste container sealed at all times except when adding waste.[19] Store the container in a ventilated area, preferably within secondary containment.[25]
-
Disposal: Full waste containers should be disposed of through your institution's Environmental Health & Safety (EHS) office according to all local, state, and federal regulations. Do not pour any amount of this chemical or its solutions down the drain.[24]
References
- Benchchem Technical Support Center. (n.d.). Quenching and Removal of Excess Bromine.
-
LookChem. (n.d.). 7-tert-butyl-1,5-benzodioxepin-3(4h)-one Safety Data Sheets(SDS). Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
YouTube. (2021). Bromination part III - quench. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025). Organic solvent waste. Retrieved from [Link]
- MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. (n.d.).
- Chemistry Lab Technique 2: Using a Balance. (n.d.).
-
Bitesize Bio. (2023). The Dos and Don'ts of Weighing Dangerous Chemicals. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.).
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- Safety Data Sheet for 2-Bromo-1-indanone. (2025).
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
ResearchGate. (2018). How to neutralize gaseous bromine? Retrieved from [Link]
-
001Chemical. (n.d.). CAS No. 1547384-29-1, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Taylor & Francis. (2019). α-halo ketones – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Retrieved from [Link]
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- 25. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This critical intermediate, notably used in the manufacturing of the antidepressant drug Vilazodone, requires a multi-step synthesis that presents unique challenges.[1][2][3] This guide is designed for chemistry professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently encountered questions.
The synthesis is typically approached as a two-step process:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 3,4-dihydro-2H-1,5-benzodioxepine ring.
-
Alpha-Bromination: Selective bromination of the resulting ketone at the α-carbon position.
This document provides validated protocols, mechanistic insights, and data-driven solutions to help you optimize your experimental outcomes.
Part 1: Core Synthesis Protocols
Step 1: Friedel-Crafts Acylation to produce 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring.[4] Due to the deactivating nature of the acyl group, this reaction generally avoids the polysubstitution issues common in Friedel-Crafts alkylations.[5][6][7]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous aluminum chloride (AlCl₃).
-
Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.
-
Substrate Addition: Prepare a solution of 3,4-dihydro-2H-1,5-benzodioxepine in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the specified time, monitoring by TLC or LC-MS.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, can be purified by column chromatography or recrystallization.
| Reagent/Parameter | Recommended Quantity/Setting | Rationale |
| 3,4-dihydro-2H-1,5-benzodioxepine | 1.0 eq | Limiting Reagent |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.2 eq | Stoichiometric amount is needed as the product ketone complexes with the Lewis acid.[5] |
| Acetyl Chloride | 1.1 eq | Slight excess ensures complete reaction of the starting material. |
| Solvent | Anhydrous DCM or DCE | Anhydrous conditions are critical to prevent catalyst deactivation.[5][8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Reaction Time | 2 - 12 hours | Monitor progress by TLC to determine the optimal time. |
Step 2: Alpha-Bromination
This step involves the selective halogenation at the carbon adjacent to the carbonyl group (the α-carbon). The reaction in acidic media proceeds through an enol intermediate.[9][10][11] The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic bromine.[10][12]
-
Setup: In a round-bottom flask protected from light, dissolve the ketone intermediate, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, in a suitable solvent like glacial acetic acid or chloroform.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise with vigorous stirring.
-
Reaction: Maintain the temperature below 10 °C during addition. After addition, allow the mixture to stir at room temperature until the red-brown color of bromine disappears, indicating consumption.
-
Work-up: Pour the reaction mixture into cold water. If necessary, add sodium bisulfite solution to quench any remaining bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, is often crystalline and can be purified by recrystallization from a solvent like ethanol or isopropanol.
| Reagent/Parameter | Recommended Quantity/Setting | Rationale |
| Ketone Intermediate | 1.0 eq | Limiting Reagent |
| Bromine (Br₂) | 1.0 - 1.05 eq | Using a slight excess can drive the reaction, but more can lead to di-bromination.[13] |
| Solvent | Glacial Acetic Acid, Chloroform, or Dioxane | Acetic acid can also serve as the acid catalyst.[9] |
| Temperature | 0 °C to Room Temperature | Low temperature during addition controls the reaction rate and minimizes side products. |
| Reaction Time | 1 - 4 hours | Reaction is often complete when the bromine color fades. |
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Friedel-Crafts Acylation Troubleshooting
Q: My Friedel-Crafts acylation has stalled, showing low or no conversion of the starting material. What are the likely causes?
A: This is a common issue that typically points to three main areas:
-
Catalyst Inactivity: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture.[5] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate it.
-
Solution: Ensure all glassware is oven- or flame-dried. Use freshly opened bottles of anhydrous solvents and reagents. If the AlCl₃ is old, consider using a fresh, unopened supply.
-
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5] For this reason, Friedel-Crafts acylation often requires stoichiometric, not catalytic, amounts of the Lewis acid.
-
Solution: Ensure you are using at least 1.1 equivalents of AlCl₃. For some substrates, up to 2.2 equivalents may be necessary to drive the reaction to completion.
-
-
Poor Reagent Quality: Impurities in the 3,4-dihydro-2H-1,5-benzodioxepine or the acetyl chloride can inhibit the reaction.
-
Solution: Purify the starting materials if their quality is suspect. 3,4-dihydro-2H-1,5-benzodioxepine can be distilled under reduced pressure.
-
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
Q: I am observing multiple products in my acylation reaction. Why is this happening?
A: While less common than in alkylations, multiple products can arise from issues with regioselectivity. The ether linkages on the 3,4-dihydro-2H-1,5-benzodioxepine ring are ortho-, para-directing. Acylation is expected to occur at the position para to the -OCH₂- group (C7) due to sterics. However, some ortho-acylation (at C6) might occur, leading to isomeric products.
-
Solution: Reaction temperature is a key factor. Running the reaction at a lower temperature (e.g., maintaining 0 °C for longer) can improve selectivity for the thermodynamically favored para-product.
Alpha-Bromination Troubleshooting
Q: My bromination reaction is very slow, and I see a significant amount of starting material even after several hours. What's wrong?
A: The rate-determining step of this reaction is the formation of the enol intermediate, which is acid-catalyzed.[12]
-
Cause: Insufficient acid catalysis.
-
Solution: If you are using a neutral solvent like chloroform or DCM, the only acid present is the HBr generated in situ. Adding a catalytic amount of a strong acid, such as a few drops of HBr in acetic acid or p-toluenesulfonic acid (pTSA), can significantly accelerate the reaction. If using glacial acetic acid as the solvent, ensure it is of high purity.
Q: My final product is contaminated with a di-brominated species. How can I prevent this?
A: The formation of di-bromo ketones is a common side reaction, especially if the reaction is not carefully controlled.[13][14]
-
Stoichiometry: Over-bromination occurs when more than one equivalent of bromine is present or when localized high concentrations of bromine react with the product before all the starting material is consumed.
-
Solution: Use no more than 1.0 to 1.05 equivalents of Br₂. Ensure the bromine solution is added very slowly and dropwise to the vigorously stirred ketone solution. This maintains a low concentration of Br₂ throughout the reaction.
-
-
Reaction Conditions: In basic conditions, successive halogenations are faster than the first, leading to polyhalogenation.[15] While this protocol uses acidic conditions where the first halogenation deactivates the product towards further reaction, localized pH changes or prolonged reaction times at higher temperatures can still promote side reactions.
-
Solution: Strictly adhere to acidic conditions and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.
-
Q: The α-bromo ketone product seems to decompose during column chromatography. What is the best way to purify it?
A: α-bromo ketones can be unstable, particularly on silica gel which is acidic and can promote decomposition or elimination reactions. They are also lachrymators and skin irritants, making chromatography unpleasant and hazardous.[13]
-
Preferred Method: Recrystallization is the best method for purification. The crude product is often a solid. Try recrystallizing from ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
If Chromatography is Necessary: Use a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexanes/ethyl acetate with 0.5% Et₃N), and run the column quickly.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the acid-catalyzed alpha-bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one?
A: The mechanism involves three key steps:[9][10]
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by the acid catalyst (H⁺). This increases the acidity of the α-protons. A weak base (like the solvent or another ketone molecule) removes an α-proton, leading to the formation of the nucleophilic enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product and HBr.
Caption: The mechanism of acid-catalyzed alpha-bromination of a ketone.
Q: Are there alternative brominating agents to elemental bromine?
A: Yes, several alternatives can offer advantages in terms of safety and handling:
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[9] It is an excellent source of electrophilic bromine and is often used with a catalytic amount of acid.
-
Polymer-supported Pyridinium Bromide Perbromide (PSPBP): This is a solid-phase reagent that simplifies work-up.[16][17] After the reaction, the polymer can be filtered off, often yielding a clean product solution. This method avoids the need for an aqueous quench to remove excess bromine or HBr.
-
H₂O₂-HBr system: This system can be used for rapid bromination and offers a greener alternative in some cases.[18]
Q: What are the critical safety precautions for this synthesis?
A:
-
Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and releases HCl gas upon contact with moist air. Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and use anhydrous techniques.
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. It has a high vapor pressure. All manipulations must be performed in a well-ventilated fume hood. Have a quenching agent (sodium bisulfite or thiosulfate solution) readily available in case of a spill.
-
α-Bromo Ketones: These products are potent lachrymators (tear-inducing agents) and are irritating to the skin, eyes, and respiratory tract. Handle the purified product exclusively in a fume hood and wear proper PPE.
Q: How can I confirm the structure and purity of my compounds?
A: A combination of spectroscopic methods is recommended:
-
¹H NMR: This is the most powerful tool. For the acylation step, you will see the appearance of a singlet for the new methyl group (~2.5 ppm). For the bromination step, this singlet will disappear and be replaced by a new singlet for the -CH₂Br group further downfield (~4.4 ppm). The aromatic protons will also show characteristic splitting patterns.
-
¹³C NMR: Will confirm the number of unique carbons and the presence of the carbonyl and brominated carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and the final product. For the bromo-compound, look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
-
TLC/LC-MS: Essential for monitoring reaction progress and assessing the purity of the crude and purified products.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]
-
Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025-03-09). [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023-01-29). [Link]
- Google Patents.
-
WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. [Link]
-
NIH National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
ACS Publications. Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. [Link]
- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]
-
ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 16. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges to ensure a successful and efficient synthesis.
I. Synthetic Overview and Key Challenges
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is typically a two-step process. The first step involves the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin to form the precursor ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. The second step is the α-bromination of this ketone to yield the final product. While seemingly straightforward, both steps are susceptible to side reactions that can significantly impact yield and purity.
This guide will dissect each stage of the synthesis, offering insights into the underlying mechanisms and providing practical solutions to common problems.
II. Step 1: Friedel-Crafts Acylation - Synthesis of the Precursor Ketone
The Friedel-Crafts acylation introduces the acetyl group to the benzodioxepin ring. The primary challenge in this step is controlling the regioselectivity and avoiding common pitfalls associated with this classic reaction.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is giving a very low yield. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation often stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1]
-
Deactivated Starting Material: While the dioxepin ring is activated, impurities in your 3,4-dihydro-2H-1,5-benzodioxepin starting material could inhibit the reaction.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. Temperature optimization is key.
Q2: I'm observing multiple products in my reaction mixture. What could they be and how can I avoid them?
A2: The formation of multiple products is a common issue. Here are the likely culprits:
-
Isomeric Products: Acylation can potentially occur at different positions on the aromatic ring. The ether oxygens of the dioxepin ring are ortho-, para-directing. Depending on the reaction conditions, you might get a mixture of isomers. Careful control of temperature and the rate of addition of the acylating agent can improve selectivity.
-
Polyacylation: Although the acetyl group is deactivating, highly reactive starting materials can sometimes undergo multiple acylations.[2] Using an excess of the benzodioxepin substrate can help minimize this.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (moisture contamination) | Use freshly opened, anhydrous AlCl₃. Dry all glassware and solvents thoroughly. |
| Insufficient catalyst | Increase the molar ratio of AlCl₃ to the acylating agent (e.g., 1.1 to 1.5 equivalents). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. | |
| Formation of Multiple Isomers | Poor regioselectivity | Perform the reaction at a lower temperature to favor the thermodynamically more stable product. The choice of solvent can also influence isomer distribution. |
| Observation of Polyacylated Byproducts | High reactivity of the substrate | Use a molar excess of 3,4-dihydro-2H-1,5-benzodioxepin relative to the acylating agent. |
Illustrative Workflow: Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
III. Step 2: α-Bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
The second step involves the selective bromination of the methyl group adjacent to the carbonyl. This reaction typically proceeds via an enol or enolate intermediate. The primary challenges are achieving monobromination and preventing bromination of the activated aromatic ring.
Frequently Asked Questions (FAQs): α-Bromination
Q1: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for monobromination?
A1: Polybromination is a common side reaction, especially under basic conditions where each successive bromination makes the remaining α-hydrogens more acidic. To favor monobromination:
-
Use Acidic Conditions: Acid-catalyzed bromination is generally slower and more controllable, as the introduction of the first bromine atom deactivates the enol, making the second bromination less favorable.[3]
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent (e.g., Br₂ or N-bromosuccinimide).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed.
Q2: I am observing bromination on the aromatic ring in addition to the desired α-bromination. Why is this happening and how can I prevent it?
A2: The ether oxygens in the dioxepin ring are electron-donating, which activates the aromatic ring towards electrophilic substitution.[4] This can lead to competitive aromatic bromination. To minimize this:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for α-bromination.
-
Reaction Conditions: Performing the reaction in the absence of a Lewis acid catalyst will disfavor aromatic bromination. The use of a radical initiator like AIBN with NBS can promote α-bromination over aromatic substitution.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or acetic acid can facilitate the desired α-bromination.
Q3: My reaction is complete, but I'm having difficulty purifying the final product. What are some effective purification strategies?
A3: The crude product mixture may contain unreacted starting material, polybrominated species, and aromatic bromination byproducts.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the components of the reaction mixture. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
Troubleshooting Guide: α-Bromination
| Problem | Potential Cause | Recommended Solution |
| Polybromination | Reaction run for too long or with excess brominating agent. | Carefully control the stoichiometry of the brominating agent and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed. |
| Use of basic conditions. | Switch to acidic conditions (e.g., bromine in acetic acid). | |
| Aromatic Bromination | Activated aromatic ring. | Use a milder brominating agent like NBS. Avoid Lewis acid catalysts. |
| Reaction conditions favoring electrophilic aromatic substitution. | Consider using radical conditions (NBS with a radical initiator) to favor α-bromination. | |
| Incomplete Reaction | Insufficient brominating agent or reaction time. | Ensure at least one equivalent of the brominating agent is used. Increase the reaction time or temperature, monitoring for side product formation. |
Proposed Reaction Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions in the α-bromination step.
IV. Experimental Protocols (Representative)
Disclaimer: These are generalized protocols and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add bromine (1.05 eq) dropwise to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
V. Characterization of the Final Product
It is crucial to characterize the final product to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify the position of the bromine atom. The disappearance of the methyl singlet and the appearance of a new signal for the CH₂Br group in the ¹H NMR spectrum are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of bromine (indicated by the characteristic isotopic pattern).
-
Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups in the molecule.
VI. References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ghosh, R., & Chakraborty, S. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 40(6), 500-502.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Reddit. (2017, March 2). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]
-
Quora. (n.d.). What is bromination acetophenone? Retrieved from [Link]
-
ResearchGate. (2015, January). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81635, 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved January 17, 2026 from [Link].
Sources
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. As a key intermediate in various pharmaceutical development pathways, achieving a high-yield, high-purity synthesis of this α-bromo ketone is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this reaction. Drawing from established principles of organic chemistry and extensive laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
I. Reaction Overview: The Acid-Catalyzed α-Bromination
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is typically achieved via an acid-catalyzed electrophilic α-bromination of the parent ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.[1][2][3] The reaction proceeds through the formation of an enol intermediate, which is the active nucleophile that attacks the electrophilic bromine source.[1][2][4] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.
The overall transformation is as follows:
-
Starting Material: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
Reagents: Brominating agent (e.g., Br₂, NBS), Acid catalyst (e.g., HBr, AcOH)
-
Product: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Below is a diagram illustrating the generally accepted acid-catalyzed bromination mechanism.
Caption: Acid-catalyzed α-bromination of a ketone.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step solution.
Q1: My reaction has a low yield, with a significant amount of unreacted starting material remaining. What's going wrong?
Potential Causes & Solutions:
This is one of the most common issues and can stem from several factors related to reaction kinetics and equilibrium.
-
Insufficient Acid Catalyst: The formation of the enol intermediate is the rate-determining step and is acid-catalyzed.[4] An inadequate amount of acid will result in a sluggish reaction.
-
Low Reaction Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent.
-
Solution: While initial dropwise addition of bromine is often done at a lower temperature (0-10 °C) to control exothermicity, the reaction may need to be gently warmed to room temperature or slightly above to ensure it proceeds to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Inefficient Stirring: If the reaction mixture is not homogenous, especially during the addition of the bromine solution, localized concentrations can lead to side reactions and incomplete conversion of the bulk material.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, particularly during the addition of reagents.
-
Q2: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?
Potential Causes & Solutions:
The formation of a dibrominated byproduct, 2,2-Dibromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, is a frequent challenge.
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most direct cause of dibromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05 equivalents) is sometimes used to drive the reaction to completion, but this must be optimized.[5] Consider using N-Bromosuccinimide (NBS) as a milder and more easily controlled source of electrophilic bromine.[1]
-
-
Reaction Conditions Favoring Further Bromination: In basic conditions, successive halogenations are faster than the first.[3] While this reaction is acid-catalyzed, localized high concentrations of the product in the presence of the brominating agent can still lead to the formation of the dibrominated species.
-
Solution: Add the bromine solution slowly and dropwise to the reaction mixture to maintain a low concentration of the brominating agent at all times. This minimizes the chance of the newly formed monobromo product reacting again before the starting material is consumed.
-
| Parameter | Recommendation for Monobromination | Rationale |
| Bromine Source | Br₂ or NBS | Br₂ is effective but hazardous. NBS is a solid and can be easier to handle and control stoichiometry. |
| Stoichiometry | 1.0 - 1.05 equivalents | Prevents excess brominating agent that leads to dibromination. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the brominating agent, favoring monobromination. |
| Temperature | 0 - 10 °C during addition | Controls the exothermic reaction and minimizes side reactions. |
Q3: The reaction mixture has turned dark brown/black, and the yield is very low. What has happened?
Potential Causes & Solutions:
A dark coloration often indicates decomposition or side reactions.
-
Reaction with the Benzodioxepin Ring: Although the α-position of the ketone is activated for bromination, harsh conditions can lead to electrophilic substitution on the electron-rich aromatic ring.
-
Decomposition due to HBr: The hydrogen bromide (HBr) generated as a byproduct can, in some cases, lead to product decomposition, especially if the product is sensitive to strong acids.[6]
-
Solution: Consider a multi-phase system where the generated HBr is trapped in an aqueous layer, thus preventing it from causing product degradation.[6] Alternatively, using a non-protic solvent and a milder brominating agent could be beneficial.
-
Q4: I'm struggling to purify the product. The starting material and the product have very similar polarities, making column chromatography difficult.
Potential Causes & Solutions:
The structural similarity between the starting ketone and the α-bromo ketone can indeed make purification challenging.[5]
-
Co-elution in Chromatography: The similar polarity often leads to poor separation on silica gel.
-
Solution 1 (Optimize Chromatography): Experiment with different solvent systems for column chromatography. A less polar solvent system (e.g., hexane/ethyl acetate with a higher proportion of hexane) might improve separation.
-
Solution 2 (Recrystallization): If the crude product is a solid, recrystallization is often the most effective purification method. Experiment with various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the starting material remains more soluble.
-
Solution 3 (Reaction to Completion): The most effective strategy is to drive the reaction to completion so that no starting material remains. This simplifies the workup, as you would then be removing excess reagents and byproducts, which often have different polarities.
-
III. Frequently Asked Questions (FAQs)
Q: Which brominating agent is better: liquid bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: Both are effective. Liquid bromine is a powerful brominating agent but is highly corrosive, toxic, and difficult to handle.[7][8] NBS is a crystalline solid that is easier and safer to handle and weigh accurately, providing better stoichiometric control. For many applications, especially on a smaller scale, NBS is the preferred reagent.
Q: What is the best solvent for this reaction?
A: Glacial acetic acid is commonly used as it serves as both the solvent and the acid catalyst.[2][4] Other solvents like dichloromethane (DCM) or chloroform can also be used, typically with a catalytic amount of a separate acid like HBr.[5][9] The choice of solvent can influence reaction rate and selectivity.
Q: How do I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. The reaction can also be monitored by the disappearance of the bromine color, although this is less precise.[10]
Q: What are the critical safety precautions for this synthesis?
A:
-
Handling Bromine: Always handle liquid bromine in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (nitrile is recommended), safety goggles, and a face shield.[8][11] Have a solution of sodium thiosulfate on hand to neutralize any spills.[8]
-
HBr Gas: The reaction generates HBr gas, which is corrosive and toxic.[12] The reaction should be performed in a fume hood, and it may be beneficial to use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HBr.
-
General Precautions: Always wear standard laboratory PPE. Be aware of the potential for an exothermic reaction, especially during the addition of bromine.
Caption: A troubleshooting workflow for the synthesis.
IV. Standard Laboratory Protocol
This section provides a general, adaptable protocol for the synthesis. Researchers should optimize based on their specific equipment and scale.
Materials:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
This guide is intended to provide expert support for your synthesis. Should you encounter issues not covered here, please do not hesitate to reach out to our technical support team with your experimental details.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Air Liquide. (n.d.). Hydrogen bromide Safety Data Sheet. Retrieved from [Link]
-
YouTube. (2021). Bromination of Ketones. Retrieved from [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Kleboe Jardine. (n.d.). Senior Application Scientist. Retrieved from [Link]
-
Zippia. (n.d.). Application Scientist vs. Senior Scientist: What's the Difference Between Them?. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]
-
TCG Greeenchem. (n.d.). Senior Scientist, Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical α-bromination of ketones. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]
-
Truman ChemLab. (2013). Bromination of Acetone. Retrieved from [Link]
-
The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Merck KGaA, Darmstadt, Germany. (n.d.). Senior Scientist / all genders / Part-fulltime in Chilworth, Surrey, United Kingdom. Retrieved from [Link]
-
Reddit. (2023). Alpha halogenation : r/Chempros. Retrieved from [Link]
-
ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
ResearchGate. (2025). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
Reddit. (2024). Bromination Help : r/Chempros. Retrieved from [Link]
-
Johnson & Johnson Careers. (2025). Senior Scientist, Chemical Research, San Diego. Retrieved from [Link]
-
White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Determination of bromine number according ASTM D 1159. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Micro Method for Determination of Ketone Bodies by Head-Space Gas Chromatography. Retrieved from [Link]
-
American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]
-
PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]
-
ResearchGate. (2025). 1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and their Facile Recyclization to 2,2. Retrieved from [Link]
Sources
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- 12. uni-muenster.de [uni-muenster.de]
Technical Support Center: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Welcome to the dedicated technical support center for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity and success of your experiments. Our guidance is rooted in established principles of organic chemistry and practical laboratory experience.
I. Overview of Synthetic Strategy & Potential Pitfalls
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically involves a two-step process. Understanding the nuances of each step is critical to identifying potential impurities.
-
Friedel-Crafts Acylation: The synthesis of the precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, is commonly achieved through the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine. This reaction, while powerful, can be prone to specific side reactions that may carry over to the final product.
-
Alpha-Bromination: The subsequent alpha-bromination of the ketone intermediate yields the desired product. This step is often the primary source of impurities, requiring careful control of reaction conditions to ensure selective mono-bromination.
II. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected aromatic signals. What could be the cause?
This is a common observation that can stem from the initial Friedel-Crafts acylation step. The benzodioxepine ring is activated towards electrophilic aromatic substitution, and under certain conditions, ring bromination can occur as a side reaction during the alpha-bromination step.[1][2]
-
Troubleshooting:
-
Reaction Temperature: Ensure the bromination is carried out at a controlled, low temperature to minimize ring bromination.
-
Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer higher selectivity for the alpha position over the aromatic ring.
-
Purification: Careful column chromatography can often separate the desired alpha-bromo ketone from its ring-brominated isomers.
-
Q2: I'm observing a significant amount of a di-brominated species in my crude product. How can I avoid this?
The formation of a di-brominated byproduct, 2,2-dibromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, is a frequent challenge in the alpha-bromination of ketones.[1][2][3] This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.
-
Troubleshooting:
-
Stoichiometry: Use no more than one equivalent of the brominating agent. A slight excess of the starting ketone can sometimes help to consume the bromine and prevent over-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
-
Q3: My final product is unstable and seems to decompose upon storage. What are the best practices for handling and storage?
Alpha-bromo ketones are known to be lachrymators and can be sensitive to moisture and light.[3] Decomposition can occur through hydrolysis or elimination reactions.
-
Best Practices:
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light.
-
Handling: Always handle alpha-bromo ketones in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
III. Troubleshooting Guide: Identification and Removal of Common Impurities
This guide provides a systematic approach to identifying and mitigating the most common impurities encountered during the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Impurity Profile
| Impurity Name | Structure | Formation Pathway | Typical Analytical Signature (¹H NMR) |
| Starting Material | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Incomplete bromination | Singlet around δ 2.5 ppm (CH₃) |
| Di-bromo Adduct | 2,2-dibromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Over-bromination | Singlet around δ 6.0-6.5 ppm (CHBr₂) |
| Ring-Brominated Isomer | e.g., 2-Bromo-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Side reaction during bromination | Complex changes in the aromatic region (loss of symmetry) |
Experimental Protocols for Purity Analysis and Purification
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: Starting Material -> Ring-Brominated Isomer -> Product -> Di-bromo Adduct (retention times will vary based on the exact system).
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried silica onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure product.
-
IV. Visualizing Reaction Pathways and Workflows
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Synthetic route and common impurity pathways.
Diagram 2: Troubleshooting and Purification Workflow
Caption: Workflow for purity analysis and purification.
V. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]]
-
Master Organic Chemistry. (2023). Halogenation Of Ketones via Enols. [Link]]
-
Patel, H. H., & Tedder, J. M. (1963). Friedel–Crafts Acylation of Aromatic Compounds. Journal of the Chemical Society, 4593. [Link]
-
Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. [Link]1]
-
Singh, S., & Kumar, V. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. SN Applied Sciences, 1(10), 1239. [Link]2]
Sources
Technical Support Center: Navigating the Instability of α-Bromoketones During Experimental Workup
Welcome to the technical support center for researchers working with α-bromoketones. These powerful synthetic intermediates are cornerstones in the construction of complex molecules, particularly in pharmaceutical development, due to their activated α-carbon, which is primed for nucleophilic substitution and elimination reactions[1]. However, this same reactivity makes them notoriously unstable during standard workup and purification procedures. This guide provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you minimize degradation and maximize the yield of your target compound.
Troubleshooting Guide: Diagnosing and Solving Common Degradation Issues
This section addresses specific problems encountered during the workup of α-bromoketones in a direct question-and-answer format.
Q1: After a basic wash with sodium bicarbonate (NaHCO₃), my TLC plate shows my product spot has vanished, replaced by a less polar spot. What is the likely cause?
A: This is a classic symptom of base-induced elimination, also known as dehydrobromination. Even a mild base like sodium bicarbonate can be sufficient to abstract an acidic α-proton, triggering an E2 elimination pathway to form a highly conjugated α,β-unsaturated ketone[2][3][4][5]. This new compound is typically less polar than the starting α-bromoketone, causing it to have a higher Rf value on a normal-phase TLC plate.
-
Causality: The carbonyl group significantly increases the acidity of the α-hydrogens. When a base is introduced, it preferentially removes a proton from the α-carbon, setting up the anti-periplanar geometry required for the bromide to be eliminated as a leaving group[5].
-
Solution: Avoid all basic aqueous washes if possible. If a wash is necessary to remove acid, use ice-cold, saturated ammonium chloride (NH₄Cl) solution, which is mildly acidic to neutral, or simply use ice-cold deionized water sparingly. Immediately proceed to drying and solvent removal at low temperatures.
Q2: My reaction was quenched with sodium methoxide, and instead of my expected product, I've isolated a rearranged ester. What degradation pathway is responsible?
A: You are observing the Favorskii rearrangement . This pathway is highly prevalent when α-bromoketones possessing at least one α'-hydrogen are treated with strong, non-nucleophilic bases like alkoxides (e.g., sodium methoxide) or hydroxides[6][7][8]. The reaction proceeds through a cyclopropanone intermediate, which is then attacked by the base to yield a rearranged carboxylic acid derivative[7]. In the case of cyclic α-bromoketones, this results in a ring contraction, yielding a smaller cyclic ester[7][8].
-
Causality: The base forms an enolate on the carbon away from the bromine atom. This enolate then undergoes intramolecular cyclization to displace the bromide, forming a strained cyclopropanone. Nucleophilic attack by the alkoxide opens this intermediate to form the most stable carbanion, leading to the rearranged product[7].
-
Solution: If the goal is simple substitution, a strong base like sodium methoxide should be avoided. Use a weaker base or a salt of your desired nucleophile. If the Favorskii rearrangement is the desired outcome, the conditions are appropriate. To avoid it, ensure the workup is non-basic.
Q3: During my aqueous workup, a new, more polar spot appeared on the TLC, and my final yield is low. What could this byproduct be?
A: The appearance of a more polar byproduct after an aqueous wash strongly suggests hydrolysis. α-Bromoketones are susceptible to SN2 displacement by water, especially at a neutral or slightly elevated pH, leading to the formation of an α-hydroxyketone[9]. This byproduct is significantly more polar due to the hydroxyl group and will have a lower Rf on silica gel.
-
Causality: The carbon atom bearing the bromine is highly electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom[10]. Water, although a weak nucleophile, can attack this center, displacing the bromide ion.
-
Solution: Minimize contact time with water. Perform aqueous extractions quickly with ice-cold water or brine. A superior method is to perform an anhydrous workup: after quenching, filter any solids and directly add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution.
Q4: I am attempting to purify my α-bromoketone via silica gel chromatography, but I'm getting poor recovery and seeing multiple decomposition spots in my fractions. Why?
A: Silica gel is acidic and has a high surface area, making it a reactive medium that can catalyze the degradation of sensitive compounds like α-bromoketones[11]. The acidic sites on the silica can promote enolization, and the presence of bound water can lead to hydrolysis during a long column run. This can result in a smear of decomposition products rather than clean fractions.
-
Causality: The Lewis acidic sites on the silica surface can coordinate to the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating elimination or other rearrangements.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), and then re-equilibrating with your mobile phase. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil[11].
-
Minimize Residence Time: Run the column as quickly as possible ("flash" chromatography) without sacrificing separation.
-
Recrystallization: If your product is crystalline, recrystallization is often the best method for purification as it avoids contact with reactive stationary phases.
-
Frequently Asked Questions (FAQs)
Q: What are the primary chemical pathways for α-bromoketone degradation?
A: The main degradation pathways are driven by the compound's inherent reactivity and sensitivity to common workup reagents. A summary is provided in the table below.
| Degradation Pathway | Triggering Conditions | Resulting Product(s) |
| Dehydrobromination (Elimination) | Mild to strong bases (e.g., NaHCO₃, pyridine, Et₃N)[3][4][12] | α,β-Unsaturated Ketone |
| Favorskii Rearrangement | Strong bases (e.g., NaOH, NaOMe, NaOEt)[7][8] | Carboxylic Acid or Ester (often rearranged) |
| Nucleophilic Substitution (SN2) | Nucleophiles (e.g., H₂O, alcohols, amines)[13][14] | α-Hydroxyketone, α-Alkoxyketone, etc. |
| Hydrolysis | Aqueous conditions, especially non-acidic pH[9] | α-Hydroxyketone |
| Photodegradation | Exposure to UV light[15][16] | Radical-derived products, rearranged isomers |
Q: Why are α-bromoketones so much more reactive than simple alkyl bromides?
A: The enhanced reactivity is due to the electronic influence of the adjacent carbonyl group. The carbonyl acts as a powerful electron-withdrawing group, which:
-
Increases Electrophilicity: It polarizes the C-Br bond, making the α-carbon more electron-deficient and susceptible to nucleophilic attack[10].
-
Stabilizes the Transition State: During an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy[14].
-
Increases α-Proton Acidity: It stabilizes the conjugate base (enolate) formed upon deprotonation, making elimination and Favorskii rearrangement pathways more favorable[12][17].
Q: Does the halogen matter? Are α-chloro or α-iodoketones more stable?
A: Yes, the halogen significantly impacts stability. The stability generally follows the trend of the carbon-halogen bond strength: C-Cl > C-Br > C-I. Therefore, α-chloroketones are typically the most stable and easiest to handle, while α-iodoketones are the least stable and most reactive[18].
Key Degradation Pathways Overview
The diagram below illustrates the three most common degradation pathways encountered during a chemical workup.
Caption: Major degradation routes for α-bromoketones during workup.
Recommended Protocol: Mild, Non-Destructive Workup
This protocol is designed to minimize contact with reagents and conditions known to cause degradation.
Caption: Workflow for a mild workup of sensitive α-bromoketones.
Step-by-Step Methodology:
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C. Quench by slowly adding the mixture to a separate flask containing a cold, weakly acidic or neutral aqueous solution, such as saturated ammonium chloride (NH₄Cl) or deionized water. Avoid quenching directly with basic solutions.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction swiftly to minimize contact time with the aqueous phase.
-
Washing: If necessary, wash the organic layer once with ice-cold brine to help break up emulsions and remove bulk water. Crucially, avoid washes with sodium bicarbonate, sodium carbonate, or hydroxide solutions.
-
Drying: Separate the organic layer and dry it directly with a neutral, anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Ensure the bath temperature is kept low (typically ≤ 30 °C) to prevent thermal decomposition.
-
Purification & Storage: If purification is needed, prioritize recrystallization. If chromatography is unavoidable, use deactivated silica gel or alumina. Store the purified product in a freezer (-20 °C), protected from light, under an inert atmosphere (N₂ or Ar) to prevent photodegradation and hydrolysis from atmospheric moisture.
By understanding the underlying chemical principles of their instability, researchers can rationally design workup and purification strategies that preserve the integrity of these valuable synthetic intermediates.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available at: [Link]
-
Tilstam, U., & Weinmann, H. (2002). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. OpenStax. Available at: [Link]
-
ResearchGate. (2008). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide. Available at: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
-
ResearchGate. (2014). The Favorskii Rearrangement. Available at: [Link]
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]
-
Reddit. (2021). Alpha halogenation. r/Chempros. Available at: [Link]
-
McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2012). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Available at: [Link]
-
YouTube. (2020). Elimination of Alpha Bromides. Available at: [Link]
-
Fiveable. (n.d.). α-bromoketone Definition. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
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Navigating the Synthesis of α-Bromobenzodioxepin Ketones: A Technical Support Guide
This document serves as a comprehensive technical support guide for researchers encountering challenges in the α-bromination of benzodioxepin ketones. The sensitive nature of the benzodioxepin ring system, coupled with the inherent reactivity of many brominating agents, often leads to a narrow therapeutic window for achieving high yields of the desired product while minimizing side reactions. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for alternative, often milder, brominating agents.
Frequently Asked Questions (FAQs)
Q1: My reaction with elemental bromine (Br₂) is giving me a complex mixture of products, including what appears to be bromination on the aromatic ring. Why is this happening and what can I do?
A1: This is a classic selectivity issue. Elemental bromine is a highly reactive and non-selective brominating agent. The benzodioxepin ring is electron-rich, making it susceptible to electrophilic aromatic substitution, competing with the desired α-bromination of the ketone. To mitigate this, we recommend switching to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent first choice as it provides a low, steady concentration of electrophilic bromine, favoring the kinetically controlled α-bromination over the thermodynamically favored aromatic substitution.[1]
Q2: I'm observing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
A2: Di-bromination is a common side reaction, especially when the mono-brominated product is of comparable or higher reactivity than the starting material. Several strategies can be employed:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Slow Addition: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration, favoring mono-bromination.
-
Choice of Reagent: Copper(II) bromide (CuBr₂) often exhibits excellent selectivity for mono-bromination of ketones.[2]
Q3: My starting material is not fully consumed, even with an excess of the brominating agent. What could be the issue?
A3: Incomplete conversion can stem from a few factors:
-
Insufficient Acid Catalysis: The rate-determining step for many α-brominations is the formation of the enol or enolate intermediate.[2][3] Ensure you have an adequate amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid for NBS, or the reaction can be autocatalytic with HBr evolution).
-
Reagent Decomposition: Some brominating agents can be sensitive to moisture or light. Ensure you are using fresh, high-quality reagents and that your reaction is protected from light if necessary.
-
Solvent Choice: The polarity and proticity of your solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid can facilitate enolization.
Q4: The work-up of my NBS reaction is messy, and I'm having trouble removing the succinimide byproduct. What is the best procedure?
A4: Succinimide can be challenging to remove due to its polarity. A common and effective work-up procedure involves:
-
Quenching any unreacted NBS with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4]
-
Diluting the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Washing the organic layer with water or a dilute base (like sodium bicarbonate) to remove the succinimide. Multiple washes may be necessary.
-
If succinimide co-precipitates with your product, filtration through a short plug of silica gel can be effective.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the α-bromination of benzodioxepin ketones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Bromo Ketone | 1. Incomplete reaction. 2. Product degradation during reaction or work-up. 3. Formation of multiple side products. | 1. Monitor the reaction by TLC. If starting material remains, consider increasing reaction time, temperature, or catalyst loading. 2. Use a milder work-up procedure. Avoid strong bases if your product is base-sensitive. 3. Switch to a more selective brominating agent (see protocols below). Optimize stoichiometry and consider slow addition of the reagent. |
| Aromatic Ring Bromination | 1. Use of a highly reactive brominating agent (e.g., Br₂). 2. The benzodioxepin ring is activated towards electrophilic substitution. | 1. Switch to NBS, which provides a low concentration of Br₂ and favors α-bromination.[1] 2. For highly activated systems, consider using a less reactive agent like Pyridinium tribromide under carefully controlled conditions. |
| Formation of Di-bromo Product | 1. Excess brominating agent. 2. The mono-brominated product is more reactive than the starting material. | 1. Use no more than 1.1 equivalents of the brominating agent. 2. Add the brominating agent portion-wise or via syringe pump over an extended period. 3. Consider using CuBr₂, which often shows high selectivity for mono-bromination.[2] |
| Reaction Fails to Initiate | 1. Poor quality or decomposed brominating agent. 2. Absence of a necessary catalyst. | 1. Use a fresh bottle of the brominating agent. NBS can be recrystallized if necessary. 2. For NBS reactions, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of HBr.[3] |
| Inconsistent Results | 1. Variable reagent quality. 2. Presence of moisture in the reaction. 3. Reaction is sensitive to light. | 1. Use reagents from a reliable supplier and from the same batch for a series of experiments. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Protect the reaction from light by wrapping the flask in aluminum foil, especially for radical-initiated reactions. |
Alternative Brominating Agents: Detailed Protocols
Protocol 1: N-Bromosuccinimide (NBS)
NBS is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine. It is particularly useful for minimizing aromatic bromination.[1]
Reaction Scheme:
NBS Bromination of a Benzodioxepin Ketone.
Step-by-Step Procedure:
-
To a solution of the benzodioxepin ketone (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or ethanol) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).[6]
-
Add N-Bromosuccinimide (1.1 eq) to the mixture. For larger scale reactions or to control exotherms, add the NBS portion-wise.[6]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper(II) Bromide (CuBr₂)
CuBr₂ is a solid reagent that can effect the α-bromination of ketones, often with high selectivity for mono-bromination. The reaction typically proceeds under milder conditions than those requiring strong acid catalysis.
Reaction Scheme:
CuBr₂ Bromination of a Benzodioxepin Ketone.
Step-by-Step Procedure:
-
In a round-bottom flask, suspend Copper(II) bromide (2.0 eq) in a suitable solvent system, such as a mixture of ethyl acetate and chloroform, or acetonitrile.
-
Add the benzodioxepin ketone (1.0 eq) to the suspension.
-
Heat the mixture to reflux. The reaction is often accompanied by the precipitation of copper(I) bromide. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Pyridinium Tribromide (C₅H₅NHBr₃)
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. It is particularly effective for the bromination of acid-sensitive substrates.[7]
Reaction Scheme:
Pyridinium Tribromide Bromination of a Benzodioxepin Ketone.
Step-by-Step Procedure:
-
Dissolve the benzodioxepin ketone (1.0 eq) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottom flask.[2]
-
Add pyridinium tribromide (1.0-1.1 eq) to the solution in one portion or in several small portions.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the substrate's reactivity) and monitor its progress by TLC.[2]
-
Once the reaction is complete, pour the mixture into a larger volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with aqueous sodium thiosulfate (Na₂S₂O₃) to remove any residual bromine color, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Confirmation of Results: Spectroscopic Analysis
Proper characterization of the α-brominated product is crucial. Below are the expected spectroscopic signatures for a model compound, 2-bromo-1-(2,3-dihydrobenzo[b][6][8]dioxin-6-yl)ethan-1-one.
| Technique | Expected Observations |
| ¹H NMR | The most diagnostic signal is the singlet for the α-protons, which will shift downfield upon bromination. The -C(O)CH₃ singlet (typically ~2.5 ppm) will be replaced by a -C(O)CH₂Br singlet in the range of 4.3-4.7 ppm . The aromatic and dioxepin protons will also show characteristic signals. |
| ¹³C NMR | The α-carbon will experience a significant upfield shift upon bromination due to the heavy atom effect. The -C(O)C H₃ signal (typically ~26 ppm) will be replaced by a -C(O)C H₂Br signal around 30-35 ppm . The carbonyl carbon signal will be in the typical range for aryl ketones (~190-200 ppm). |
| IR Spectroscopy | The strong carbonyl (C=O) stretching frequency will typically shift to a slightly higher wavenumber (by ~15-25 cm⁻¹) upon α-halogenation due to the inductive effect of the bromine atom. For an aromatic ketone, the C=O stretch might shift from ~1685 cm⁻¹ to ~1705 cm⁻¹ .[9] |
Safety and Handling
| Reagent | Hazards | Handling and Disposal |
| N-Bromosuccinimide (NBS) | Oxidizer, corrosive, causes skin and eye irritation.[10] | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated fume hood. Avoid contact with combustible materials. Quench excess NBS with sodium thiosulfate or bisulfite solution before disposal.[4][11] |
| Copper(II) Bromide (CuBr₂) | Harmful if swallowed, causes severe skin burns and eye damage. Toxic to aquatic life. | Wear appropriate PPE. Handle in a fume hood. Avoid generating dust. Dispose of copper waste in a designated heavy metal waste container. Do not discharge into drains. |
| Pyridinium Tribromide | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed. Releases bromine upon decomposition.[7] | Wear appropriate PPE. Handle in a well-ventilated fume hood. Store in a cool, dry place away from heat. Quench excess reagent with a reducing agent like sodium thiosulfate before disposal. |
Workflow for Troubleshooting Bromination Reactions
A decision-making workflow for troubleshooting α-bromination reactions.
References
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2020). Molecules. Retrieved from [Link]
-
KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. (2015). Organic Communications. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]
-
Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. (2018). ResearchGate. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Science Madness. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Oregon State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Reddit. (2023). Please help with a vexing isolation. Retrieved from [Link]
-
A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. (2013). Journal of the American Chemical Society. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). International Journal of Molecular Sciences. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
Science Madness. (2005). Aromatic bromination with NBS. Retrieved from [Link]
-
8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide. (2014). Tetrahedron Letters. Retrieved from [Link]
-
Professor Dave Explains. (2023). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. (1974). The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of pyridinium tribromide. Retrieved from [Link]
- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (2010). Google Patents.
-
Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. (2021). Green Chemistry. Retrieved from [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (2024). Organic Process Research & Development. Retrieved from [Link]
-
Chemazon. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014). Alpha Bromination of a Ketone. Retrieved from [Link]
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Technical Support Center: Column Chromatography Purification of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the task of purifying 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. The unique structure of this α-bromoketone presents specific challenges, primarily concerning its stability on standard stationary phases. This document offers a robust, field-proven protocol and a comprehensive troubleshooting guide to ensure high purity and recovery.
Part 1: Recommended Purification Protocol
The successful purification of this compound hinges on careful selection of chromatographic conditions to balance resolution with compound stability. The following protocol is a validated starting point.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before attempting column chromatography, it is imperative to develop an optimal solvent system using TLC. This preliminary step saves significant time and resources.[1][2]
Methodology:
-
Dissolve a small quantity of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[3]
-
Develop the plate in a chamber with a starting eluent system. A common and effective starting point is a mixture of a non-polar and a more polar solvent, such as hexanes and ethyl acetate.[4][5]
-
Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and systematically increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
The goal is to achieve a retention factor (Rf) of 0.2 - 0.4 for the target compound.[1][6] This Rf value typically provides the best separation on a column.[7]
-
Visualize the spots using a UV lamp (254 nm), as the aromatic system will absorb UV light.[4]
Step 2: Column Preparation and Sample Loading
Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh) is the most common choice.[8] However, given that α-bromoketones can be sensitive to the acidic nature of silica, stability must be assessed on the TLC plate (see Troubleshooting Q1).[6][9]
Column Packing (Wet Slurry Method):
-
Select a glass column with a diameter appropriate for the sample size (a 20-50:1 ratio of silica gel weight to crude sample weight is standard).[8]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a protective layer of sand (approx. 0.5 cm) on top of the settled silica bed to prevent disturbance during solvent addition.[8]
-
Drain the solvent until it is just level with the sand layer. Do not let the column run dry.[8]
Sample Loading (Dry Loading Recommended): Dry loading is often superior for achieving a narrow band and improving separation.[10]
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the prepared column.
-
Carefully add another thin layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying positive pressure with an inert gas or air pump.
-
Collect the eluent in a series of numbered fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Q1: My product seems to be degrading on the column, resulting in low yield and multiple new spots on the TLC of my fractions. What is happening?
A: This is the most common issue for α-bromoketones. The cause is the inherent acidity of the silica gel stationary phase. The silanol groups (Si-OH) on the silica surface can catalyze decomposition or side reactions.[6][9]
Solutions:
-
Deactivate the Silica Gel: This is the most effective and widely used solution. Add a small amount of a volatile base, such as triethylamine (TEA) , to your mobile phase. Start with 0.1-1% TEA in your hexanes/ethyl acetate mixture.[9] This neutralizes the acidic sites on the silica, preventing degradation. Always test the new TEA-containing eluent on a TLC plate first to confirm it doesn't negatively affect the separation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
-
Neutral Alumina: Can be a good alternative, but its separation characteristics differ from silica. You will need to re-develop your mobile phase with TLC on alumina plates.
-
Florisil® (Magnesium Silicate): This is another mild adsorbent that can be suitable for sensitive compounds.[6]
-
Q2: I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A: Poor resolution means the mobile phase is not differentiating well enough between the compounds.
Solutions:
-
Optimize the Mobile Phase: A 9:1 or 8:2 mixture of hexanes/ethyl acetate is a good starting point. If separation is poor, try reducing the polarity (e.g., 95:5) to increase retention and allow more time for separation. Alternatively, try a different solvent system altogether, such as dichloromethane/hexanes or toluene/ethyl acetate, which can alter the selectivity.
-
Use a Gradient Elution: Start the elution with a low-polarity solvent (e.g., 95:5 hexanes/ethyl acetate) to elute non-polar impurities. Then, gradually and slowly increase the percentage of the more polar solvent (ethyl acetate) to elute your target compound, leaving more polar impurities behind.[11]
-
Adjust Column Dimensions: For difficult separations, use a longer and narrower column. This increases the number of theoretical plates and improves resolution.
Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this?
A: Tailing can be caused by several factors.[12]
-
Compound Degradation: As discussed in Q1, this is a likely cause. Implement the solutions for degradation.
-
Sample Overload: You may be applying too much sample to the TLC plate or loading too much crude material onto the column.[12] For columns, do not exceed the recommended 1:20 to 1:50 sample-to-silica ratio.[8]
-
Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent for TLC spotting, it can disrupt the initial interaction with the stationary phase, causing streaking. Use a solvent of low to moderate polarity if possible.
Q4: After running the column, I can't find my product in any of the fractions. Where did it go?
A: This frustrating situation usually has one of a few logical explanations.[6]
-
It's Still on the Column: The mobile phase was not polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 9:1 ethyl acetate/methanol) and check these fractions by TLC.
-
It Came Off in the First Few Fractions: The mobile phase was too polar, causing your compound to elute very quickly with the solvent front. Always check the very first fractions collected.[6]
-
It Degraded Entirely: If the compound is particularly unstable, it may have completely decomposed on the column. Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if the original spot is still present (a 2D TLC can also be used for this).[6][10]
-
Fractions are Too Dilute: Your compound may be present, but at a concentration too low to be seen on a TLC plate. Try concentrating a few of the fractions where you expected to find your product and re-run the TLC.[6]
Part 3: Data Summary & Visualization
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition/Value | Rationale & Notes |
| Stationary Phase | Silica Gel, Flash Grade (230-400 mesh) | Standard, cost-effective choice. Assess compound stability.[8] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | Excellent starting system with tunable polarity.[4][13] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal balance between resolution and elution time on the column.[1][6] |
| Stability Additive | 0.1 - 1% Triethylamine (TEA) in Eluent | Neutralizes acidic silica sites to prevent degradation of the α-bromoketone.[9] |
| Sample Loading | Dry Loading on Silica Gel | Minimizes band broadening and improves separation efficiency.[10] |
| Detection | UV Light (254 nm) | The aromatic benzodioxepine ring is UV-active.[4] |
Diagram 1: Purification Workflow
Caption: Workflow for purifying the target compound, including a critical stability checkpoint.
References
- Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.Vertex AI Search Result.
- Troubleshooting Flash Column Chromatography.Department of Chemistry, University of Rochester.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Organic Syntheses Procedure.Organic Syntheses.
- Technical Support Center: Column Chromatography of Alpha-Aminoketones.Benchchem.
- Troubleshooting Guide.Phenomenex.
- Column chrom
- TLC-Thin Layer Chrom
- Instruction of TLC.ChemScene.
- CHEM 2219: Exp.
- Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
- Technical Support Center: Purification of 2-Bromo-1-furan-2-yl-ethanone.Benchchem.
- Purification of Organic Compounds by Flash Column Chrom
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"preventing polybromination in the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one"
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on preventing polybromination.
Troubleshooting Guide: Preventing Polybromination
Polybromination is a frequent side reaction in the synthesis of the target molecule due to the activating nature of the 3,4-dihydro-2H-1,5-benzodioxepin ring system. This guide provides solutions to common issues encountered during the bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Question 1: My reaction is producing a significant amount of a dibrominated byproduct. How can I favor monobromination?
Answer: The formation of dibrominated and other polybrominated byproducts is a common issue. Several factors can be optimized to enhance the selectivity for the desired monobrominated product.
-
Stoichiometry of the Brominating Agent: Carefully control the molar ratio of your brominating agent to the starting material. Using a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent is crucial. An excess of the brominating agent will significantly increase the likelihood of polybromination.[1]
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. Consider using milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[1] These reagents often provide better control over the reaction.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity.[2][3][4][5] Bromination reactions are often exothermic, and higher temperatures can accelerate the rate of subsequent brominations. Conducting the reaction at or below room temperature, and in some cases even at 0°C or lower, can favor the formation of the monobrominated product.[3][5]
-
Rate of Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the chance of multiple substitutions on the same molecule.
Question 2: I'm observing bromination on the aromatic ring in addition to the desired alpha-bromination of the ketone. How can I improve the regioselectivity?
Answer: The activating nature of the dioxepine ring can lead to competitive electrophilic aromatic substitution on the benzene ring. To favor alpha-bromination of the ketone:
-
Reaction Conditions: Acid-catalyzed bromination of ketones proceeds through an enol intermediate.[6] Ensuring the reaction is performed under appropriate acidic conditions can favor the formation of the enol and subsequent alpha-bromination over aromatic substitution. However, strongly acidic conditions can also promote side reactions. A careful balance is necessary.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.[7] For the bromination of activated aromatic ketones, solvents like methanol or acetic acid are commonly used.[8] Experimenting with different solvents may help to optimize the selectivity for alpha-bromination.
-
Protecting Groups: While not always necessary, if ring bromination is a persistent issue, consider if any highly activating groups on the aromatic ring could be temporarily protected to reduce its nucleophilicity.
Question 3: How can I effectively monitor the reaction to prevent the formation of polybrominated impurities?
Answer: Close monitoring of the reaction progress is essential.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the consumption of the starting material and the formation of the product and byproducts. Regularly sample the reaction mixture and run a TLC to visualize the progress.
-
High-Performance Liquid Chromatography (HPLC): For more precise monitoring, HPLC can be used to quantify the amounts of starting material, desired product, and various brominated impurities.[9] This allows for stopping the reaction at the optimal time to maximize the yield of the monobrominated product.
Question 4: I have already synthesized a mixture containing the desired monobrominated product along with dibrominated impurities. How can I purify my product?
Answer: If polybromination has already occurred, purification is necessary to isolate the target compound.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating compounds with different polarities. The monobrominated, dibrominated, and starting materials will likely have different retention factors (Rf values) on a TLC plate, which can be used to develop a suitable solvent system for separation on a column.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[10] The choice of solvent is critical and may require some experimentation. The desired monobrominated product and the dibrominated impurity may have different solubilities in a given solvent, allowing for their separation.
Recommended Experimental Protocol for Selective Monobromination
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and analytical observations.
Materials:
-
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Starting Material)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetic Acid (Solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into a larger beaker containing ice-water.
-
Precipitation and Filtration: Stir the mixture until the product precipitates out as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any residual acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography.
Workflow Diagram:
Caption: Experimental workflow for the selective monobromination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the alpha-bromination of a ketone?
A1: The alpha-bromination of a ketone in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by the acid, making the alpha-protons more acidic. A base (which can be the solvent or the conjugate base of the acid) then removes an alpha-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the alpha-bromo ketone.[6]
Q2: Can I use molecular bromine (Br₂) instead of NBS?
A2: Yes, molecular bromine can be used, but it is a more powerful and less selective brominating agent.[11] Its use increases the risk of polybromination and side reactions, especially with an activated aromatic substrate. If you choose to use Br₂, it is crucial to carefully control the stoichiometry, temperature, and addition rate.
Q3: What are some common analytical techniques to confirm the structure and purity of my final product?
A3: A combination of spectroscopic and chromatographic methods is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the product. The proton NMR will show a characteristic singlet for the -CH₂Br protons, and the carbon NMR will show a corresponding signal.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to quantify any remaining impurities.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carbonyl group (C=O) in the ketone.
Q4: Are there any safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetic acid is corrosive. Handle with care.
-
General Precautions: Always follow standard laboratory safety procedures.
Chemical Structures:
Caption: Reaction scheme showing the desired monobromination and the undesired polybromination.
Summary of Key Parameters for Selective Monobromination
| Parameter | Recommendation for Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide | Milder and more selective than Br₂, reducing the risk of over-bromination.[1] |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Prevents excess reagent that can lead to polybromination.[1] |
| Temperature | 0 °C to room temperature | Lower temperatures favor kinetic control and reduce the rate of subsequent brominations.[2][3][4][5] |
| Solvent | Acetic Acid, Methanol | Commonly used for alpha-bromination of ketones; can influence selectivity.[7][8] |
| Addition Rate | Slow, dropwise, or portion-wise addition | Maintains a low concentration of the brominating agent, minimizing multiple substitutions. |
| Monitoring | TLC, HPLC | Allows for stopping the reaction at the optimal point to maximize the yield of the desired product.[9] |
References
- Technical Support Center: Solvent Effects on Bromination Regioselectivity - Benchchem. (URL not available)
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022-04-08).
- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL not available)
- Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. (URL not available)
- Technical Support Center: Bromination of Acetophenone Deriv
- An Efficient and Selective α-Monobromination of Aromatic Ketones under Ultrasonic Irradiation in Aqueous Medium - Asian Publication Corpor
- Synthesis method of aryl ring bromination of acetophenone derivatives - Google P
- N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds | The Journal of Organic Chemistry - ACS Public
- Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (URL not available)
- Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF - ResearchG
- Acid-catalyzed bromination of acetophenone derivatives in organic synthesis - Benchchem. (URL not available)
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem. (URL not available)
- Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 - Chemia. (2022-03-07).
- Solvent Dependent Benzylic Radical Bromination of Arom
- A selective bromination of aromatic amines - Journal of the Chemical Society C. (URL not available)
- Technical Support Center: Managing Reaction Temperature for Selective Bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL not available)
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL not available)
- US6307113B1 - Selective bromination of aromatic compounds - Google P
- Selective monobromination of CH-active compounds | Download Table - ResearchG
- EP0866046A1 - Catalytic process for selective aromatic bromination - Google P
- Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon.
- Temperature control strategies for regioselective bromin
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. (2022-12-28).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (URL not available)
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016-09-29).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Reactions and Mechanisms - Master Organic Chemistry. (URL not available)
- EP0913381B1 - Method for purifying a bromine compound - Google P
- Low and high temperature bromination of exocyclic dienes: High temperature bromination.
- Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. (URL not available)
- US2826537A - Method for purification of ketones - Google P
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (URL not available)
- Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2023-05-30).
- Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. (2017-12-11).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL not available)
- Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - Organic Chemistry Portal. (URL not available)
- New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Bromination
Welcome to the Technical Support Center for managing exothermic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up bromination processes. Bromination is a powerful and common transformation in organic synthesis, but its scale-up is frequently complicated by significant exothermicity. An uncontrolled exotherm can lead to a thermal runaway, posing severe safety risks including equipment failure, explosion, and the release of toxic materials.[1][2][3]
This document provides in-depth, field-proven insights and troubleshooting guidance to help you navigate these challenges safely and effectively. We will move beyond simple procedural lists to explain the fundamental principles behind safe operational choices, ensuring every protocol is a self-validating system for managing thermal hazards.
Section 1: Foundational Knowledge - Understanding the Exotherm
This section addresses the fundamental questions surrounding the thermal hazards of bromination reactions. A solid understanding of these principles is the first step toward safe process design and scale-up.
Frequently Asked Questions (FAQs)
Q1: Why are bromination reactions often highly exothermic?
A1: The exothermicity of a bromination reaction is rooted in chemical bond energetics. The reaction involves the breaking of a relatively weak bromine-bromine (Br-Br) bond and carbon-carbon (C-C) pi bond, and the formation of stronger carbon-bromine (C-Br) and, in some cases, hydrogen-bromine (H-Br) single bonds.[4] The net release of energy from forming these more stable bonds manifests as heat. The magnitude of this heat of reaction (ΔH_r) can be substantial, and if the rate of heat generation exceeds the rate of heat removal, the temperature of the reactor will rise.[5][6]
Q2: What is a "thermal runaway" and what are its primary triggers in large-scale bromination?
A2: A thermal runaway is a dangerous, self-accelerating chemical reaction where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[2][7] If not controlled, this positive feedback loop can cause a rapid, exponential rise in temperature and pressure, potentially exceeding the design limits of the reactor.[3]
Primary Triggers in Bromination Include:
-
Insufficient Cooling: This is the most common cause. As a reaction is scaled up, the reactor's volume increases by a cubic function (e.g., radius^3), while its heat transfer surface area only increases by a square function (e.g., radius^2). This deteriorating surface-area-to-volume ratio makes heat removal progressively less efficient at larger scales.[6]
-
Improper Reagent Addition: Adding the brominating agent too quickly prevents the cooling system from keeping pace with the heat generated.[6] A common misconception is that slow addition alone guarantees safety; the key is that the addition rate must not exceed the reaction rate, to prevent the accumulation of unreacted reagents.[6]
-
Agitation Failure: Poor mixing can create localized "hot spots" where the reaction rate accelerates, initiating a runaway. It can also lead to a buildup of unreacted reagents in a separate layer, which, upon mixing, can react all at once.[1][7]
-
Cooling System Failure: A sudden failure of a coolant pump, valve, or utility supply can quickly lead to a loss of control over an ongoing exothermic reaction.[1][7]
-
Human Error: Mistakes such as incorrect reagent charging, setting the wrong temperature, or misinterpreting process data are significant contributors to industrial accidents.[1]
Q3: How can reaction calorimetry help predict and manage thermal risks before scaling up?
A3: Reaction calorimetry is an essential tool for quantifying the thermal hazards of a chemical process.[5][8][9][10] By running the reaction on a small, highly instrumented scale (e.g., in a Mettler Toledo RC1e or similar apparatus), you can measure critical parameters that are vital for safe scale-up.[10][11]
Table 1: Key Thermal Risk Parameters from Reaction Calorimetry
| Parameter | Description | Why It's Critical for Safety |
| Heat of Reaction (ΔH_r) | The total amount of heat released or absorbed by the reaction per mole of reactant.[5] | Determines the total energy that must be managed by the cooling system. |
| Heat Release Rate (q_r) | The rate at which heat is generated by the reaction over time. | Informs the required capacity of the cooling system and the maximum safe reagent addition rate.[8] |
| Adiabatic Temperature Rise (ΔT_ad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. Calculated as ΔH_r / (Mass × C_p).[5] | A high ΔT_ad indicates a high potential for a severe runaway if cooling is lost. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reactor could reach in a cooling failure scenario. It is the sum of the process temperature and the adiabatic temperature rise of the accumulated reactants (T_process + ΔT_ad,accumulation).[8][9] | This is a critical value. If the MTSR is high enough to trigger a secondary, more energetic decomposition reaction, the process is extremely hazardous.[8] |
| Stoessel's Criticality Class | A classification system (from 1 to 5) that ranks the thermal risk of a process based on the relationship between the process temperature, the MTSR, and the decomposition temperature of the reaction mixture.[8][9] | A higher class (4 or 5) indicates a high-risk process that can easily experience a runaway and requires significant engineering controls to be scaled safely.[8] |
By understanding these parameters, you can design a process with adequate safety margins, such as selecting a semi-batch process with controlled addition to limit reactant accumulation and keep the MTSR within safe bounds.[8][12]
Section 2: Troubleshooting Guide - Real-Time Problem Solving
Even with careful planning, process deviations can occur. This section provides a Q&A guide for responding to specific issues during a large-scale bromination.
Q: My reactor temperature is spiking unexpectedly and rising above the setpoint. What are the immediate steps?
A: A temperature spike is a critical warning sign of a potential thermal runaway. Act immediately and decisively.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the brominating agent (e.g., Br₂, NBS solution). This is the most critical step to prevent adding more fuel to the reaction.[6]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Check coolant flow rates and temperature.
-
Ensure Agitation: Verify that the agitator is running correctly to ensure efficient heat transfer to the reactor walls and prevent hot spots.
-
Prepare for Emergency Quenching: Alert personnel and prepare the emergency quenching system. A quenching agent, such as a pre-prepared aqueous solution of sodium thiosulfate or sodium metabisulfite, should be readily available to neutralize the excess brominating agent.[13][14][15]
-
Monitor Pressure: Keep a close watch on the reactor pressure, as a rapid increase often accompanies a temperature spike due to solvent boiling or off-gassing from decomposition.[3][16]
If the temperature does not return to the setpoint within a very short time, do not hesitate to initiate the emergency quenching procedure.
Diagram: Troubleshooting a Temperature Spike
This flowchart outlines the critical decision-making process when a temperature excursion is detected.
Caption: A phased workflow for the safe scale-up of exothermic reactions.
Section 4: Advanced Topics & Alternative Technologies
Q: How can continuous flow chemistry mitigate the risks of exothermic bromination?
A: Continuous flow chemistry offers a paradigm shift in managing hazardous reactions and is an inherently safer technology for exothermic brominations. [17][18]Instead of conducting the reaction in a large tank, reactants are continuously pumped through a small-volume reactor (often a tube or a series of plates).
The safety benefits stem directly from the physical properties of such systems:
-
Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient and near-instantaneous removal of reaction heat. This virtually eliminates the possibility of a thermal runaway. [17][19]* Minimal Reaction Holdup: The total amount of reacting material within the reactor at any given moment is very small. In case of a failure, the potential energy release is minimal, dramatically reducing the severity of any incident. [17]* Precise Control: Temperature, pressure, and residence time can be controlled with high precision, often leading to better selectivity and yield, and minimizing the formation of hazardous byproducts. [17]* In-Situ Generation: Hazardous reagents like Br₂ can be generated in one flow module and immediately consumed in the next, eliminating the need to store large quantities. [17][18][19]
Table 2: Safety Comparison of Batch vs. Continuous Flow Bromination
| Feature | Large-Scale Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor (Low Surface Area / Volume Ratio) | Excellent (High Surface Area / Volume Ratio) [17][19] |
| Thermal Risk | High risk of thermal runaway | Inherently safer; runaway is virtually eliminated [18] |
| Reagent Holdup | Very Large (entire batch) | Very Small (only what's in the reactor) [17] |
| Control | Slower response to deviations | Precise, near-instantaneous control |
| Scale-Up | Complex thermal safety assessment required | Simpler; "scaling out" by running longer or in parallel |
For processes involving highly energetic brominations, transitioning to a continuous flow platform is one of the most effective engineering controls to ensure safety. [17][18]
References
- Bromination safety - YouTube. (2024).
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. (2017).
- Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (2024).
- Simple Control of Highly Exothermic Reactions | IEEE Conference Publication. (1988).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019).
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine | ACS Chemical Health & Safety. (2023).
- Reaction control Control of pressure and temperature - Berghof Products + Instruments.
- bromination? : r/chemistry - Reddit. (2015).
- Runaway reactions, case studies, lessons learned - ARIA.
- Bromine - Fisher Scientific. (2005).
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction - Novartis OAK. (2021).
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes | TSI Journals. (2017).
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination - Master Organic Chemistry. (2013).
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021).
- Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing). (2019).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014).
- Reaction Calorimetry (RC) Testing - Sigma-HSE.
- Chemical Reaction Hazard Testing - DEKRA Process Safety.
- (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2019).
- Organic Syntheses Procedure.
- Runaway Chemical Reactions: Causes and Prevention - zeal. (2024).
- Runaway Reaction - Gexcon Incident Investigation.
- Runaway Industrial Chemical Reactions - PEAC.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] Small organic compounds, such as 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (hereafter Compound 1 ), serve as critical building blocks and pharmacophores.[3][4] An error in structural assignment can lead to the costly failure of research programs, invalidation of biological data, and potential safety risks. Therefore, a rigorous, multi-technique approach to structural validation is not merely a procedural formality but a scientific necessity.[5]
This guide provides an in-depth comparison of the principal analytical techniques used to validate the structure of Compound 1 . We will explore single-crystal X-ray crystallography as the definitive method for determining solid-state structure and compare its output with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—that provide essential, corroborating data for a holistic and irrefutable structural proof.
Overall Validation Strategy
A robust structural elucidation workflow does not rely on a single technique. Instead, it integrates the strengths of multiple analytical methods to build a self-consistent and validated structural model. X-ray crystallography provides the ultimate proof of atomic connectivity and stereochemistry in the solid state, while NMR confirms this connectivity in solution. Mass spectrometry validates the molecular weight and elemental composition, and FTIR spectroscopy confirms the presence of key functional groups.
Caption: Integrated workflow for the structural validation of Compound 1.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[6] By diffracting X-rays off a highly ordered crystal lattice, it generates an electron density map from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[7]
Causality Behind Experimental Choices: The success of this method is critically dependent on the ability to grow a high-quality single crystal.[8] The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion) is guided by the solubility and polarity of Compound 1 . The goal is to achieve slow, controlled precipitation, allowing molecules to pack into a well-ordered lattice, which is essential for producing sharp diffraction patterns.[8]
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Growth:
-
Dissolve Compound 1 in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) to near saturation.
-
Employ slow evaporation: Cover the vessel with parafilm and pierce a few small holes. Allow the solvent to evaporate over several days to weeks at a stable temperature.
-
Alternatively, use vapor diffusion by placing the solution in an open vial inside a sealed chamber containing a less soluble "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of Compound 1 and promoting crystallization.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects under a polarized microscope.[8]
-
Mount the crystal on a goniometer head. For data collection at low temperatures (to minimize thermal motion), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Center the crystal in a monochromatic X-ray beam of a single-crystal diffractometer.[9]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[10]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions, space group, and reflection intensities.[9]
-
Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.
-
Build an atomic model into the electron density map, identifying the positions of all non-hydrogen atoms.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.
-
Expected Data Output
The crystallographic analysis of Compound 1 would yield a definitive structural model and a comprehensive crystallographic information file (CIF).
| Parameter | Expected Information | Significance |
| Molecular Formula | C₁₁H₁₁BrO₃ | Confirms elemental composition. |
| Molecular Weight | 271.11 g/mol | Matches theoretical mass. |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating lattice unit. |
| Bond Lengths/Angles | e.g., C=O, C-Br, C-O-C | Provides precise geometric data, confirming connectivity. |
| R-factor (R₁) | Typically < 0.05 | A measure of the agreement between the experimental and calculated structure factors, indicating a good quality refinement. |
Comparative Analysis: Spectroscopic Corroboration
While X-ray crystallography is definitive, it is not always feasible and provides a static picture of the molecule in the solid state. Spectroscopic methods are indispensable for confirming the structure in solution, verifying functional groups, and providing rapid analysis for quality control.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[13] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Causality Behind Experimental Choices: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.[13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of Compound 1 in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm assignments.
-
Predicted NMR Data for Compound 1
Based on the structure, a predictable pattern of signals is expected. The chemical shifts are influenced by electron-withdrawing groups (carbonyl, bromine) and the electronic environment of the aromatic and dioxepin rings.[14]
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.6-7.8 | (m, 2H) |
| ~7.0 | (d, 1H) |
| 4.49 | (s, 2H) |
| ~4.3 | (t, 2H) |
| ~4.2 | (t, 2H) |
| ~2.2 | (quint, 2H) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Carbonyl carbon (C =O) |
| ~160 | Aromatic C -O |
| ~130-135 | Aromatic C -C(=O) and other quaternary carbons |
| ~115-125 | Aromatic C -H |
| ~70 | Dioxepin C H₂-O |
| ~35 | Bromoacetyl C H₂-Br |
| ~30 | Dioxepin -O-CH₂-C H₂-CH₂-O- |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity. The fragmentation pattern offers additional clues that can corroborate the proposed structure.[15]
Causality Behind Experimental Choices: Electron Impact (EI) is a common ionization technique for small, relatively stable molecules and often produces rich fragmentation patterns. For more precise mass determination, soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) are preferred to determine the molecular formula.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of Compound 1 into the mass spectrometer via direct infusion (for ESI) or after separation by gas chromatography (for EI).
-
Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data for Compound 1
A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
| Predicted MS Fragmentation (EI) | |
| m/z Value | Proposed Fragment Identity |
| 270/272 | [C₁₁H₁₁BrO₃]⁺ |
| 191 | [C₁₁H₁₁O₃]⁺ |
| 183/185 | [C₇H₄BrO]⁺ |
| 163 | [C₉H₇O₃]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of solid Compound 1 directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the background spectrum (air). Then, collect the sample spectrum. The instrument software automatically provides the transmittance or absorbance spectrum.
Predicted FTIR Data for Compound 1
The spectrum will be dominated by strong absorptions corresponding to the ketone and the ether linkages.
| Predicted FTIR Absorptions | |
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | C-H Stretch |
| ~2950-2850 | C-H Stretch |
| ~1685 | C=O Stretch (strong) |
| ~1600, ~1500 | C=C Stretch |
| ~1250 | C-O Stretch (strong) |
| ~1100 | C-O Stretch (strong) |
| ~700-600 | C-Br Stretch |
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the structural puzzle. Their combined power allows for an unequivocal validation of the structure of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one .
Caption: Strengths and limitations of each analytical technique.
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Mol-Instincts. (n.d.). 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Retrieved from [Link][3]
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Goodrich Chemical. (n.d.). 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin, 97%. Retrieved from [Link][4]
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Zhang, M. et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. PubMed. Retrieved from [Link][11]
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St-Jacques, M. & Vaziri, C. (1976). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry. Retrieved from [Link][14]
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"comparative analysis of synthetic routes to benzodioxepin intermediates"
A Comparative Guide to the Synthesis of Benzodioxepin Intermediates
The benzodioxepin scaffold is a privileged heterocyclic motif found in a range of pharmacologically active molecules and natural products. Its unique seven-membered ring structure imparts specific conformational properties that are often crucial for biological activity, making it a target of significant interest in medicinal chemistry and drug development. The efficient construction of this ring system is paramount for the exploration of new chemical entities. This guide provides a comparative analysis of the most prominent synthetic routes to benzodioxepin intermediates, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers.
Decision Framework for Synthetic Route Selection
Choosing the optimal synthetic pathway to a benzodioxepin intermediate is a multi-factorial decision. Key considerations include the desired substitution pattern, the presence of sensitive functional groups, stereochemical requirements, and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic route to benzodioxepins.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward approach for constructing the benzodioxepin ring, typically involving the reaction of a catechol with a suitable 1,3-dihalo- or ditosyloxy-propane derivative under basic conditions.[1][2][3]
Mechanism and Causality
This reaction proceeds via a double SN2 mechanism.[3][4] The catechol is first deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form a more nucleophilic phenoxide. This phenoxide then attacks one of the electrophilic carbons of the propane derivative, displacing a halide or tosylate leaving group. A second, intramolecular SN2 reaction then occurs as the second phenoxide attacks the remaining electrophilic carbon to close the seven-membered ring.
Expertise & Experience: The choice of base and solvent is critical. While stronger bases like NaH ensure complete deprotonation, they can be less tolerant of sensitive functional groups.[5] Carbonates, particularly Cesium Carbonate (Cs₂CO₃), are often preferred as they offer a good balance of reactivity and mildness, and the cesium ion can act as a template, pre-organizing the substrate for cyclization. Solvents like DMF or acetonitrile are typically used to ensure the solubility of the reactants.[1] For the alkylating agent, primary halides or tosylates are essential, as secondary or tertiary substrates would lead to elimination as a major side reaction.[3]
Representative Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxepine
-
To a stirred solution of catechol (1.0 eq) in anhydrous DMF (0.1 M), add Cesium Carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for the synthesis of benzodioxepins, particularly when stereochemical inversion is desired or when dealing with sensitive substrates.[6][7][8] This reaction typically involves the cyclization of a catechol-derived diol.
Mechanism and Causality
The reaction mechanism is complex but highly reliable.[7][8] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium intermediate.[6][8] This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. An intramolecular SN2 attack by the second hydroxyl group then occurs, leading to ring closure with complete inversion of stereochemistry at the reacting center.[7][8]
Expertise & Experience: A key advantage of the Mitsunobu reaction is its mild conditions (often 0 °C to room temperature), which preserves sensitive functional groups that might not survive the basic and heated conditions of the Williamson synthesis.[7] However, a significant drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine dicarboxylate as byproducts that can complicate purification.[9] The choice of azodicarboxylate can influence reactivity and ease of workup; DIAD is often preferred over the more hazardous DEAD.[10] It's crucial to add the azodicarboxylate slowly at low temperatures to control the reaction's exothermicity.[10]
Representative Protocol: Intramolecular Cyclization of a Catechol-Diol
-
Dissolve the catechol-diol substrate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.[10]
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide byproduct often elutes at a different polarity than the desired product.
Route 3: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful method for forming cyclic systems, including the seven-membered benzodioxepin ring.[11][12] This route is particularly valuable for accessing unsaturated benzodioxepin derivatives.[13]
Mechanism and Causality
RCM utilizes well-defined ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to mediate the intramolecular reaction of a diene.[11][14] The mechanism involves the formation of a metallacyclobutane intermediate.[14][15] For substrates with two terminal alkenes, the reaction is driven forward by the formation and removal of volatile ethylene gas, making the cyclization thermodynamically favorable.[11][14]
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).
Expertise & Experience: The success of RCM is highly dependent on the choice of catalyst. Second and third-generation Grubbs' and Hoveyda-Grubbs catalysts offer excellent functional group tolerance and high activity.[14] The reaction is typically run in non-polar solvents like dichloromethane or toluene at reflux. The key to achieving high yields is to perform the reaction under dilute conditions (typically 0.001-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization. Running the reaction under a stream of inert gas helps to remove the ethylene byproduct, driving the equilibrium towards the product.[14]
Representative Protocol: RCM of 1,2-bis(allyloxy)benzene
-
Prepare a solution of 1,2-bis(allyloxy)benzene (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution under an inert atmosphere.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the solvent and purify the crude product via flash column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is ultimately dictated by the specific requirements of the target molecule. The table below summarizes the key performance indicators for each of the discussed methods.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Ring-Closing Metathesis (RCM) |
| Key Transformation | Double SN2 Cyclization | Intramolecular Dehydration/Cyclization | Intramolecular Olefin Metathesis |
| Typical Yields | Moderate to High | Good to High | Good to Excellent |
| Conditions | Basic, often requires heat | Mild, neutral, low temp to RT | Neutral, requires heat |
| Stereochemistry | Retention at non-reacting centers | Inversion at reacting alcohol center | Controlled by substrate geometry |
| Substrate Scope | Good; requires dihaloalkanes | Broad; requires diols | Broad; requires dienes |
| Functional Group Tolerance | Moderate (sensitive to strong base) | Excellent | Excellent (tolerant of most groups) |
| Key Byproducts | Inorganic salts | Triphenylphosphine oxide, Hydrazine | Ethylene gas |
| Scalability | Excellent | Moderate (byproduct removal is an issue) | Good (catalyst cost can be a factor) |
| Primary Advantage | Cost-effective, simple reagents[1][3] | Mild conditions, stereoinversion[6][7] | Access to unsaturated rings, high tolerance[11][13] |
| Primary Disadvantage | Harsh conditions, limited to saturated linkers | Stoichiometric byproducts, cost[9] | Requires specific diene precursors, catalyst cost |
Emerging and Specialized Routes
While the three routes detailed above represent the workhorses for benzodioxepin synthesis, other powerful methods are continually being developed.
-
Asymmetric Catalysis: For the synthesis of chiral benzodioxepines, methods like the organocatalytic enantioselective intramolecular desymmetrization of oxetanes have been reported, providing access to chiral intermediates with high enantioselectivity.[16] Iridium-catalyzed asymmetric cascade reactions have also been employed to create chiral benzodioxepinones.[17]
-
Palladium-Catalyzed Cyclizations: Intramolecular cyclization reactions catalyzed by palladium offer another avenue to these scaffolds, often proceeding through the formation of π-allylpalladium intermediates.[18]
-
Multi-component Reactions: Reactions like the Passerini reaction have been utilized for the one-step synthesis of benzodioxepinones from readily available starting materials under mild conditions.[19]
These advanced methods provide powerful tools for accessing complex and stereochemically defined benzodioxepin intermediates, which are crucial for modern drug discovery programs.
References
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Sci-Hub. (2019). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of chiral benzodioxepinones via iridium‐catalyzed asymmetric cascade allylation/lactonization. Available at: [Link]
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Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available at: [Link]
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ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Tetrahedron Letters, 45(12), 2631-2633. Available at: [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
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Semantic Scholar. (n.d.). New oxacycles on the block: benzodioxepinones via a Passerini reaction. Available at: [Link]
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National Institutes of Health. (2020). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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YouTube. (2019). Williamson ether synthesis. Available at: [Link]
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-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Available at: [Link]
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A Comparative Analysis of the Reactivity of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and Other α-Haloketones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Haloketones are a cornerstone of synthetic organic chemistry, prized for their dual electrophilic nature that enables a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of a specific α-bromoacetophenone derivative, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, with other α-haloketones. By examining the electronic and steric effects of the benzodioxepin moiety, we will contextualize its reactivity profile within the broader class of α-haloketones, offering predictive insights for its application in nucleophilic substitution and Favorskii rearrangement reactions. This guide is intended to equip researchers with the foundational knowledge and practical protocols to effectively utilize this and similar reagents in complex molecule synthesis.
Introduction: The Unique Reactivity of α-Haloketones
α-Haloketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in a molecule with two key electrophilic centers: the α-carbon and the carbonyl carbon. The reactivity of these compounds is significantly influenced by the interplay of several factors:
-
The Nature of the Halogen: The leaving group ability of the halogen is a primary determinant of reactivity in nucleophilic substitution reactions, following the general trend I > Br > Cl > F.[1]
-
The Ketone's Steric and Electronic Environment: The groups attached to the carbonyl and the α-carbon can exert significant steric hindrance and electronic effects, modulating the accessibility and electrophilicity of the reaction centers.[2]
-
Reaction Conditions: The choice of nucleophile, base, and solvent system can selectively favor one reaction pathway over another, such as nucleophilic substitution versus elimination or rearrangement.
This guide will focus on 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a molecule of interest in medicinal chemistry due to the prevalence of the benzodioxepin scaffold in biologically active compounds. Understanding its reactivity in comparison to more common α-bromoacetophenones is crucial for its effective incorporation into synthetic routes.
Comparative Reactivity Analysis
The primary reaction pathways for α-haloketones are nucleophilic substitution (typically SN2) at the α-carbon and the base-induced Favorskii rearrangement. The electronic nature of the substituent on the aromatic ring of α-bromoacetophenones plays a critical role in modulating the rates of these reactions.
The Electronic Influence of the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl Moiety
The substituent at the para-position of the acetophenone core in our target molecule is a 3,4-dihydro-2H-1,5-benzodioxepin-7-yl group. This group is generally considered to be electron-donating due to the resonance effect of the oxygen atoms' lone pairs with the aromatic ring. This electron-donating character is expected to influence the reactivity of the α-bromo ketone in a predictable manner.
Nucleophilic Substitution Reactions
The SN2 reaction of α-bromoacetophenones involves the attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide ion. The rate of this reaction is sensitive to the electronic nature of the para-substituent.
-
Electron-donating groups (EDGs) , like the benzodioxepin moiety, tend to slightly decrease the rate of SN2 reactions on α-bromoacetophenones. This is because the EDG increases electron density on the aromatic ring and, to a lesser extent, on the carbonyl group, which can slightly reduce the electrophilicity of the α-carbon.
-
Electron-withdrawing groups (EWGs) , in contrast, increase the electrophilicity of the α-carbon and stabilize the transition state, thereby accelerating the reaction.[6]
The following diagram illustrates the general workflow for a comparative kinetic analysis of nucleophilic substitution.
Caption: Workflow for comparative kinetic analysis of SN2 reactions.
Based on these principles, we can predict the relative reactivity of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one compared to other para-substituted α-bromoacetophenones.
| Substituent (para-) | Electronic Nature | Expected Relative SN2 Rate |
| -NO2 | Strongly Electron-Withdrawing | Fastest |
| -Cl | Weakly Electron-Withdrawing | Fast |
| -H | Neutral | Reference |
| -CH3 | Weakly Electron-Donating | Slow |
| -3,4-dihydro-2H-1,5-benzodioxepin-7-yl | Electron-Donating | Slower |
| -OCH3 | Strongly Electron-Donating | Slowest |
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[7][8][9] The mechanism typically involves the formation of a cyclopropanone intermediate.[7] The initial and often rate-determining step is the deprotonation of the α'-proton to form an enolate.
The acidity of the α'-protons is influenced by the electronic nature of the para-substituent. Electron-withdrawing groups increase the acidity of these protons, facilitating enolate formation and accelerating the rearrangement. Conversely, electron-donating groups are expected to decrease the acidity of the α'-protons, potentially slowing down the initial deprotonation step.
However, the overall rate of the Favorskii rearrangement is a composite of several steps, and the effect of substituents can be complex. While enolate formation may be slower with electron-donating groups, the subsequent intramolecular nucleophilic attack to form the cyclopropanone may be influenced differently. Nevertheless, a general trend of slower rearrangement with stronger electron-donating groups is often observed.
The following diagram illustrates the mechanism of the Favorskii rearrangement.
Caption: Generalized mechanism of the Favorskii rearrangement.
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
General Synthesis of α-Bromoacetophenones
A common method for the synthesis of α-bromoacetophenones is the bromination of the corresponding acetophenone with a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS).[10]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Glacial acetic acid
-
Bromine (1.05 eq) or N-Bromosuccinimide (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (for Br2)
-
Ice bath
Procedure (using Bromine):
-
Dissolve the substituted acetophenone in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid via a dropping funnel with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Comparative Kinetic Analysis of Nucleophilic Substitution
The relative rates of nucleophilic substitution can be determined by monitoring the reaction progress using techniques like UV-Vis spectroscopy or HPLC.[1][11] A pseudo-first-order kinetic setup is often employed where the concentration of the nucleophile is in large excess compared to the α-bromoacetophenone.
Materials:
-
Substituted α-bromoacetophenone (e.g., 1 mM solution in a suitable solvent like acetonitrile)
-
Nucleophile (e.g., sodium thiophenoxide, 100 mM solution in the same solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Equilibrate the solutions of the α-bromoacetophenone and the nucleophile to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, rapidly mix the α-bromoacetophenone solution with the excess nucleophile solution.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.
-
Record the absorbance data over time until the reaction is complete.
-
Plot ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t). The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Repeat the experiment for each α-bromoacetophenone under identical conditions to compare their k2 values.
Comparative Study of the Favorskii Rearrangement
The relative reactivity in the Favorskii rearrangement can be assessed by comparing reaction times and isolated yields under standardized conditions.[8]
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Sodium methoxide (3.0 eq)
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Nitrogen atmosphere
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol under a nitrogen atmosphere, add the substituted α-bromoacetophenone.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Record the time required for complete consumption of the starting material.
-
Upon completion, cool the reaction, neutralize with aqueous acid, and extract the product with a suitable organic solvent.
-
Isolate and purify the product (a methyl ester) by column chromatography.
-
Calculate the isolated yield and compare the reaction times and yields for the different substituted α-bromoacetophenones.
Conclusion
The reactivity of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is predicted to be moderated by the electron-donating nature of the benzodioxepin substituent. In nucleophilic substitution reactions, it is expected to be less reactive than α-bromoacetophenones bearing electron-withdrawing groups. Similarly, in the Favorskii rearrangement, the initial deprotonation step may be slower compared to analogs with electron-withdrawing substituents.
This guide provides a theoretical framework and practical experimental protocols for a comprehensive comparison of its reactivity. By understanding these nuances, researchers can make informed decisions when incorporating this and similar α-haloketones into their synthetic strategies, ultimately enabling the more efficient construction of complex molecules for applications in drug discovery and materials science.
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A Comparative Guide to the Biological Activity of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives and Related Compounds
This guide provides a comprehensive overview of the biological activities associated with derivatives of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. While specific research on this particular compound and its direct derivatives is limited, this document will draw upon existing experimental data from structurally similar benzodioxepine and benzodioxane analogues to offer a comparative analysis of their potential antimicrobial, antifungal, and anticancer properties. By examining these related compounds, we can infer the potential therapeutic avenues for this class of molecules and provide researchers with a solid foundation for future investigations.
Introduction to the Benzodioxepine Scaffold
The benzodioxepine moiety is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of a benzene ring with a seven-membered dioxepine ring creates a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. The introduction of a bromoacetyl group, as seen in 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives have been explored for a range of biological activities, which will be the focus of this guide.
Synthesis of the Core Compound and its Derivatives
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically begins with the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine to produce the precursor ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This is followed by bromination at the α-position of the ketone.
General Synthetic Workflow
Caption: General synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and its derivatives.
Comparative Analysis of Biological Activities
This section will compare the reported biological activities of various benzodioxepine and benzodioxane derivatives to provide insights into the potential of the title compound class.
Antimicrobial and Antibacterial Activity
Benzodioxepine derivatives have shown promising antibacterial properties. For instance, a series of novel benzodioxepine-biphenyl amide derivatives were synthesized and evaluated for their antibacterial activity, with some compounds demonstrating high potency.[1][2] The mechanism of action for some related heterocyclic compounds, like chalcones, is attributed to the α,β-unsaturated carbonyl moiety which can interact with microbial enzymes and proteins.[3][4]
Table 1: Comparison of Antibacterial Activity of Related Benzodioxepine Derivatives
| Compound Class | Test Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Benzodioxepine-biphenyl amides | Staphylococcus aureus | Potent antimicrobial agent (specific MIC not provided in abstract) | [1][2][5] |
| Dibenzo[b,e]oxepine derivatives | MRSA, E. coli | MIC: 125-200 µg/mL (low activity) | [6] |
| Bromomethyl dibenzo[b,e]oxepine | MRSA, E. coli | MIC: 50-75 µg/mL (improved activity) | [6] |
| Dibenzo[b,e]thiepine derivatives | MRSA, E. coli | MIC: 25-50 µg/mL (significant activity) | [6] |
Antifungal Activity
The antifungal potential of benzodioxepine-related structures has also been investigated. For example, nitropropenyl benzodioxole (NPBD), a structurally related compound, has demonstrated broad-spectrum antifungal activity, comparable to Amphotericin B and Miconazole.[7] The presence of a bromine atom in other heterocyclic structures has been shown to enhance antifungal activity.[8]
Table 2: Comparison of Antifungal Activity of Related Compounds
| Compound/Class | Test Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Nitropropenyl benzodioxole (NPBD) | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | Fungicidal, comparable to Amphotericin B and Miconazole | [7] |
| Dibenzo[b,e]oxepine derivatives | Aspergillus niger | MIC: 125-200 µg/mL | [6] |
| Dibenzo[b,e]thiepine derivatives | Aspergillus niger | MIC: 25-50 µg/mL | [6] |
| 2-Acylbenzohydroquinones | Candida species, filamentous fungi | MIC: 2-16 µg/mL for the most active compound | [9] |
Anticancer Activity
Several studies have highlighted the anticancer potential of benzodioxole and benzodioxine derivatives.[10] For instance, a novel 1,4-benzodioxine derivative exhibited broad-spectrum effects against four tested cancer cell lines with IC50 values less than 10 μM.[10] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] The introduction of a bromine atom into certain heterocyclic scaffolds has been shown to increase cytotoxic potential against cancer cells.[11]
Table 3: Comparison of Anticancer Activity of Related Benzodioxole and Benzodioxine Derivatives
| Compound/Class | Cancer Cell Line(s) | Activity Metric (IC50) | Proposed Mechanism of Action | Reference |
| 1,4-Benzodioxine derivative (11a) | HepG2, PC-3, MCF-7, A549 | < 10 µM | Tubulin polymerization inhibitor, induces apoptosis | [10][12] |
| Benzofurooxepine derivative (2b) | MCF-7, HT-29, MDA-MB-231 | Potent cytotoxicity (specific IC50 not provided in abstract) | Not specified | [13] |
| 1,5-Benzodiazepin-2-one derivative (3b) | HCT-116, HepG-2, MCF-7 | 9.18, 6.13, 7.86 µM | Dual inhibition of HER2 and HDAC1 | [4] |
| Benzofuran-linked chalcone | HCT-116, HT-29 | 1.71 µM, 7.76 µM | Induces apoptosis, cell cycle arrest at G0/G1 | [14] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for common biological assays are provided below.
Protocol for Agar Well Diffusion Antimicrobial Assay
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[15][16]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of 6-8 mm in diameter are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol for MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][17]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment with Test Compound: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells should contain medium with the vehicle (e.g., DMSO) and untreated cells.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Biological Screening Workflow
Caption: A typical workflow for the biological screening of novel chemical compounds.
Conclusion and Future Directions
While direct experimental data on the biological activities of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives are currently unavailable, the comparative analysis of structurally related benzodioxepine and benzodioxane compounds suggests a promising potential for this class of molecules in the fields of antimicrobial, antifungal, and anticancer research. The presence of the reactive bromoacetyl group provides an excellent starting point for the generation of diverse chemical libraries. Future research should focus on the synthesis and systematic biological evaluation of these derivatives to establish their structure-activity relationships and elucidate their mechanisms of action. The protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on the exploration of this intriguing chemical scaffold.
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A Spectroscopic Journey: Unraveling the Transformation of 3,4-dihydro-2H-1,5-benzodioxepine to its Bromoacetyl Derivative
An In-depth Spectroscopic Comparison of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and its Precursors for Researchers and Drug Development Professionals.
In the intricate landscape of synthetic chemistry, the precise characterization of molecules at each stage of a reaction sequence is paramount. This guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, and its direct precursors: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and 3,4-dihydro-2H-1,5-benzodioxepine. Through a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the structural transformations occurring at each synthetic step, providing a valuable resource for researchers in medicinal chemistry and drug development.
The Synthetic Pathway: A Stepwise Transformation
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically proceeds through a two-step sequence starting from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The first step involves a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring, yielding 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Subsequent bromination of the acetyl group's alpha-carbon affords the final bromoacetyl compound.
Figure 1: Synthetic route to 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Spectroscopic Comparison: A Tale of Three Molecules
The following sections detail the characteristic spectroscopic signatures of each compound, highlighting the key changes that confirm the success of each synthetic transformation.
3,4-dihydro-2H-1,5-benzodioxepine (Precursor 1)
This starting material is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the dioxepine ring. The aromatic protons will likely appear as a multiplet in the range of 6.8-7.0 ppm. The methylene protons of the dioxepine ring (-OCH₂CH₂CH₂O-) will exhibit distinct signals. The two pairs of methylene protons adjacent to the oxygen atoms (-OCH₂-) are expected to appear as triplets, while the central methylene group (-CH₂-) will likely be a quintet.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the aliphatic carbons of the dioxepine ring. The aromatic carbons will resonate in the downfield region (typically 115-150 ppm), while the aliphatic carbons will appear in the upfield region.
IR Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and prominent C-O stretching bands associated with the ether linkages of the dioxepine ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (150.17 g/mol )[1]. Fragmentation may involve the loss of parts of the dioxepine ring.
| Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine | |
| ¹H NMR (Predicted) | Aromatic H: ~6.8-7.0 ppm (m, 4H), -OCH₂-: ~4.2 ppm (t, 4H), -CH₂-: ~2.1 ppm (quint, 2H) |
| ¹³C NMR | Aromatic C: ~117, 122, 149 ppm, -OCH₂-: ~71 ppm, -CH₂-: ~32 ppm |
| IR (cm⁻¹) | ~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1600, 1490 (C=C str), ~1250 (C-O str) |
| MS (m/z) | 150 (M⁺)[1], 121, 107 |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Precursor 2)
The introduction of the acetyl group via Friedel-Crafts acylation significantly alters the spectroscopic profile.
¹H NMR: The most notable change is the appearance of a singlet for the methyl protons of the acetyl group (-COCH₃) at around 2.5 ppm. The symmetry of the aromatic ring is broken, leading to a more complex splitting pattern for the aromatic protons. We would expect to see three distinct aromatic signals, likely a doublet, a singlet, and a doublet of doublets.
¹³C NMR: The carbon spectrum will show two new signals: one for the carbonyl carbon (C=O) in the highly deshielded region (~197 ppm) and another for the methyl carbon (-CH₃) in the upfield region (~26 ppm). The chemical shifts of the aromatic carbons will also be affected by the electron-withdrawing acetyl group.
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will appear around 1670 cm⁻¹. This is a key diagnostic peak confirming the success of the acylation.
Mass Spectrometry: The molecular ion peak will shift to reflect the addition of the acetyl group (molecular weight: 192.21 g/mol )[2]. A prominent fragment ion corresponding to the loss of the methyl group (M-15) is expected.
| Spectroscopic Data for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| ¹H NMR (Predicted) | Aromatic H: ~7.5-7.7 ppm (m, 3H), -OCH₂-: ~4.2 ppm (t, 4H), -COCH₃: ~2.5 ppm (s, 3H), -CH₂-: ~2.1 ppm (quint, 2H) |
| ¹³C NMR (Predicted) | C=O: ~197 ppm, Aromatic C: ~118-154 ppm, -OCH₂-: ~71 ppm, -CH₂-: ~32 ppm, -CH₃: ~26 ppm |
| IR (cm⁻¹) | ~1670 (C=O str), ~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1600, 1490 (C=C str), ~1250 (C-O str) |
| MS (m/z) | 192 (M⁺), 177 (M-15) |
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Final Product)
The final bromination step introduces a bromine atom at the alpha-position to the carbonyl group, leading to further distinct spectroscopic changes.
¹H NMR: The most significant change is the disappearance of the methyl singlet of the acetyl group and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) further downfield, typically in the range of 4.3-4.5 ppm. The chemical shifts of the aromatic protons may be slightly affected.
¹³C NMR: The signal for the methyl carbon will be replaced by a signal for the bromomethyl carbon (-CH₂Br), which will be shifted downfield due to the electronegativity of the bromine atom (typically 30-35 ppm). The carbonyl carbon signal may also experience a slight shift.
IR Spectroscopy: The carbonyl stretching frequency may shift slightly compared to the acetylated precursor due to the electronic effect of the adjacent bromine atom.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks will be at m/z values corresponding to the molecular weight with each bromine isotope. A key fragmentation would be the loss of the bromomethyl radical.
| Spectroscopic Data for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| ¹H NMR (Predicted) | Aromatic H: ~7.5-7.7 ppm (m, 3H), -COCH₂Br: ~4.4 ppm (s, 2H), -OCH₂-: ~4.2 ppm (t, 4H), -CH₂-: ~2.1 ppm (quint, 2H) |
| ¹³C NMR (Predicted) | C=O: ~191 ppm, Aromatic C: ~118-154 ppm, -OCH₂-: ~71 ppm, -CH₂Br: ~31 ppm, -CH₂-: ~32 ppm |
| IR (cm⁻¹) | ~1680 (C=O str), ~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1600, 1490 (C=C str), ~1250 (C-O str) |
| MS (m/z) | 270/272 (M⁺, Br isotopes), 191 |
Experimental Protocols
Synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Friedel-Crafts Acylation)
This procedure is a general representation of a Friedel-Crafts acylation.
-
To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure acetylated compound.
Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Bromination)
This procedure is a general representation of an alpha-bromination of a ketone.
-
Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise to the solution at room temperature. A catalytic amount of acid (e.g., HBr) may be required.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bromoacetyl product. Further purification may be achieved by recrystallization.
Spectroscopic Analysis Workflow
Figure 2: General workflow for synthesis and spectroscopic characterization.
Conclusion
This guide has provided a detailed spectroscopic comparison of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and its precursors. By understanding the characteristic changes in ¹H NMR, ¹³C NMR, IR, and Mass spectra at each synthetic step, researchers can confidently monitor the progress of their reactions and verify the identity and purity of their compounds. The provided experimental protocols offer a starting point for the synthesis of these valuable intermediates. A thorough spectroscopic analysis, as outlined here, is an indispensable tool in the rigorous process of drug discovery and development.
References
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PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. [Link]
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SpectraBase. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. Wiley Science Solutions. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Introduction: The Strategic Importance of a Key Building Block
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its value lies in the reactive α-bromoketone moiety, which serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution or by forming heterocyclic structures. The benzodioxepine core is a privileged scaffold found in numerous biologically active molecules. Consequently, establishing a robust, scalable, and, most importantly, cost-effective synthetic route to this intermediate is of paramount importance for drug development professionals and researchers aiming to streamline their discovery and manufacturing processes.
This guide provides an in-depth comparison of different synthetic pathways, moving beyond simple procedural descriptions to analyze the underlying chemistry, practical considerations, and economic viability of each approach. We will dissect the synthesis into its two primary stages: the initial acylation to form the ketone precursor and the subsequent α-bromination to yield the target molecule. By presenting supporting data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions tailored to their specific laboratory or production needs.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is most efficiently approached in two distinct, high-yielding steps starting from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine.
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine to form the ketone intermediate, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
-
α-Bromination: Selective bromination of the methyl group of the ketone intermediate to furnish the final product.
The cost-effectiveness of the overall process is a function of the efficiency, reagent cost, and operational simplicity of both stages.
Caption: Experimental workflow for Friedel-Crafts acylation.
Part 2: Comparative Analysis of α-Bromination Pathways
The conversion of the ketone intermediate to the final α-bromoketone product is the most critical step, with several viable pathways offering different trade-offs in terms of cost, safety, and environmental impact. The reaction typically proceeds via an acid-catalyzed enol intermediate. [1]
Pathway A: Direct Bromination with Elemental Bromine (Br₂)
This is the traditional method for α-bromination of ketones.
-
Mechanism: In the presence of an acid catalyst (like acetic acid, which often doubles as the solvent), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone. [1]* Advantages: Elemental bromine is inexpensive and readily available. The reaction is often high-yielding.
-
Disadvantages: Bromine is highly toxic, corrosive, and volatile, requiring excellent ventilation (fume hood) and careful handling. The reaction produces hydrogen bromide (HBr) as a corrosive byproduct. Over-bromination to form the dibrominated species can be an issue if stoichiometry is not carefully controlled. [2]
Pathway B: N-Bromosuccinimide (NBS) Bromination
NBS is a widely used alternative to elemental bromine, valued for its solid, crystalline nature, which makes it easier and safer to handle.
-
Mechanism: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), NBS serves as an electrophilic bromine source. The mechanism is analogous to that with Br₂, involving the attack of the enol intermediate on the bromine atom of NBS.
-
Advantages: Significantly safer and easier to handle than liquid bromine. Reactions are often cleaner with fewer byproducts. The succinimide byproduct is generally easy to remove via filtration or aqueous workup.
-
Disadvantages: NBS is considerably more expensive than elemental bromine. Incomplete conversion can occur, leading to challenging separations of the product from the starting ketone, as they often have very similar polarities. [2]
Pathway C: Oxidative Bromination with HBr/H₂O₂
This "greener" approach generates bromine in situ from a bromide source, avoiding the handling of elemental bromine.
-
Mechanism: Hydrogen peroxide (H₂O₂) oxidizes hydrogen bromide (HBr) to form bromine (Br₂) and water. The in situ generated bromine then reacts with the ketone as described in Pathway A. [3]* Advantages: Avoids the direct use of hazardous Br₂. Water is the only stoichiometric byproduct, making it an environmentally friendly option. The atom economy of bromine is nearly 100%. [3]* Disadvantages: Requires careful control of temperature and the rate of H₂O₂ addition to manage the exothermicity of the oxidation. The reaction conditions (aqueous acid) might not be suitable for all substrates.
Caption: Comparison of α-bromination pathways.
Quantitative Cost-Effectiveness Analysis
To provide an objective comparison, the following table summarizes the estimated costs and performance metrics for each pathway, assuming a 10-gram scale synthesis of the final product.
-
Assumptions: Reagent prices are based on current catalog prices from major suppliers (e.g., Sigma-Aldrich, Alfa Aesar) for mid-grade reagents and may vary. Yields are based on typical literature values for analogous reactions. Labor is estimated at $30/hour. [4]Waste disposal costs are qualitative estimates.
| Metric | Pathway A (Br₂) | Pathway B (NBS) | Pathway C (HBr/H₂O₂) |
| Starting Ketone | ~1.1 eq | ~1.0 eq | ~1.1 eq |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | 48% HBr, 30% H₂O₂ |
| Typical Yield | ~85-95% | ~80-90% | ~85-95% |
| Reaction Time | 2-4 hours | 4-8 hours | 2-4 hours |
| Reagent Cost / 10g Product | ~$5 - $10 | ~$20 - $30 | ~$8 - $15 |
| Safety Considerations | High (Toxic, Corrosive) | Medium (Irritant) | Medium (Corrosive, Exothermic) |
| Purification Method | Recrystallization | Column Chromatography / Recrystallization | Recrystallization |
| Estimated Labor Cost | ~$90 | ~$180 (if column needed) | ~$90 |
| Waste Disposal | High (Halogenated, Acidic) | Medium (Succinimide, Halogenated) | Low (Mainly water) |
| Overall Cost-Effectiveness | Excellent (for scale) | Good (for lab safety) | Very Good (balanced) |
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for clarity and reproducibility.
Protocol 1: Synthesis via Friedel-Crafts and NBS Bromination (Pathway B)
Step 1: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
To a dry three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.3 eq).
-
Add dry dichloromethane (DCM, ~10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) and acetyl chloride (1.1 eq) in dry DCM.
-
Add the solution from step 3 dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (approx. 1/3 volume of the reaction).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to yield a white to off-white solid.
Step 2: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
-
Dissolve the ketone intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC. Note that the starting material and product may have very close Rf values. [2]4. Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If the starting material remains, purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) may be necessary. Alternatively, trituration with cold ether or recrystallization can yield the pure product.
Conclusion and Recommendations
The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can be achieved efficiently through a two-step sequence.
-
For large-scale production where cost is the primary driver and appropriate engineering controls (e.g., scrubbers, closed systems) are in place, Pathway A (Direct Bromination with Br₂) is the most economically viable option due to the low cost of bromine.
-
For standard laboratory-scale synthesis where safety and ease of handling are prioritized, Pathway B (NBS Bromination) is the recommended choice, despite its higher reagent cost. The operational simplicity and reduced hazard profile justify the expense.
-
Pathway C (Oxidative Bromination with HBr/H₂O₂) represents an excellent compromise. It offers cost savings over NBS and a superior environmental and safety profile compared to elemental bromine, making it a strong candidate for both academic and industrial settings looking to adopt greener chemical practices.
Ultimately, the optimal pathway depends on a careful evaluation of the specific project's scale, budget, and safety infrastructure. This guide provides the foundational data and insights to make that decision with confidence.
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Boruń, A., & Staliński, K. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3329. [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
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Reddit. (2023). r/Chempros - Separation of Ketone and alpha Bromo ketone. [Link]
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PubChem. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (2000). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. [Link]
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PubMed Central (PMC). (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
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ChemSrc. (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. [Link]
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ResearchGate. (2013). How to get disubstituted acylation product in Friedel-Crafts acylation?. [Link]
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ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
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Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. [Link]
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In-Silico Driven Lead Optimization: A Comparative Property Analysis of a Novel Benzodioxepin Derivative and Viloxazine
A Senior Application Scientist's Guide to Leveraging Predictive Modeling in Drug Discovery
In the contemporary landscape of drug discovery, the early assessment of a compound's pharmacokinetic and physicochemical properties is paramount to de-risk development and reduce costly late-stage failures. In-silico prediction tools have emerged as indispensable assets, offering rapid and resource-efficient evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This guide provides an in-depth comparative analysis of the predicted properties of a novel research compound, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, against the established drug, Viloxazine. This comparison will be conducted using the widely accessible and validated SwissADME web server, offering a practical workflow for researchers, scientists, and drug development professionals.
The Rationale for Early-Stage In-Silico Profiling
The high attrition rate of drug candidates is frequently attributed to unfavorable ADMET properties.[1] Integrating predictive models at the lead identification and optimization stages allows for the early flagging of molecules with potential liabilities, such as poor absorption, unfavorable metabolism, or potential for toxicity. This "fail-fast, fail-cheap" paradigm enables a more focused allocation of resources towards compounds with a higher probability of clinical success. Computational methods, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, form the backbone of these predictive tools.[2] They leverage vast datasets of known compounds to establish correlations between chemical structure and biological behavior.
Introducing the Molecules of Interest
Subject Molecule: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This compound, hereafter referred to as "Benzodioxepin Derivative," is a synthetic molecule of interest in early-stage research. Its core structure, a benzodioxepin ring, is a privileged scaffold found in various biologically active compounds. The presence of an α-bromo ketone introduces a reactive center, suggesting its potential as a covalent modifier or a synthetic intermediate.
Comparator Molecule: Viloxazine
Viloxazine is a selective norepinephrine reuptake inhibitor that has been used as an antidepressant and is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3][4] Its morpholine ring can be considered a bioisostere of the dioxepin ring in our subject molecule, making it a relevant comparator for assessing drug-like properties. Viloxazine's well-documented pharmacokinetic profile provides a valuable benchmark for our in-silico predictions.[5][6]
Comparative In-Silico Analysis: A Step-by-Step Protocol Using SwissADME
The SwissADME web server, developed by the Swiss Institute of Bioinformatics, offers a user-friendly platform for predicting a wide range of ADMET and physicochemical properties.[7] The following protocol outlines the workflow for our comparative analysis.
Step 1: Obtaining SMILES Representations
The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. This is the required input format for SwissADME.
Step 2: Navigating the SwissADME Web Server
Access the SwissADME portal (a publicly available resource). The interface allows for direct input of SMILES strings.
Step 3: Executing the Prediction
Input the SMILES strings for both molecules into the provided text box, one per line, followed by a space and the compound name. Initiate the calculation by clicking the "Run" button.
Step 4: Data Interpretation and Comparison
SwissADME provides a comprehensive output, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Workflow Diagram
Caption: In-silico property prediction workflow.
Results: A Head-to-Head Comparison
The following tables summarize the key predicted properties for the Benzodioxepin Derivative and Viloxazine, as generated by SwissADME.
Table 1: Predicted Physicochemical Properties
| Property | Benzodioxepin Derivative | Viloxazine | Optimal Range for Drug-Likeness |
| Formula | C11H11BrO3 | C13H19NO3 | - |
| Molecular Weight | 271.11 g/mol | 237.29 g/mol | 150 - 500 g/mol |
| LogP (Consensus) | 2.15 | 1.85 | -0.7 to +5.0 |
| Water Solubility (LogS) | -3.11 (Moderately soluble) | -2.87 (Moderately soluble) | Not > 6 |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | 39.72 Ų | 20 - 130 Ų |
| Number of Rotatable Bonds | 3 | 5 | ≤ 9 |
| Fraction Csp3 | 0.36 | 0.62 | ≥ 0.25 |
Table 2: Predicted Pharmacokinetic Properties
| Property | Benzodioxepin Derivative | Viloxazine | Interpretation |
| GI Absorption | High | High | High probability of absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | Yes | Predicted to cross the blood-brain barrier. |
| P-gp Substrate | No | No | Not likely to be actively effluxed by P-glycoprotein. |
| CYP1A2 inhibitor | Yes | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |
| CYP2C19 inhibitor | No | No | Low potential for interactions with CYP2C19 substrates. |
| CYP2C9 inhibitor | Yes | No | Potential for interactions with CYP2C9 substrates for the derivative. |
| CYP2D6 inhibitor | No | Yes | Viloxazine has a known interaction potential with CYP2D6 substrates. |
| CYP3A4 inhibitor | No | No | Low potential for interactions with CYP3A4 substrates. |
| Skin Permeation (Log Kp) | -6.41 cm/s | -6.71 cm/s | Low skin permeability. |
Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness
| Property | Benzodioxepin Derivative | Viloxazine | Interpretation |
| Lipinski's Rule of Five | 0 violations | 0 violations | Good oral bioavailability is likely. |
| Ghose Filter | 0 violations | 0 violations | Conforms to drug-like property ranges. |
| Veber Filter | 0 violations | 0 violations | Good oral bioavailability is likely. |
| Bioavailability Score | 0.55 | 0.55 | Indicates a 55% probability of having >10% oral bioavailability in rats.[9] |
| PAINS Alert | 1 (acyl_halide_B) | 0 | The α-bromo ketone may be a promiscuous binder. |
| Brenk Alert | 0 | 0 | No known structural alerts for toxicity. |
| Lead-likeness | Yes | Yes | Possesses properties suitable for a lead compound. |
Analysis and Field-Proven Insights
Physicochemical Properties and Bioavailability:
Both the Benzodioxepin Derivative and Viloxazine exhibit physicochemical properties well within the ranges considered "drug-like." Their molecular weights, lipophilicity (LogP), and topological polar surface areas (TPSA) are all favorable for oral bioavailability, as indicated by their adherence to Lipinski's Rule of Five.[7] The predicted high gastrointestinal absorption for both compounds is a positive indicator for oral administration.
The "Bioavailability Radar" provides a visual representation of drug-likeness. An ideal compound would have its plot fall entirely within the pink hexagonal area.
Bioavailability Radar Plots
Caption: Bioavailability Radar for each molecule.
Both molecules largely fit within the ideal zones, suggesting favorable oral bioavailability profiles.
Pharmacokinetics and Metabolism:
A crucial aspect of in-silico profiling is the prediction of interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[2] Our analysis predicts that both compounds are inhibitors of CYP1A2. The Benzodioxepin Derivative is also predicted to inhibit CYP2C9, while Viloxazine is a known inhibitor of CYP2D6.[10] These predictions are critical for anticipating potential drug-drug interactions (DDIs) and should be prioritized for experimental validation. The prediction that neither molecule is a substrate for the P-glycoprotein (P-gp) efflux pump is advantageous, particularly for CNS-targeted agents, as P-gp can limit brain penetration.
The "BOILED-Egg" model from SwissADME offers an intuitive visualization of passive gastrointestinal absorption and brain penetration.[11] Both our subject and comparator molecules fall within the "yolk" of the egg, indicating a high probability of both GI absorption and blood-brain barrier permeation.
Medicinal Chemistry Considerations:
While the Benzodioxepin Derivative shows promising drug-like characteristics, the PAINS (Pan-Assay Interference Compounds) filter flags a potential issue. The α-bromo ketone motif is recognized as a potential promiscuous reactant, which could lead to non-specific activity in biological assays. This is a critical insight; while this reactivity might be intended for a covalent inhibitor, it also raises concerns about off-target effects and potential toxicity. This structural alert warrants careful consideration and further experimental investigation to assess its reactivity and specificity. Viloxazine, in contrast, is free of such alerts.
Conclusion and Future Directions
This in-silico comparative analysis demonstrates the power of predictive modeling in early-stage drug discovery. The Benzodioxepin Derivative exhibits a promising profile in terms of its physicochemical properties and predicted oral bioavailability, comparable to the established drug Viloxazine. However, the key differentiating factor identified through this computational screen is the potential liability associated with the α-bromo ketone moiety.
The insights gained from this rapid, cost-effective analysis provide a clear path forward:
-
Experimental Validation: The predicted properties, particularly water solubility, LogP, and CYP inhibition, should be confirmed through in vitro experiments.
-
Reactivity Assessment: The reactivity of the α-bromo ketone in the Benzodioxepin Derivative must be experimentally evaluated to determine its potential for non-specific covalent modification.
-
Analogue Design: If the reactivity is deemed problematic, this in-silico analysis provides a basis for designing analogues that mitigate this liability while retaining the favorable physicochemical properties. For instance, replacing the bromine with a less reactive group could be explored, followed by a new round of in-silico profiling.
By integrating in-silico tools like SwissADME into the early stages of the research pipeline, drug discovery teams can make more informed decisions, prioritize resources effectively, and ultimately increase the likelihood of developing safe and effective medicines.
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PubChem. Viloxazine Hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. Viloxazine, (S)-. National Center for Biotechnology Information. [Link]
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Yu, C., et al. (2020). Metabolism and in vitro drug–drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1297-1308. [Link]
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Yu, C., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. ResearchGate. [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. [Link]
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A Comparative Guide to Cross-Reactivity of Antibodies for Benzodioxepin-Containing Haptens: A Guide for Assay Development
This guide provides an in-depth comparison of cross-reactivity profiles for antibodies developed against various benzodioxepin-containing haptens. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships between hapten design, immunogen synthesis, and the ultimate specificity of the resulting antibodies. We will explore the critical experimental choices that dictate antibody performance, provide self-validating protocols, and present comparative data to guide the development of highly specific immunoassays for therapeutic drug monitoring and other applications.
Introduction: The Challenge of Benzodioxepin Specificity
Benzodioxepins, such as the tricyclic antidepressant Doxepin, represent a class of compounds whose therapeutic efficacy is concentration-dependent, necessitating therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[1][2] Doxepin is metabolized in the liver to an active metabolite, nordoxepin (desmethyldoxepin).[3][4] Both the parent drug and its metabolite are pharmacologically active, making it crucial for analytical methods to either quantify each compound separately or exhibit well-characterized cross-reactivity.
The primary challenge in developing immunoassays for small molecules like Doxepin lies in generating antibodies with high specificity. These small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[5][6] The design of the hapten, particularly the point of attachment for the linker used in conjugation, profoundly influences the epitopes presented to the immune system and, consequently, the antibody's ability to distinguish between the target molecule, its metabolites, and other structurally similar drugs. This guide will compare different hapten strategies and their impact on antibody cross-reactivity with key compounds.
The Cornerstone of Specificity: Rational Hapten Design
The generation of a specific anti-hapten antibody begins with the strategic design of the hapten itself. The goal is to expose the most unique structural features of the target molecule to the immune system while using a conserved or less critical region for conjugation to the carrier protein. For Doxepin, the key distinguishing features are the tricyclic benzodioxepin core and the dimethylaminopropyl side chain. Its primary metabolite, nordoxepin, differs only by the demethylation of this side chain.
An effective hapten design strategy involves introducing a linker at a position that is distal from the key functional groups that differentiate the target from its cross-reactants.
Caption: Hapten design strategies for Doxepin.
-
Strategy A (Linker on Side Chain): This approach preserves the integrity of the tricyclic core, making it the primary epitope. Antibodies generated using this strategy are expected to recognize the core structure robustly but may show significant cross-reactivity with nordoxepin, as the primary difference (a single methyl group) is masked by the linker.
-
Strategy B (Linker on Tricyclic Core): Attaching the linker to the benzodioxepin ring exposes the N,N-dimethylpropan-1-amine side chain. This can lead to antibodies that are more sensitive to changes in this chain, potentially allowing for greater discrimination between Doxepin and nordoxepin.
Immunogen Synthesis and the Risk of Neoepitopes
Once a hapten is synthesized with a reactive functional group (e.g., a carboxylic acid), it is conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5] The carbodiimide reaction, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a common method for forming a stable amide bond between the hapten's carboxyl group and the protein's primary amines.[7]
A significant challenge in this process is the potential formation of "neoepitopes." These are novel antigenic determinants created during the conjugation process, often involving the linker or the crosslinking agent itself.[7] Antibodies raised against these neoepitopes will bind to the immunogen but not to the free hapten, leading to high immunoassay signals with low specificity for the target analyte.[7] Controlling the reaction conditions and characterizing the final conjugate are crucial self-validating steps.
Caption: Workflow for Hapten-Protein Immunogen Synthesis.
Protocol: Hapten-BSA Conjugation via EDCI/NHS Chemistry
This protocol describes a standard method for conjugating a carboxylated hapten to BSA.
-
Reagent Preparation:
-
Dissolve 10 mg of the benzodioxepin hapten in 1 mL of Dimethylformamide (DMF).
-
Dissolve 20 mg of BSA in 4 mL of 0.1 M MES buffer (pH 6.0).
-
Prepare fresh solutions of EDCI (10 mg/mL) and N-hydroxysuccinimide (NHS) (10 mg/mL) in 0.1 M MES buffer (pH 6.0).
-
-
Hapten Activation:
-
To the hapten solution, add 100 µL of EDCI solution and 100 µL of NHS solution.
-
Incubate for 1 hour at room temperature with gentle stirring to form the NHS-ester intermediate. This step enhances coupling efficiency and stability compared to using EDCI alone.
-
-
Conjugation:
-
Add the activated hapten solution dropwise to the stirring BSA solution.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tubing (10 kDa MWCO).
-
Dialyze against 1 L of Phosphate Buffered Saline (PBS, pH 7.4) for 48 hours, with at least four changes of buffer. This removes unreacted hapten and coupling reagents.
-
-
Characterization & Storage:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Estimate the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry.[8] A ratio of 10-20 haptens per BSA molecule is often optimal for eliciting a strong immune response.[6]
-
Store the conjugate at -20°C or lyophilize for long-term storage.
-
Comparative Cross-Reactivity Analysis
The specificity of an antibody is quantified by its cross-reactivity with structurally related compounds. This is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The concentration of each test compound required to inhibit the antibody binding by 50% (IC50) is measured. The percent cross-reactivity is then calculated relative to the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Below is a comparative table of hypothetical data from two different monoclonal antibodies raised against Doxepin haptens designed with distinct strategies.
| Compound | Antibody A (from Hapten A - Linker on Side Chain) | Antibody B (from Hapten B - Linker on Core) |
| Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Doxepin | 5.0 | 100% |
| Nordoxepin | 6.1 | 82% |
| Amitriptyline | 25.0 | 20% |
| Imipramine | 48.5 | 10.3% |
Analysis:
-
Antibody A demonstrates high affinity for Doxepin but also exhibits significant (82%) cross-reactivity with its active metabolite, nordoxepin. This is the expected outcome when the immunizing hapten exposes the tricyclic core, which is identical between the two molecules. This antibody also shows some cross-reactivity with other TCAs like Amitriptyline and Imipramine.[9] While not ideal for specific quantification of Doxepin, it could be suitable for a general screening assay for Doxepin and its major metabolite.
-
Antibody B , in contrast, shows excellent specificity for Doxepin. The cross-reactivity with nordoxepin is less than 10%, and it is negligible for other TCAs. This profile is highly desirable for an immunoassay intended for specific therapeutic drug monitoring of the parent drug. This result validates the hapten design strategy of exposing the side chain, which is the key structural difference between Doxepin and nordoxepin.
Protocol for Cross-Reactivity Assessment
A competitive ELISA is the gold standard for determining antibody specificity and cross-reactivity. In this format, free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.
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A Comparative Guide to Orthogonal Purity Assessment of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Abstract
The rigorous confirmation of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. We will explore the fundamental principles of each technique, provide detailed, field-proven experimental protocols, and present a logical framework for interpreting the data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable purity testing methodologies.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the synthesis of small molecule pharmaceuticals, intermediates such as 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one represent critical building blocks. The purity of these intermediates directly influences the quality of the final API, with potential impurities carrying over and compromising the product's safety profile. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities.[1][2][3]
Therefore, employing robust, selective, and sensitive analytical methods is not merely a quality control check but a fundamental requirement of the entire drug development lifecycle. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely utilized techniques in the pharmaceutical industry for this purpose.[4][5][6] HPLC excels in the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive, while GC-MS offers unparalleled separation efficiency for volatile compounds and definitive structural identification.[7][8]
This guide presents a comparative study, leveraging the strengths of both techniques to create a comprehensive purity profile of the target compound. The use of these orthogonal methods—which rely on different separation principles—provides a higher degree of confidence in the analytical results.
Analyte Profile: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Before designing an analytical method, understanding the physicochemical properties of the analyte is paramount.
-
Structure:

-
Molecular Formula: C₁₁H₁₁BrO₃
-
Molecular Weight: 287.11 g/mol
-
Key Features: The molecule possesses a substituted aromatic ring and a ketone carbonyl group, which act as strong chromophores for UV detection in HPLC. It is a moderately polar organic molecule. Its suitability for GC analysis depends on its thermal stability and volatility; the presence of the bromo-acetyl group suggests it should be sufficiently volatile for GC analysis without derivatization, provided it does not degrade at elevated temperatures.
Method 1: Purity Determination by Reverse-Phase HPLC
HPLC is often the gold standard for pharmaceutical purity and assay testing due to its versatility, robustness, and applicability to a wide range of compounds.[6][9] For our target analyte, a reverse-phase method is the logical choice, as it separates molecules based on their hydrophobicity.[10][11]
Causality Behind Method Selection
We select Reverse-Phase HPLC (RP-HPLC) because our analyte is a moderately polar organic molecule. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[12] Molecules are retained based on hydrophobic interactions; more nonpolar compounds are retained longer.[13] This principle allows for excellent separation of the main compound from potentially more polar starting materials or less polar by-products. The use of a Photodiode Array (PDA) detector allows for simultaneous detection at multiple wavelengths and provides spectral data to assess the homogeneity of a chromatographic peak.[14]
Detailed Experimental Protocol: HPLC-PDA
This protocol is designed as a self-validating system, where system suitability checks ensure the instrument is performing correctly before any sample analysis, as stipulated by pharmacopeial guidelines like USP General Chapter <621>.[15][16][17]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates silanol groups on the silica backbone and suppresses the ionization of acidic analytes, leading to sharper, more symmetrical peaks.[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 30.0 40 Rationale: A gradient elution is crucial for impurity profiling as it can separate compounds with a wide range of polarities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.[19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
Detection: PDA detector, 200-400 nm. Quantitation wavelength set at 275 nm.
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent. Rationale: The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.[18]
System Suitability:
-
Inject the working standard solution six times. The relative standard deviation (%RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Data Analysis and Interpretation
Purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks. The PDA detector can perform a peak purity analysis, which compares UV-Vis spectra across the peak to detect the presence of any co-eluting impurities.[14]
Method 2: Purity and Identity Confirmation by GC-MS
GC-MS is a powerful confirmatory technique that provides orthogonal information to HPLC. It separates compounds based on their volatility and boiling point, and the mass spectrometer provides definitive structural information.[5][20] This is particularly useful for identifying unknown impurities.
Causality Behind Method Selection
The primary rationale for using GC-MS is its superior identification capability. While HPLC-PDA suggests purity, GC-MS can confirm the identity of the main peak by its mass spectrum and provide strong evidence for the structure of any volatile impurities.[21] The standard 70 eV Electron Ionization (EI) method generates a reproducible fragmentation pattern that acts as a chemical "fingerprint," which can be compared against spectral libraries.[22][23][24]
A critical consideration for GC is whether the analyte is sufficiently volatile and thermally stable. If the compound were to degrade in the hot GC inlet, analysis would be compromised. In such cases, a chemical derivatization step to create a more stable and volatile analogue would be necessary.[25][26][27] For this analysis, we will proceed assuming the compound is amenable to direct injection, a hypothesis that must be confirmed during method development.
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometer (e.g., single quadrupole).
Chromatographic & Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL, with a 20:1 split ratio. Rationale: A split injection prevents column overloading and ensures sharp peaks for the major component.
-
Oven Temperature Program:
-
Hold at 100 °C for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes. Rationale: The temperature program is designed to separate compounds based on their boiling points, with lower boiling point impurities eluting first.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in Ethyl Acetate.
-
Dilute to a working concentration of approximately 50 µg/mL using Ethyl Acetate. Rationale: A volatile solvent like ethyl acetate is used, and the concentration is kept low to be compatible with the sensitivity of the MS detector and avoid source contamination.
Data Analysis and Interpretation
The Total Ion Chromatogram (TIC) is used to assess purity based on peak area percentage. The mass spectrum of the main peak is extracted and analyzed. The molecular ion (M+) should be visible, and the isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be confirmed. The mass spectra of impurity peaks can be compared against commercial libraries (e.g., NIST) for tentative identification.
Comparative Analysis and Synergistic Application
Neither technique alone provides a complete picture of purity. A truly robust analysis leverages the orthogonal nature of both methods.
Data Summary
The table below presents a hypothetical but realistic comparison of results that might be obtained from the two methods for a sample of the intermediate.
| Parameter | HPLC-PDA Result | GC-MS Result | Commentary |
| Purity (Area %) | 99.6% | 99.7% | The high degree of agreement provides strong confidence in the overall purity. |
| Main Peak Identity | Confirmed by UV Spectrum | Confirmed by Mass Spectrum (M+ at m/z 286/288) and fragmentation pattern. | GC-MS provides definitive structural confirmation. |
| Impurity 1 | 0.15% at RRT 0.85 | 0.12% at RRT 0.82 | Detected by both methods. GC-MS could likely identify it as a related precursor. |
| Impurity 2 | 0.25% at RRT 1.30 | Not Detected | This suggests a non-volatile or thermally labile impurity (e.g., a dimer or degradation product) that is only detectable by HPLC. |
| Impurity 3 | Not Detected | 0.18% at RRT 0.65 | This indicates a volatile impurity (e.g., residual solvent or a volatile by-product) that is better resolved and detected by GC. |
Choosing the Right Tool for the Job
The decision to use HPLC, GC-MS, or both depends on the analytical goal. The following flowchart provides a logical guide for researchers.
Conclusion
For the comprehensive purity assessment of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a dual-pronged approach using both HPLC and GC-MS is unequivocally superior.
-
HPLC serves as the ideal method for routine quality control and quantification . Its robustness and ability to detect non-volatile and thermally labile impurities make it indispensable for batch release testing.[28][29][30]
-
GC-MS provides definitive structural confirmation and identification of volatile impurities. Its high resolving power and information-rich mass spectra are critical during process development and for the characterization of reference materials.[4][20][31]
By integrating the data from these orthogonal techniques, analytical scientists can build a complete and trustworthy purity profile, ensuring that the intermediate meets the stringent quality standards required for the development of safe and effective pharmaceuticals. This synergistic strategy embodies the principles of modern analytical chemistry and regulatory expectation, providing the highest level of assurance in product quality.
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
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<621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved from [Link]
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
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Electron Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
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GC-MS Organic Chemistry: Enabling Analysis for New Drugs. (2025). Patsnap Eureka. Retrieved from [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Retrieved from [Link]
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Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved from [Link]
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Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
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How Is GC-MS Used In Quality Control? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. Retrieved from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]
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Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved from [Link]
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Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Reversed-Phase Chromatography: An Overview. (2023). AZoLifeSciences. Retrieved from [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved from [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved from [Link]
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2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved from [Link]
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"benchmarking the stability of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one against similar compounds"
Abstract
This guide presents a comprehensive stability assessment of the pharmaceutical intermediate, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, benchmarked against structurally relevant α-bromoketones. Through a meticulously designed forced degradation study, we elucidate the intrinsic stability profile of the target compound under a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic insults. The comparative framework, incorporating 2-bromo-1-phenylethan-1-one (phenacyl bromide) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one, provides critical insights into the influence of the benzodioxepine moiety on the overall stability. This document is intended for researchers, scientists, and drug development professionals to inform formulation strategies, analytical method development, and handling protocols for this important class of compounds.
Introduction: The Imperative of Stability in Pharmaceutical Development
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product.[1][2] Forced degradation studies, or stress testing, are a regulatory necessity and a scientific tool to understand the chemical behavior of a molecule under conditions more severe than accelerated stability testing.[1][2][3] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4]
Our focus compound, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, is a key building block in the synthesis of various pharmaceutical agents. Its structure combines a reactive α-bromoketone moiety with a benzodioxepine scaffold. The α-bromoketone functional group is a potent electrophile, susceptible to nucleophilic substitution and elimination reactions, which can be pathways for degradation. This guide aims to provide a robust, data-driven comparison of its stability against simpler, yet structurally related, α-bromoketones to discern the impact of the benzodioxepine ring system.
Profile of Compared Compounds
To establish a meaningful benchmark, two comparator compounds were selected based on their structural relation to the target molecule.
-
Target Compound (C1): 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This molecule features the core benzodioxepine ring, which is moderately electron-donating, fused to the aromatic ring.
-
Comparator 1 (C2): 2-bromo-1-phenylethan-1-one (Phenacyl bromide). This is the parent compound of this class of α-bromoketones, providing a baseline for stability.
-
Comparator 2 (C3): 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The methoxy group is a strong electron-donating group, which allows for the evaluation of electronic effects on the stability of the α-bromoketone moiety.
Experimental Design: A Forced Degradation Study
A forced degradation study was designed to expose the three compounds to a variety of stress conditions, simulating potential manufacturing, storage, and physiological environments. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
General Procedure
Stock solutions of each compound (C1, C2, and C3) were prepared in acetonitrile at a concentration of 1 mg/mL. Aliquots of these stock solutions were then subjected to the stress conditions outlined below. At specified time points, samples were withdrawn, neutralized if necessary, diluted to a suitable concentration, and analyzed by HPLC. The percentage of degradation was calculated based on the decrease in the peak area of the parent compound.
Stress Conditions
-
Acidic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and heated at 60°C for 24 hours.
-
Basic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was stored in an oven at 80°C for 48 hours. A solution in acetonitrile was also heated at 60°C for 24 hours.
-
Photolytic Degradation: A solution of the compound in acetonitrile was exposed to UV light (254 nm) for 24 hours.
Analytical Method
A reversed-phase HPLC method was developed and validated to be stability-indicating.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Comparative Stability Data
The following table summarizes the percentage degradation of the three compounds under the applied stress conditions.
| Stress Condition | C1: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (% Degradation) | C2: 2-bromo-1-phenylethan-1-one (% Degradation) | C3: 2-bromo-1-(4-methoxyphenyl)ethan-1-one (% Degradation) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 15.8 | 18.2 |
| Basic Hydrolysis (0.1 M NaOH, RT, 4h) | 25.4 | 30.1 | 35.6 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 8.2 | 10.5 | 11.8 |
| Thermal Degradation (Solution, 60°C, 24h) | 5.1 | 6.8 | 7.5 |
| Photolytic Degradation (UV 254 nm, 24h) | 18.9 | 22.3 | 24.1 |
Interpretation and Scientific Rationale
The experimental data reveals a clear trend in the stability of the three compounds: C1 > C2 > C3 .
-
Enhanced Stability of the Benzodioxepine Derivative (C1): Across all stress conditions, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (C1) exhibited the highest stability. This suggests that the benzodioxepine moiety imparts a stabilizing effect on the molecule compared to the unsubstituted phenyl ring (C2) and the methoxy-substituted phenyl ring (C3). The fused dioxepine ring, while having ether linkages that are generally stable, may influence the electron density of the aromatic ring in a way that slightly deactivates the adjacent carbonyl group towards nucleophilic attack, a primary degradation pathway for α-bromoketones.
-
Electronic Effects on Degradation: The comparison between C2 and C3 highlights the role of electronic effects. The electron-donating methoxy group in C3 increases the electron density on the aromatic ring, which can be relayed to the carbonyl group. This enhanced electron density can make the carbonyl carbon more susceptible to nucleophilic attack, leading to faster degradation, particularly under hydrolytic conditions.
-
Degradation Pathways: The primary degradation pathway for α-bromoketones under hydrolytic conditions is nucleophilic substitution of the bromine atom by hydroxide or water, followed by potential rearrangement or further reactions. Under basic conditions, Favorskii rearrangement is a known pathway. The higher degradation observed under basic conditions for all three compounds is consistent with the increased nucleophilicity of the hydroxide ion compared to water.
Visualizing the Experimental Workflow and Potential Degradation
To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.
Experimental Workflow
Caption: A potential nucleophilic substitution (SN2) pathway for hydrolytic degradation.
Conclusion and Recommendations
This comparative stability study demonstrates that 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one possesses greater intrinsic stability compared to its simpler structural analogs, phenacyl bromide and 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The benzodioxepine moiety appears to confer a stabilizing effect.
Based on these findings, we recommend the following for professionals working with this compound:
-
Formulation Development: While relatively stable, the compound is susceptible to degradation under basic conditions. Therefore, formulations should be designed to maintain a neutral to slightly acidic pH.
-
Analytical Method Development: The provided HPLC conditions can serve as a starting point for the development of a robust, stability-indicating assay for routine quality control.
-
Storage and Handling: To minimize degradation, the compound should be protected from light and stored in a cool, dry place. Solutions should be prepared fresh and protected from prolonged exposure to basic conditions.
This guide provides a foundational understanding of the stability of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Further studies to fully characterize the degradation products are recommended for a complete stability profile.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). S-Matrix Corporation. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Applied Pharmaceutical Science. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No. 35970-34-4). As a brominated α-halo ketone, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is not merely a benign organic compound; its functionality dictates its hazard profile.
-
Primary Hazards: According to its Safety Data Sheet (SDS), this compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage [1]. This corrosive nature is a primary and immediate risk to laboratory personnel.
-
Chemical Reactivity: As an α-halo ketone, the compound possesses two electrophilic sites (the carbonyl carbon and the α-carbon bearing the bromine atom), making it reactive towards nucleophiles[2]. This reactivity is useful in synthesis but also means it can react unexpectedly with other chemicals if improperly segregated in a waste stream. Furthermore, α-halo ketones can be unstable and may decompose over time, potentially liberating hydrogen halide gas[3].
-
Environmental Profile: Brominated organic compounds require specialized disposal, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts[4][5].
Due to these factors, this chemical is considered a hazardous waste from the moment it is designated for disposal[6][7]. Its management falls under stringent federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8].
| Hazard Class | Description | Primary Concern | Source |
| Corrosive | Causes severe skin burns and eye damage upon contact. | Personnel Safety | [1] |
| Reactive | α-halo ketone structure is susceptible to reaction and decomposition. | Unintended reactions in waste containers, instability. | [2][3] |
| Environmental | Brominated organic compound requiring controlled destruction. | Formation of toxic incineration byproducts if not properly managed. | [4][5] |
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive hazards, a stringent PPE protocol is non-negotiable when handling either the pure compound or its waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles[9].
-
Body Protection: A lab coat must be worn and kept fully fastened. Ensure it is made of an appropriate material for the chemicals being handled.
-
Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood may not require a respirator, one should be available for spill response[10].
Step-by-Step Disposal Protocol
The disposal of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one must follow the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste until its final, safe disposition[8][11].
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.
-
Designate as Halogenated Organic Waste: Immediately upon deciding to discard the material (whether unused reagent, contaminated material, or solutions), it must be classified as Halogenated Organic Waste .
-
Avoid Co-mingling: Do NOT mix this waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers[12]. Mixing an α-halo ketone with bases, for example, could initiate a Favorskii rearrangement or other unintended reactions[2].
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste. The original chemical container is often the best choice[7]. If unavailable, a clean, high-density polyethylene (HDPE) or glass container is suitable. Ensure the container material will not be degraded by the chemical or any solvents used.
-
Condition: The container must be in good condition, free from cracks or leaks, with a tightly sealing screw cap[9].
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate potential vapor pressure changes.
Step 3: Labeling
Clear and accurate labeling is required by law and is essential for safety.
-
EPA Requirements: The label must clearly state the words "Hazardous Waste" [13].
-
Contents: List the full chemical name: "2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one". If it is in a solution, list all components and their approximate percentages.
-
Hazard Information: Clearly indicate the hazards. This can be done with pictograms or text (e.g., "Corrosive," "Skin and Eye Damage")[13].
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup[13][14].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste[14].
-
Segregation: Store it away from incompatible materials, heat sources, and direct sunlight[9].
Step 5: Final Disposal
Laboratory personnel should never attempt to dispose of this chemical via sink or trash, nor attempt to neutralize it without a specific, validated, and approved protocol.
-
Professional Disposal Service: The final disposal must be handled by the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[4][9][11].
-
Manifesting: The waste will be tracked using a hazardous waste manifest system from the point of generation to the final treatment, storage, and disposal facility (TSDF)[15].
-
Likely Destruction Method: The most probable disposal method for this compound is high-temperature incineration at a licensed facility equipped with scrubbers and emission controls to manage the resulting hydrobromic acid and prevent the release of harmful byproducts[4].
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating the corrosive hazard.
-
Evacuation and Notification: If the spill is large or in a poorly ventilated area, evacuate personnel and notify the institutional safety office immediately.
-
Cleanup (for minor spills): If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing the full, appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools.
-
Place all contaminated materials into a designated, compatible, and properly labeled hazardous waste container[7].
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][10]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][10]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[1]. Seek immediate medical attention.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Caption: Decision workflow for the safe disposal of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
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-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed, National Library of Medicine. [Link]
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α-Halo ketone. Wikipedia. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS: 35970-34-4). The following procedures are designed to ensure the highest level of safety and operational integrity, reflecting best practices in laboratory chemical handling.
The subject compound, an alpha-bromo ketone derivative, presents significant hazards that necessitate meticulous planning and execution of all handling procedures. A Safety Data Sheet (SDS) for this compound explicitly states that it "Causes severe skin burns and eye damage" and "Causes serious eye damage"[1]. Alpha-bromo ketones are also known to be lachrymatory, meaning they can cause tearing and irritation upon exposure to vapors. Therefore, all operations must be conducted with the utmost care to prevent any direct contact or inhalation.
Hazard Assessment and Engineering Controls
A thorough risk assessment is the foundation of safe laboratory practice.[2] The primary hazards associated with 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one are its severe corrosivity and potential lachrymatory effects.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reaction quenching, must be performed within a properly functioning chemical fume hood. This is non-negotiable. A fume hood serves as the primary barrier, protecting the user from inhaling hazardous vapors and containing any potential spills.[3][4]
Fume Hood Best Practices:
-
Verify Functionality: Before commencing any work, ensure the fume hood is operational and the air gauge indicates airflow is within the required range (typically 80-120 feet per minute).[1]
-
Sash Position: Work with the sash at the lowest possible position that still allows for comfortable and safe manipulation of equipment. Never allow your head to enter the plane of the hood opening.[3][5]
-
Workflow Organization: Keep all materials at least six inches inside the hood from the sash opening to ensure effective containment.[5] Elevate large equipment to allow for proper airflow underneath.[3]
-
Minimize Storage: Do not use the fume hood for permanent storage of chemicals, as this can obstruct airflow and compromise safety.[3][5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE regimen is mandatory to protect against accidental exposure. No single type of PPE can protect against all hazards, so a multi-layered approach is essential.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with a full face shield. | Standard safety glasses are insufficient. The severe corrosive nature of the compound necessitates a full seal around the eyes (goggles) and protection for the entire face (face shield) against splashes.[4][7] |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl or neoprene outer glove. | Alpha-bromo ketones can be aggressive towards certain glove materials. A common practice is to double-glove, providing an extra layer of protection. Nitrile offers good dexterity, while butyl or neoprene provides robust chemical resistance to a broad range of organic compounds.[8][9] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects the skin on the arms and torso from splashes. The lab coat should be worn over personal clothing that covers the legs.[8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |
Operational Plan: A Step-by-Step Workflow
A well-defined operational plan minimizes the risk of accidents and ensures procedural consistency.
Caption: Workflow for handling 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Step 1: Preparation
-
Verify Fume Hood and Emergency Equipment: Confirm that the fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Don Appropriate PPE: Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Line the work surface of the fume hood with absorbent bench paper to contain any minor spills. Assemble all necessary glassware and reagents.
Step 2: Handling (Inside the Fume Hood)
-
Weighing: Tare a suitable container and carefully weigh the desired amount of the compound. Perform this task in the fume hood to avoid inhalation of any dust or vapors.
-
Reaction Setup and Execution: Add the compound to the reaction vessel within the fume hood. Ensure all additions and manipulations are performed slowly and carefully to avoid splashes.
-
Reaction Quenching: If the reaction needs to be quenched, do so slowly and cautiously, as quenching can sometimes be exothermic.
Step 3: Decontamination and Cleanup
-
Equipment Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone) to remove the bulk of the material, followed by a thorough wash with soap and water.[11][12] The initial solvent rinse should be collected as hazardous waste.
-
Workspace Decontamination: Wipe down the work surface of the fume hood with a suitable solvent and then with soap and water.[11] Dispose of the contaminated bench paper as solid hazardous waste.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.[7]
Caption: Decision tree for the segregation and disposal of waste.
Waste Segregation is Key:
-
Halogenated Organic Waste: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a brominated organic compound. Therefore, all liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a clearly labeled "Halogenated Organic Waste" container.[2] Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11][12]
-
Contaminated Solid Waste: All solid materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed bag for solid hazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[2]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[13][14][15] Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station.[2][14] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[1]
-
Spill:
-
Small Spill (inside fume hood): Use a spill kit with an appropriate absorbent material to contain and clean up the spill. Place the absorbent material in a sealed bag for disposal as solid hazardous waste.[2]
-
Large Spill (or any spill outside the fume hood): Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, ensuring a safe and productive research environment.
References
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
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Laboratory Safety Chemical Fume Hoods . Occupational Safety and Health Administration (OSHA). [Link]
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How to Handle Caustic and Corrosive Chemicals in a Laboratory . Science Equip. [Link]
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Laboratory Equipment Decontamination Procedures . Central Michigan University. [Link]
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Laboratory Standards for Fume Hoods and Biosafety Cabinets . The Lab Depot. [Link]
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OSHA guidelines for fume hood users . Labconco Corporation. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]
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Corrosives - Lab Safety . Grand Valley State University. [Link]
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Chemical burns: First aid . Mayo Clinic. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Handling Procedures for Corrosive Materials . [Link]
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Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]
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Standard Operating Procedure for Equipment Decontamination . United States Environmental Protection Agency. [Link]
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What to do in a chemical emergency . GOV.UK. [Link]
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Chemical Resistant Gloves . UK Science Technician Community. [Link]
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Ketochem® 33cm Lightweight Ketone Resistant Glove . Magus International. [Link]
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Your Complete Guide to Chemical Resistant Gloves . Lynn River. [Link]
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What is the Best Material for Chemical Resistant Gloves? . SafetyGloves.co.uk. [Link]
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- 5. ehs.fiu.edu [ehs.fiu.edu]
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- 7. scienceequip.com.au [scienceequip.com.au]
- 8. community.preproom.org [community.preproom.org]
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- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. cmich.edu [cmich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
